molecular formula C9H14N2O B2920922 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde CAS No. 142246-47-7

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2920922
CAS No.: 142246-47-7
M. Wt: 166.224
InChI Key: YPNOCSHNEXPNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethyl-1-propylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNOCSHNEXPNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document moves beyond a simple recitation of steps to offer a rationale for the chosen synthetic strategy, rooted in established chemical principles and field-proven insights. We will detail a robust, three-step synthetic pathway, commencing with the formation of the pyrazole core, followed by N-alkylation, and culminating in a regioselective formylation. Each stage is elucidated with a detailed, step-by-step protocol, causality-driven explanations for experimental choices, and expected characterization data. This guide is designed to be a self-validating system, empowering researchers to confidently replicate and adapt these methods.

Introduction: The Significance of Pyrazole-4-carbaldehydes

Pyrazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] The pyrazole scaffold is a key structural motif in numerous approved drugs and clinical candidates, exhibiting anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2] Within this class, pyrazole-4-carbaldehydes are particularly valuable as versatile synthetic intermediates.[3] The aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures and the exploration of diverse chemical space in drug discovery programs. The title compound, this compound, with its specific substitution pattern, represents a key building block for the synthesis of novel bioactive molecules.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a three-step sequence. This strategy is predicated on the initial construction of the stable 3,5-dimethylpyrazole ring, followed by the introduction of the N-propyl group, and finally, the regioselective formylation at the C4 position. This approach ensures high yields and minimizes the formation of unwanted side products.

Synthesis_Workflow Start Starting Materials: Acetylacetone & Hydrazine Step1 Step 1: Pyrazole Formation (Knorr Synthesis) Start->Step1 Condensation Intermediate1 3,5-Dimethyl-1H-pyrazole Step1->Intermediate1 Step2 Step 2: N-Alkylation (SN2 Reaction) Intermediate1->Step2 1-Bromopropane, Base Intermediate2 3,5-Dimethyl-1-propyl-1H-pyrazole Step2->Intermediate2 Step3 Step 3: Formylation (Vilsmeier-Haack Reaction) Intermediate2->Step3 POCl3, DMF Product This compound Step3->Product

Caption: Overall three-step synthetic workflow.

Part 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

The initial step involves the classic Knorr pyrazole synthesis, a condensation reaction between a β-diketone (acetylacetone) and a hydrazine derivative. For this synthesis, hydrazine sulfate in an alkaline medium is preferred over hydrazine hydrate to mitigate the exothermic and potentially violent nature of the reaction.[4]

Experimental Protocol: Step 1
  • Reaction Setup: In a 1 L round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 65.0 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

  • Cooling: Immerse the flask in an ice bath and cool the solution to 15 °C with continuous stirring.

  • Addition of Acetylacetone: Add 50.0 g (0.50 mol) of acetylacetone dropwise via the dropping funnel, ensuring the reaction temperature is maintained at or below 15 °C. The addition should take approximately 30-45 minutes.

  • Reaction: After the addition is complete, continue stirring the mixture at 15 °C for an additional hour.

  • Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a 1 L separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium chloride solution (1 x 50 mL), and dry over anhydrous potassium carbonate. Remove the diethyl ether by rotary evaporation to yield a crystalline solid.

  • Drying: Dry the solid under reduced pressure to obtain 3,5-dimethyl-1H-pyrazole. The product can be further purified by recrystallization from petroleum ether.[4]

Causality and Insights
  • Choice of Hydrazine Source: Using hydrazine sulfate and generating hydrazine in situ with a base provides better control over the reaction's exothermicity.

  • Temperature Control: Maintaining a low temperature during the addition of acetylacetone is crucial to prevent side reactions and ensure a high yield of the desired pyrazole.

  • Extraction: Diethyl ether is an effective solvent for extracting the product from the aqueous reaction mixture. Multiple extractions are necessary to ensure a good recovery.

Characterization of 3,5-Dimethyl-1H-pyrazole
Property Expected Value
AppearanceWhite crystalline solid
Melting Point107-108 °C[4]
¹H NMR (CDCl₃)δ 5.85 (s, 1H, C4-H), 2.25 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃)δ 148.0 (C3/C5), 105.5 (C4), 13.0 (CH₃)[5]
IR (KBr, cm⁻¹)3400-2400 (broad, N-H stretching), 1590 (C=N stretching)
MS (EI)m/z (%) 96 (M⁺), 81, 68, 54

Part 2: Synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole

The second step is the N-alkylation of the synthesized 3,5-dimethyl-1H-pyrazole. This is an Sₙ2 reaction where the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The use of a strong base is necessary to deprotonate the pyrazole, enhancing its nucleophilicity.

Experimental Protocol: Step 2
  • Reaction Setup: To a stirred suspension of sodium hydride (2.4 g, 60 mmol, 60% dispersion in mineral oil) in 100 mL of anhydrous N,N-dimethylformamide (DMF) in a 250 mL three-necked flask under a nitrogen atmosphere, add a solution of 3,5-dimethyl-1H-pyrazole (4.8 g, 50 mmol) in 50 mL of anhydrous DMF dropwise at 0 °C.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (6.76 g, 55 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3,5-dimethyl-1-propyl-1H-pyrazole as a liquid.

Causality and Insights
  • Choice of Base and Solvent: Sodium hydride in DMF is a common and effective combination for the deprotonation of N-H acidic compounds like pyrazoles. The aprotic polar nature of DMF facilitates the Sₙ2 reaction.

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial when working with sodium hydride to prevent its reaction with atmospheric moisture.

  • Purification: Column chromatography is generally required to separate the N-alkylated product from any unreacted starting material and potential side products.

Characterization of 3,5-Dimethyl-1-propyl-1H-pyrazole
Property Expected Value
AppearanceColorless to pale yellow oil
¹H NMR (CDCl₃)δ 5.80 (s, 1H, C4-H), 3.85 (t, 2H, N-CH₂), 2.20 (s, 3H, C5-CH₃), 2.15 (s, 3H, C3-CH₃), 1.75 (sext, 2H, CH₂-CH₂-CH₃), 0.90 (t, 3H, CH₃)
¹³C NMR (CDCl₃)δ 147.5 (C5), 138.0 (C3), 105.0 (C4), 50.0 (N-CH₂), 24.0 (CH₂-CH₂-CH₃), 13.5 (C5-CH₃), 11.0 (C3-CH₃), 10.5 (CH₂-CH₃)
MS (ESI)m/z 139.12 [M+H]⁺

Part 3: Synthesis of this compound

The final step is the formylation of the N-propylated pyrazole. The Vilsmeier-Haack reaction is the method of choice for this transformation.[6] This reaction utilizes the Vilsmeier reagent, an electrophilic iminium species, which is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). The electron-rich pyrazole ring undergoes electrophilic aromatic substitution, predominantly at the C4 position.[7]

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Cation) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Sigma Complex Intermediate Vilsmeier->Intermediate Pyrazole 3,5-Dimethyl-1-propyl-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Product Iminium Salt Intermediate Intermediate->Product Deprotonation FinalProduct Final Aldehyde (after hydrolysis) Product->FinalProduct Aqueous Work-up

References

An In-depth Technical Guide to 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core characteristics, provide a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, and explore its potential as a versatile scaffold in the design of novel therapeutic agents.

Introduction: The Prominence of Pyrazole Scaffolds

The pyrazole nucleus is a privileged structural motif in modern drug discovery, forming the core of numerous marketed drugs with a wide spectrum of biological activities.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile building block for the synthesis of compounds with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The introduction of a formyl group at the 4-position of the pyrazole ring, creating pyrazole-4-carbaldehydes, further enhances their synthetic utility, providing a reactive handle for the construction of more complex molecular architectures and diverse heterocyclic systems.[5][6][7]

This compound, with its specific substitution pattern, represents a promising candidate for further exploration in drug development programs. The dimethyl substitution on the pyrazole ring can influence the compound's electronic properties and steric profile, while the N-propyl group can modulate its lipophilicity and metabolic stability.

Physicochemical and Structural Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C9H14N2OPubChemLite[8]
Molecular Weight 166.22 g/mol Calculated
Appearance Likely a solid at room temperatureBased on analogs like 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde[9] and 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[10]
Solubility Expected to be soluble in polar organic solventsGeneral characteristic of similar organic compounds

Structural Representation:

G Vilsmeier-Haack Synthesis Workflow reagent_prep Vilsmeier Reagent Preparation reaction Formylation Reaction reagent_prep->reaction Add to starting material workup Reaction Quenching & Work-up reaction->workup After reaction completion purification Purification workup->purification Crude product product Final Product: 3,5-Dimethyl-1-propyl-1H-pyrazole- 4-carbaldehyde purification->product Pure product G start 3,5-Dimethyl-1-propyl-1H- pyrazole-4-carbaldehyde reaction1 Reductive Amination start->reaction1 reaction2 Wittig Reaction start->reaction2 reaction3 Condensation Reactions start->reaction3 outcome1 Diverse Amine Derivatives reaction1->outcome1 outcome2 Extended Conjugated Systems reaction2->outcome2 outcome3 Fused Heterocyclic Systems reaction3->outcome3 application Potential Therapeutic Agents (Anti-inflammatory, Anticancer, etc.) outcome1->application outcome2->application outcome3->application

References

Structure elucidation of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5] The precise substitution pattern on the pyrazole ring is critical to its function, making unambiguous structure elucidation an essential step in the research and development pipeline.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel pyrazole derivative, This compound . Moving beyond a simple recitation of techniques, this document details the strategic rationale behind the analytical workflow, integrating data from multiple spectroscopic methods to build a self-validating and irrefutable structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel heterocyclic compounds.

Strategic Synthesis: Accessing the Target Molecule

Prior to elucidation, the target molecule must be synthesized. A logical and efficient synthetic strategy not only provides the necessary material but also offers preliminary structural insights. The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heterocyclic systems.[6][7][8] Given that the C4 position of N1-substituted pyrazoles is highly activated towards electrophilic substitution, this reaction is the method of choice.[9]

The proposed synthesis is a two-step process:

  • Step 1: Synthesis of the Precursor, 3,5-Dimethyl-1-propyl-1H-pyrazole. This is achieved through the classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a substituted hydrazine (propylhydrazine).[10][11][12]

  • Step 2: Formylation via the Vilsmeier-Haack Reaction. The synthesized precursor is then subjected to the Vilsmeier-Haack reagent (a complex of phosphorus oxychloride and dimethylformamide) to introduce the carbaldehyde group regioselectively at the C4 position.[13][14][15]

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation acetylacetone Acetylacetone precursor 3,5-Dimethyl-1-propyl- 1H-pyrazole acetylacetone->precursor propylhydrazine Propylhydrazine propylhydrazine->precursor product 3,5-Dimethyl-1-propyl- 1H-pyrazole-4-carbaldehyde precursor->product vilsmeier POCl3 / DMF (Vilsmeier Reagent) vilsmeier->product

Caption: Proposed two-step synthesis of the target compound.

The Elucidation Workflow: An Integrated Spectroscopic Approach

The structure elucidation of an unknown compound is a process of systematic investigation, where each analytical technique provides a unique piece of the structural puzzle.[16][17][18] Our strategy relies on the synergistic use of Mass Spectrometry (MS) and various Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic methods. The workflow is designed to be self-validating, with data from one technique corroborating the hypotheses drawn from another.

Elucidation_Workflow start Synthesized Compound ms Mass Spectrometry (HRMS) start->ms Determine Molecular Formula (e.g., C₉H₁₄N₂O) ir Infrared (IR) Spectroscopy start->ir Identify Key Functional Groups (C=O, C=N, C-H) nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d Count H & C Environments Initial Assignments structure Final Validated Structure ms->structure Integrate All Data Confirm Isomer ir->structure Integrate All Data Confirm Isomer nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Resolve Ambiguities Establish Connectivity nmr_2d->structure Integrate All Data Confirm Isomer

Caption: A logical workflow for structure elucidation.

Detailed Spectroscopic Analysis and Data Interpretation

This section details the expected data from each technique and explains how these data points are integrated to confirm the structure of this compound.

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight and deduce the molecular formula.

Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

Expected Result: The molecular formula is C₉H₁₄N₂O, with a monoisotopic mass of 166.1106 g/mol . HRMS should provide a measured mass for the protonated molecule [M+H]⁺ that is within 5 ppm of the calculated value (167.1182). This initial step is crucial as it constrains the possible combinations of atoms, providing a definitive molecular formula to which the subsequent spectroscopic data must fit.

Infrared (IR) Spectroscopy

Objective: To rapidly confirm the presence of key functional groups predicted by the synthesis.

Methodology: Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Expected Result: The IR spectrum serves as a quick validation of the Vilsmeier-Haack reaction's success. Key vibrational bands are expected:

  • ~1670-1690 cm⁻¹: A strong, sharp absorption characteristic of the C=O stretch of an aromatic aldehyde.[19]

  • ~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).

  • ~1550-1600 cm⁻¹: Absorptions corresponding to the C=N and C=C stretching vibrations within the pyrazole ring.[20][21][22]

  • ~2900-3000 cm⁻¹: C-H stretching vibrations from the propyl and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and constitution of organic molecules.[23][24] A combination of 1D and 2D experiments is employed to unambiguously assign every proton and carbon signal.

3.3.1. ¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative abundance (integration).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a~9.8-10.0Singlet (s)1HAldehyde (-H CO)Highly deshielded proton of the electron-withdrawing aldehyde group.
H-b~4.0-4.2Triplet (t)2HN-CH₂ -CH₂-CH₃Methylene group attached directly to the electronegative pyrazole nitrogen.
H-c~2.5-2.7Singlet (s)3HC5-CH₃ Methyl group adjacent to the N-propyl substituent.
H-d~2.4-2.6Singlet (s)3HC3-CH₃ Methyl group adjacent to the second ring nitrogen.
H-e~1.8-2.0Sextet (sxt)2HN-CH₂-CH₂ -CH₃Methylene group coupled to two adjacent CH₂ groups.
H-f~0.9-1.1Triplet (t)3HN-CH₂-CH₂-CH₃ Terminal methyl group of the propyl chain.

3.3.2. ¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is used to differentiate between CH₃, CH₂, and CH carbons.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)DEPT-135AssignmentRationale
C-A~185-190CH (+)C HOCarbonyl carbon, highly deshielded.
C-B~150-155C (null)C 5-CH₃Quaternary carbon of the pyrazole ring attached to nitrogen.
C-C~145-150C (null)C 3-CH₃Quaternary carbon of the pyrazole ring attached to nitrogen.
C-D~115-120C (null)C 4-CHOQuaternary carbon bearing the aldehyde group.
C-E~50-55CH₂ (-)N -CH₂Carbon directly bonded to the pyrazole nitrogen.
C-F~23-27CH₂ (-)N-CH₂-C H₂Central carbon of the propyl chain.
C-G~13-16CH₃ (+)C5-C H₃Methyl carbon at C5.
C-H~11-14CH₃ (+)C3-C H₃Methyl carbon at C3.
C-I~10-12CH₃ (+)N-CH₂-CH₂-C H₃Terminal methyl carbon of the propyl chain.

3.3.3. 2D NMR Correlation Spectroscopy

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[25] COSY, HSQC, and HMBC experiments are essential for definitive assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Key Expected Correlation: A clear correlation path will be seen between the propyl chain protons: H-b ↔ H-e ↔ H-f . This confirms the integrity of the propyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

    • Key Expected Correlations: This experiment will definitively link the proton and carbon assignments from Tables 1 and 2 (e.g., H-a to C-A, H-b to C-E, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for proving the overall connectivity, as it shows correlations between protons and carbons over 2-3 bonds. It validates the substitution pattern.

Table 3: Predicted Key HMBC Correlations

Proton (¹H)Correlates to Carbon (¹³C)Significance of Correlation
H-a (-CHO)C-D (C4)Confirms the aldehyde group is attached to the C4 position of the pyrazole ring.
H-b (N-CH₂ )C-B (C5), C-F (middle CH₂)Confirms the propyl group is attached to the nitrogen adjacent to C5.
H-c (C5-CH₃ )C-B (C5), C-D (C4)Confirms this methyl group is at C5, adjacent to the formylated C4 position.
H-d (C3-CH₃ )C-C (C3), C-D (C4)Confirms this methyl group is at C3, also adjacent to the formylated C4 position.

digraph "HMBC_Correlations" {
graph [overlap=false];
node [shape=none, image="https://i.imgur.com/83p2k1Z.png", label=""];
edge [color="#EA4335", penwidth=2, arrowsize=1.2];

// Define invisible nodes for arrow placement
node [label="", width=0.1, height=0.1, style=invis];
H_aldehyde [pos="3.5,1.2!"];
C4 [pos="2.5,0.8!"];

H_N_CH2 [pos="1.5,-2.2!"];
C5 [pos="1.2,-0.2!"];
C_middle_CH2 [pos="0.5,-2.8!"];

H_C5_CH3 [pos="-0.5,1.5!"];

H_C3_CH3 [pos="4.5,0!"];
C3 [pos="3.2,0.2!"];

// Draw arrows
H_aldehyde -> C4 [ltail=H_aldehyde, lhead=C4];
H_N_CH2 -> C5 [ltail=H_N_CH2, lhead=C5];
H_N_CH2 -> C_middle_CH2 [ltail=H_N_CH2, lhead=C_middle_CH2, constraint=false];
H_C5_CH3 -> C5 [ltail=H_C5_CH3, lhead=C5];
H_C5_CH3 -> C4 [ltail=H_C5_CH3, lhead=C4];
H_C3_CH3 -> C3 [ltail=H_C3_CH3, lhead=C3];
H_C3_CH3 -> C4 [ltail=H_C3_CH3, lhead=C4];

}

Caption: Key HMBC correlations confirming the molecular structure.

Standard Operating Protocols

4.1. High-Resolution Mass Spectrometry (HRMS)

  • Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.

  • Further dilute the sample solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Perform internal or external mass calibration to ensure high mass accuracy.

  • Process the data to identify the [M+H]⁺ ion and compare the measured exact mass to the theoretical mass calculated for C₉H₁₄N₂O.

4.2. FT-IR Spectroscopy

  • Place a small amount of the solid sample directly onto the ATR crystal of the FT-IR spectrometer.

  • Apply pressure using the anvil to ensure good contact.

  • Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Perform a background scan prior to sample analysis.

  • Identify and label the key vibrational frequencies.

4.3. NMR Spectroscopy

  • Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire all spectra on a spectrometer operating at a proton frequency of ≥400 MHz.

  • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR: Acquire with proton decoupling, a 45° pulse angle, and a relaxation delay of 2 seconds.

  • DEPT-135: Acquire using standard instrument parameters to differentiate carbon types.

  • COSY, HSQC, HMBC: Acquire using standard gradient-selected pulse programs provided by the spectrometer manufacturer. Optimize spectral widths and acquisition times to ensure adequate resolution.

  • Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Conclusion

The structural elucidation of This compound is systematically achieved through the logical integration of multiple spectroscopic techniques. High-resolution mass spectrometry provides the definitive molecular formula. FT-IR spectroscopy confirms the presence of the crucial aldehyde functional group introduced during synthesis. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, provides incontrovertible evidence for the specific arrangement of the methyl, propyl, and carbaldehyde substituents on the pyrazole core. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for publication, patenting, and further development in any scientific field.

References

Spectroscopic data for 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound, with CAS number 142246-47-7, belongs to the pyrazole class of heterocyclic compounds.[1] Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The presence of the aldehyde functional group at the 4-position provides a versatile handle for further synthetic modifications, making this compound a valuable building block for creating more complex molecules.

This guide serves as a comprehensive technical resource for researchers and scientists, detailing the expected spectroscopic signature of this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive analysis. As a Senior Application Scientist, the aim is to explain not just the data, but the reasoning behind the expected spectral features, empowering researchers to confidently identify and characterize this molecule.

Molecular Structure and Properties

  • Molecular Formula: C₉H₁₄N₂O

  • Molecular Weight: 166.22 g/mol

  • Structure:

    alt text

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a sample. For a compound like this compound, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique such as Electrospray Ionization (ESI) is the method of choice.

Expected Data & Interpretation:

The primary goal of ESI-MS is to confirm the molecular weight by observing the protonated molecular ion, [M+H]⁺. Given the molecular formula C₉H₁₄N₂O, the expected monoisotopic mass is 166.1106 Da.[4] HRMS allows for the confirmation of this mass to within a few parts per million (ppm), which provides strong evidence for the elemental composition.

In addition to the protonated molecule, other adducts are commonly observed, which should not be mistaken for impurities.

Table 1: Predicted ESI-MS Adducts for C₉H₁₄N₂O

AdductFormulaCalculated m/z
[M+H]⁺C₉H₁₅N₂O⁺167.1179
[M+Na]⁺C₉H₁₄N₂NaO⁺189.0998
[M+K]⁺C₉H₁₄N₂KO⁺205.0738
[2M+H]⁺C₁₈H₂₉N₄O₂⁺333.2285

Data derived from predicted values for C9H14N2O.[4]

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of the parent ion ([M+H]⁺). The fragmentation pattern is predictable based on the molecule's structure. The N-propyl group and the aldehyde group are expected points of cleavage.

G M [M+H]⁺ m/z = 167.12 frag1 Loss of propene (-C₃H₆) m/z = 125.07 M->frag1 - 42.05 Da frag2 Loss of CHO radical (-CHO) m/z = 138.10 M->frag2 - 29.02 Da frag3 Loss of propyl radical (-C₃H₇) m/z = 124.05 M->frag3 - 43.07 Da

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Experimental Protocol: HRMS (ESI-Q-TOF)

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation.

  • Instrumentation: Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization: Operate in positive ion mode.

  • Data Acquisition: Acquire spectra over a mass range of m/z 50-500.

  • Analysis: Identify the [M+H]⁺ peak and calculate the mass error against the theoretical value. If performing MS/MS, select the [M+H]⁺ ion for collision-induced dissociation (CID) and analyze the resulting fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.

Expected Data & Interpretation:

The IR spectrum of this compound is expected to be dominated by a very strong absorption from the aldehyde carbonyl (C=O) group. This, combined with absorptions from the pyrazole ring and aliphatic groups, provides a clear diagnostic profile. Data from analogous pyrazole-4-carbaldehydes show a characteristic C=O stretch in the 1650-1680 cm⁻¹ region.[5]

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale/Reference
2960-2850Medium-StrongC-H Stretch (Aliphatic)Propyl and methyl groups.
2830-2810 & 2730-2710Weak-MediumC-H Stretch (Aldehyde)Characteristic Fermi resonance double peak for aldehydes.
1680-1660 Strong C=O Stretch (Aldehyde) Conjugation with the pyrazole ring lowers the frequency from a typical aldehyde (~1725 cm⁻¹).[5]
1580-1500MediumC=N & C=C StretchPyrazole ring vibrations.
1470-1450MediumC-H Bend (Aliphatic)Methylene and methyl scissoring.
1380-1370MediumC-H Bend (Methyl)Symmetric methyl bending.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Process the data by performing a background subtraction and ATR correction. Identify the key absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HMBC) are essential for unambiguous characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants. The absence of a proton at the C4 position of the pyrazole ring is a key feature to confirm the substitution pattern.

Expected Data & Interpretation:

  • Aldehyde Proton: A singlet, deshielded by the electronegative oxygen and the aromatic ring, appearing far downfield. Similar structures show this proton around δ 10.0 ppm.[5]

  • Propyl Protons: A characteristic pattern: a triplet for the terminal CH₃, a multiplet (sextet) for the central CH₂, and a triplet for the CH₂ attached to the nitrogen.

  • Methyl Protons: Two distinct singlets for the methyl groups at C3 and C5, as they are in different chemical environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.

Expected Data & Interpretation:

  • Aldehyde Carbonyl: The most deshielded carbon, appearing around δ 186 ppm.[5]

  • Pyrazole Ring Carbons: Three signals, with C3 and C5 appearing further downfield due to their attachment to nitrogen, and C4 appearing at a more intermediate chemical shift.

  • Aliphatic Carbons: Signals for the propyl and methyl groups will appear in the upfield region of the spectrum (δ 10-50 ppm).

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS)

PositionGroupPredicted ¹H Shift (δ, ppm)MultiplicityIntegrationPredicted ¹³C Shift (δ, ppm)
--CHO~9.95s1H~186.0
N-CH₂-Propyl~4.10t2H~49.0
-CH₂-Propyl~1.85sextet2H~23.0
-CH₃Propyl~0.90t3H~11.0
C3-CH₃Methyl~2.55s3H~14.0
C5-CH₃Methyl~2.50s3H~12.0
C3Pyrazole Ring---~151.0
C4Pyrazole Ring---~115.0
C5Pyrazole Ring---~140.0

Note: Chemical shifts are estimates based on standard values and data from analogous pyrazole structures.[5][6]

2D NMR for Structural Verification

While ¹H and ¹³C spectra provide strong evidence, 2D NMR experiments like HSQC and HMBC are required for definitive proof of structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows correlations between protons and carbons separated by 2-3 bonds.

G cluster_ring Key HMBC Correlations struct  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><TABLEBORDER="0" CELLBORDER="0"><TR><TDALIGN="RIGHT">CHOTD>TR><TR><TDALIGN="RIGHT">|TD>TR><TR><TDALIGN="RIGHT">C4TD>TR>TABLE>TD><TD>--TD><TD><TABLEBORDER="0" CELLBORDER="0"><TR><TD>C3TD>TR><TR><TD>|TD>TR><TR><TD>CH₃TD>TR>TABLE>TD><TD>--TD><TD>N1TD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>/TD><TD>TD>TR><TR><TD>TD><TD>C5TD><TD>--TD><TD>N2TD><TD>TD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>CH₃TD><TD>TD><TD>TD><TD>TD>TR>TABLE> H_CHO H (CHO) C4 C4 H_CHO->C4 C5 C5 H_CHO->C5 C3 C3 H_CHO->C3 H_N_CH2 H (N-CH₂) H_N_CH2->C5 N1 N1 H_N_CH2->N1 (Not C) H_C3_CH3 H (C3-CH₃) H_C3_CH3->C4 H_C3_CH3->C3

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR: Perform standard COSY, HSQC, and HMBC experiments.

  • Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Integrate the ¹H signals, assign multiplicities, and measure coupling constants. Use the 2D spectra to correlate proton and carbon signals and build the final structural assignment.

Conclusion

The structural elucidation of this compound relies on a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS confirms the molecular formula, IR identifies key functional groups, and NMR provides the definitive atom-by-atom connectivity. This guide provides the expected data and robust protocols necessary for researchers to confidently synthesize, identify, and utilize this versatile chemical building block in their drug discovery and development endeavors. The combination of these techniques provides a self-validating system, ensuring the identity and purity of the compound before its use in further applications.

References

The Synthetic Cornerstone: A Technical Guide to the Discovery and Chemistry of Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of pyrazole-4-carbaldehydes, a class of heterocyclic compounds that serve as pivotal intermediates in medicinal chemistry and drug development. We traverse the historical landscape from the foundational Knorr pyrazole synthesis to the advent of the Vilsmeier-Haack reaction, which remains the predominant method for their preparation. This document elucidates the mechanistic intricacies of this key transformation, presents detailed experimental protocols, and offers tabulated data for a range of substrates. Furthermore, we explore the role of these scaffolds in the development of therapeutic agents and discuss alternative synthetic strategies. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of the chemistry and application of pyrazole-4-carbaldehydes.

Introduction: The Pyrazole Scaffold and the Significance of the C4-Formyl Group

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability have led to its incorporation into a multitude of approved therapeutic agents.[1] Among the various functionalized pyrazoles, the 4-carbaldehyde derivatives stand out as exceptionally versatile synthetic intermediates.[2] The aldehyde group at the C4 position provides a reactive handle for a vast array of chemical transformations, including condensations, oxidations, and carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4] These compounds are key building blocks for molecules targeting a wide spectrum of diseases, including inflammatory, infectious, and neoplastic disorders.[5]

Historical Context: From Knorr's Discovery to Modern Synthesis

The journey of pyrazole chemistry began in 1883 with German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, he serendipitously discovered the reaction between ethyl acetoacetate and phenylhydrazine, which yielded a pyrazolone.[6] This reaction, now known as the Knorr pyrazole synthesis , became the foundational method for creating the pyrazole core by condensing a 1,3-dicarbonyl compound with a hydrazine.[3]

While the Knorr synthesis provided access to the basic pyrazole ring system, the specific and efficient introduction of a formyl group at the C4 position required a different approach. The development of the Vilsmeier-Haack reaction in 1927 by Anton Vilsmeier and Albrecht Haack provided the essential tool.[7] This reaction, which involves the formylation of electron-rich aromatic and heterocyclic compounds using a reagent formed from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), proved to be exceptionally well-suited for this purpose.[8] Researchers discovered that starting not from a pre-formed pyrazole, but from an acyclic hydrazone of an enolizable ketone, the Vilsmeier-Haack conditions could effect a remarkable tandem cyclization and formylation, delivering the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde in a single, efficient operation.[9][10] This has since become the most widely adopted and powerful strategy for their synthesis.[11]

The Vilsmeier-Haack Synthesis: Mechanism and Causality

The Vilsmeier-Haack reaction on a ketone hydrazone is the cornerstone of pyrazole-4-carbaldehyde synthesis. Its success lies in a coordinated sequence of electrophilic attacks that first construct the heterocyclic ring and then functionalize it.

Formation of the Vilsmeier Reagent

The process begins with the activation of DMF with POCl₃ to form the electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent. This species is the key formylating agent in the reaction.

Figure 1: Formation of the Vilsmeier Reagent.
Mechanism: Tandem Cyclization and Formylation

The widely accepted mechanism for the formation of a 1,3-diaryl-1H-pyrazole-4-carbaldehyde from an acetophenone arylhydrazone proceeds as follows. The causality behind this one-pot reaction is the dual reactivity of the hydrazone and the Vilsmeier reagent.

  • Initial Electrophilic Attack: The hydrazone exists in equilibrium with its enamine tautomer. The electron-rich β-carbon of the enamine performs a nucleophilic attack on the electrophilic Vilsmeier reagent.

  • Second Electrophilic Attack: A second equivalent of the Vilsmeier reagent attacks the nitrogen atom of the hydrazone.

  • Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution-type cyclization. The electron-rich carbon attacks the iminium carbon, forming the five-membered pyrazole ring.

  • Aromatization & Hydrolysis: Elimination of dimethylamine and subsequent hydrolysis of the remaining iminium salt during aqueous workup yields the final pyrazole-4-carbaldehyde.

Vilsmeier_Mechanism cluster_start Starting Materials cluster_steps Reaction Cascade cluster_end Final Product Hydrazone Ketone Arylhydrazone Step1 1. Enamine Formation & Electrophilic attack at β-carbon Hydrazone->Step1 Vilsmeier Vilsmeier Reagent (2 eq.) Vilsmeier->Step1 Step2 2. Electrophilic attack at N-atom Vilsmeier->Step2 Step1->Step2 Intermediate A Step3 3. Intramolecular Cyclization Step2->Step3 Intermediate B Step4 4. Aromatization & Elimination Step3->Step4 Cyclized Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Step4->Hydrolysis Product 1,3-Disubstituted-1H- pyrazole-4-carbaldehyde Hydrolysis->Product

Figure 2: Mechanistic workflow for Vilsmeier-Haack pyrazole synthesis.

Synthetic Protocols and Data

The generality of the Vilsmeier-Haack cyclization makes it a highly reliable method in the synthetic chemist's toolbox. Below is a representative experimental protocol and a table summarizing yields for various substrates.

Detailed Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established literature procedures.[12]

Step 1: Preparation of Acetophenone Phenylhydrazone

  • To a solution of acetophenone (0.03 mol) in absolute ethanol (50 mL), add phenylhydrazine (0.04 mol) and a few drops of glacial acetic acid.

  • Heat the mixture on a water bath for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry to yield the pure phenylhydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a flame-dried, two-necked flask equipped with a dropping funnel and magnetic stirrer, add anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the cold DMF with constant stirring. Allow the Vilsmeier reagent to form over 15-20 minutes.

  • Dissolve the acetophenone phenylhydrazone (0.004 mol) in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at 60-65 °C for 4-6 hours. Monitor the reaction completion by TLC.

  • Pour the cooled reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the product precipitates.

  • Filter the solid product, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as colorless needles.

Data Presentation: Substrate Scope and Yields

The Vilsmeier-Haack synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is robust, tolerating a variety of substituents on the aryl rings of the hydrazone precursor. The following data, adapted from the work of Huanan et al., illustrates the efficiency of the reaction.[13]

EntryAryl Group (Ar) on KetoneProductYield (%)
1C₆H₅6a89
24-ClC₆H₄6b88
33-ClC₆H₄6c83
44-BrC₆H₄6d86
53-BrC₆H₄6e82
64-MeOC₆H₄6f83
74-CF₃C₆H₄6g86
84-NO₂C₆H₄6h85

Table 1: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack reaction. Yields are isolated yields with respect to the hydrazone starting material.[13]

Applications in Drug Discovery and Development

Pyrazole-4-carbaldehydes are not typically active pharmaceutical ingredients (APIs) themselves but are crucial precursors for them. The aldehyde functionality is readily converted into other groups such as oximes, hydrazones, Schiff bases, and carboxylic acids, or used in multicomponent reactions to build more complex heterocyclic systems.[14] These derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][9]

A notable example of a drug containing the pyrazole core is Celecoxib , a selective COX-2 inhibitor used to treat arthritis. It is important to note, however, that the industrial synthesis of Celecoxib does not proceed via a pyrazole-4-carbaldehyde intermediate. Instead, it follows a classical Knorr-type synthesis, involving the condensation of a substituted 1,3-diketone with 4-sulfamoylphenylhydrazine.[1][15] This distinction underscores that while pyrazole-4-carbaldehydes are vital for synthesizing novel chemical entities in a research setting, established large-scale syntheses may utilize different, highly optimized pathways.

Drug_Discovery_Flow Start Pyrazole-4- carbaldehyde Reaction Chemical Transformation (e.g., Condensation, Oxidation) Start->Reaction Derivative Diverse Pyrazole Derivatives Reaction->Derivative Screening Biological Screening Derivative->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Figure 3: Role of pyrazole-4-carbaldehydes in a drug discovery workflow.

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is dominant, other methods for synthesizing pyrazole-4-carbaldehydes exist, typically involving the formylation of a pre-formed pyrazole ring.

  • Formylation via Organometallic Intermediates: Pyrazole can be deprotonated at the C4 position using a strong base like n-butyllithium (n-BuLi) to form a 4-lithiopyrazole intermediate. Quenching this nucleophilic species with an electrophilic formylating agent, such as DMF, yields the corresponding 4-carbaldehyde.[16] This method is useful when the required pyrazole core is more readily available than the corresponding ketone hydrazone.

  • The Duff Reaction: The Duff reaction is a formylation method for activated aromatic compounds using hexamethylenetetramine (HMTA) in an acidic medium. While less common than the Vilsmeier-Haack reaction for this specific scaffold, it presents an alternative for substrates that may be sensitive to the conditions of the V-H reaction.[17]

Conclusion and Future Outlook

Pyrazole-4-carbaldehydes represent a mature yet continually relevant class of chemical intermediates. Their discovery is intrinsically linked to the foundational principles of heterocyclic chemistry, and their synthesis is dominated by the powerful and versatile Vilsmeier-Haack reaction. This guide has provided a comprehensive overview, from the historical context and mechanistic underpinnings to practical synthetic protocols and their critical role in the pipeline of modern drug discovery. As the demand for novel, structurally complex, and functionally diverse therapeutic agents continues to grow, the utility of these invaluable building blocks is assured, and the development of even more efficient and sustainable methods for their synthesis will remain an active area of chemical research.

References

An In-Depth Technical Guide to the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its remarkable versatility and broad spectrum of biological activities have cemented its status as a "privileged scaffold" in drug discovery.[2] A multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra®), feature a pyrazole core, underscoring its therapeutic relevance.[4] The extensive applications of pyrazoles have fueled continuous innovation in synthetic methodologies, leading to a diverse and powerful toolbox for the construction of these valuable heterocycles.[1]

This technical guide provides a comprehensive overview of the core strategies for synthesizing substituted pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of reactions, but also a deeper understanding of the underlying mechanisms and the rationale behind experimental choices. We will delve into the classical, time-tested methods and explore the latest advancements that offer improved efficiency, regioselectivity, and greener reaction conditions.

Foundational Strategies for Pyrazole Ring Construction

The synthesis of the pyrazole nucleus primarily relies on the formation of key carbon-nitrogen and nitrogen-nitrogen bonds. The most prevalent and historically significant approaches involve the condensation of a binucleophilic nitrogen source, typically hydrazine or its derivatives, with a 1,3-dielectrophilic carbon component.[1][5]

The Knorr Pyrazole Synthesis and Related Condensations: A Time-Honored Approach

The archetypal method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][5][6] This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8]

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine.[9] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic pyrazole ring.[7][8][10] A key challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyls, is the potential for the formation of two regioisomeric products.[1][10] The regioselectivity can often be influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine.[10]

Mechanism of the Knorr Pyrazole Synthesis:

Knorr_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: The Knorr pyrazole synthesis mechanism.

Variations and Modern Improvements:

The classical Knorr synthesis has been the subject of numerous modifications to improve yields, regioselectivity, and reaction conditions. The use of catalysts such as nano-ZnO has been shown to provide excellent yields in a more environmentally friendly manner.[1][6] Furthermore, the in-situ generation of 1,3-dicarbonyl compounds followed by their immediate reaction with hydrazines in a one-pot fashion has streamlined the synthetic process.[1]

[3+2] Cycloaddition Reactions: A Powerful Tool for Pyrazole Construction

Another major pathway to pyrazoles involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. This approach is particularly valuable for accessing pyrazoles with substitution patterns that are difficult to achieve through condensation reactions.

Diazo Compounds as 1,3-Dipoles: The reaction of diazo compounds with alkynes is a well-established method for pyrazole synthesis.[11][12] This reaction can proceed thermally or in the presence of a catalyst.[11] A notable advantage of this method is the potential for high regioselectivity, which can be controlled by the choice of substituents on both the diazo compound and the alkyne. Recent advancements have focused on developing catalyst-free cycloadditions under solvent-free conditions, aligning with the principles of green chemistry.[11]

Sydnones and Nitrile Imines as 1,3-Dipoles: Sydnones and nitrile imines are other classes of 1,3-dipoles that readily undergo cycloaddition with alkynes to afford pyrazoles.[6][13] Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) have emerged as a robust method for the regioselective synthesis of 1,4-disubstituted pyrazoles.[13]

Cycloaddition_Workflow cluster_reactants Reactants cluster_cycloaddition Cycloaddition cluster_product Product 1,3-Dipole 1,3-Dipole (e.g., Diazo compound) Transition_State [3+2] Cycloaddition Transition State 1,3-Dipole->Transition_State Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Transition_State Pyrazole Substituted Pyrazole Transition_State->Pyrazole

Caption: General workflow for [3+2] cycloaddition.

The Rise of Multicomponent Reactions (MCRs) for Pyrazole Synthesis

In recent years, multicomponent reactions (MCRs) have gained significant traction in the synthesis of pyrazole derivatives.[14][15] MCRs offer several advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and operational simplicity, as multiple bonds are formed in a single pot.[4]

A common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile or a β-ketoester), and a hydrazine derivative.[4][16] These reactions often proceed through a cascade of condensation, Michael addition, and cyclization steps.[15] The versatility of MCRs allows for the rapid generation of diverse libraries of substituted pyrazoles, which is highly valuable in drug discovery and lead optimization.

Illustrative Three-Component Synthesis of Persubstituted Pyrazoles:

A notable example is the three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, often facilitated by a catalyst like Yb(PFO)₃.[4]

Component 1Component 2Component 3CatalystProduct
Aldehydeβ-KetoesterHydrazineYb(PFO)₃Persubstituted Pyrazole

This approach highlights the efficiency of MCRs in constructing complex molecular architectures from simple and readily available starting materials.

Synthesis of Bioactive Pyrazole Derivatives

The pyrazole scaffold is a key component in a wide range of biologically active molecules.[17][18] The synthesis of these derivatives often involves the use of strategically functionalized starting materials or the post-modification of a pre-formed pyrazole ring.

5-Aminopyrazoles as Versatile Building Blocks

5-Aminopyrazole derivatives are particularly important intermediates in the synthesis of fused pyrazole systems with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[17][19] These compounds can be readily prepared through the condensation of hydrazines with reagents like ethyl (ethoxymethylene)cyanoacetate.[19] The amino group at the 5-position provides a handle for further functionalization, allowing for the construction of more complex heterocyclic systems such as pyrazolopyrimidines and pyrazolopyridines.[17][20]

General Protocol for the Synthesis of 5-Aminopyrazoles:

  • Reactant Preparation: Dissolve the substituted hydrazine and ethyl (ethoxymethylene)cyanoacetate in a suitable solvent, such as ethanol.

  • Base Addition: Add a catalytic amount of a base, like triethylamine, to the reaction mixture.

  • Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 5-aminopyrazole derivative.

Conclusion and Future Outlook

The synthesis of substituted pyrazoles has evolved significantly from the classical Knorr reaction to modern, highly efficient multicomponent and cycloaddition strategies. The continuous development of novel synthetic methods is driven by the ever-increasing importance of pyrazoles in various scientific disciplines. Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic routes, the exploration of novel catalytic systems, and the application of flow chemistry for the continuous production of pyrazole-based compounds. The versatility of the pyrazole nucleus ensures that it will remain a central focus of synthetic and medicinal chemistry for the foreseeable future.

References

An In-depth Technical Guide to 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde: Molecular Weight, Synthesis, and Characterization for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its fundamental molecular properties, detailed synthetic protocols, robust characterization methodologies, and prospective applications, offering a valuable resource for researchers and scientists in the field.

Core Molecular Properties and Significance

This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized as privileged scaffolds in modern drug discovery.[1] The pyrazole nucleus is a cornerstone of several approved therapeutic agents, valued for its metabolic stability and versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The specific substitution pattern of this compound—two methyl groups, a propyl group, and a carbaldehyde moiety—offers a unique combination of lipophilicity and reactivity, making it an attractive building block for the synthesis of novel bioactive molecules.

Molecular Weight and Physicochemical Data

The precise molecular weight of a compound is critical for a multitude of experimental procedures, including reaction stoichiometry, preparation of standard solutions, and mass spectrometry analysis. The molecular formula for this compound is C₁₀H₁₆N₂O. Based on this, the molecular weight and other key physicochemical properties have been calculated and are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Monoisotopic Mass 180.1263 g/mol
CAS Number 142246-47-7

Synthesis of this compound

The synthesis of 4-formylpyrazoles is most effectively achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring, predominantly at the C4 position.[7][8]

The logical choice of the Vilsmeier-Haack reaction stems from the electron-rich nature of the pyrazole ring, which makes it susceptible to electrophilic substitution. The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the pyrazole precursor. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Work-up cluster_product Product A 1-Propyl-3,5-dimethyl-1H-pyrazole C Vilsmeier-Haack Reaction (Electrophilic Substitution) A->C B Vilsmeier Reagent (POCl₃/DMF) B->C D Iminium Salt Intermediate C->D Formylation E Aqueous Work-up (Hydrolysis) D->E Hydrolysis F This compound E->F

Caption: Synthetic workflow for this compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints for confirming the progression of the reaction and the purity of the product.

Materials:

  • 1-Propyl-3,5-dimethyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Propyl-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous DMF (5 equivalents).

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of a thick, pale-yellow precipitate indicates the generation of the Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Spectroscopic Characterization

A multi-faceted analytical approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Characterization Workflow Diagram

G cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment A Purified Product B ¹H NMR & ¹³C NMR A->B Structural Elucidation C FTIR Spectroscopy A->C Functional Group ID D Mass Spectrometry (MS) A->D Molecular Weight Confirmation E HPLC/UPLC A->E Purity Verification

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Expected Spectroscopic Data
TechniqueFunctional GroupExpected Chemical Shift / Frequency / m/z
¹H NMR Aldehyde (-CHO)δ 9.5 - 10.5 ppm (singlet)
Pyrazole-CH₃δ 2.2 - 2.8 ppm (singlets)
Propyl-CH₂ (N-CH₂)δ 3.8 - 4.2 ppm (triplet)
Propyl-CH₂δ 1.6 - 2.0 ppm (sextet)
Propyl-CH₃δ 0.8 - 1.2 ppm (triplet)
¹³C NMR Carbonyl (C=O)δ 185 - 195 ppm
Pyrazole C₃, C₄, C₅δ 110 - 150 ppm
Propyl Carbonsδ 10 - 50 ppm
FTIR C=O Stretch1680 - 1700 cm⁻¹ (strong)
Aldehydic C-H Stretch2720 - 2820 cm⁻¹ (two weak bands)
C-H Stretch (Aliphatic)2850 - 3000 cm⁻¹
Mass Spec. Molecular Ion [M]⁺m/z = 180.13
[M+H]⁺m/z = 181.13

Expert Insights: The characteristic downfield shift of the aldehyde proton in ¹H NMR to around 9.5-10.5 ppm is a key diagnostic feature. In FTIR spectroscopy, the presence of two weak bands for the aldehydic C-H stretch around 2720 and 2820 cm⁻¹ is crucial for distinguishing an aldehyde from a ketone.[9][10] The mass spectrum should show a prominent molecular ion peak corresponding to the calculated molecular weight. The fragmentation pattern of pyrazoles often involves the loss of N₂ or HCN, which can aid in structural confirmation.[11]

Potential Applications in Drug Development

Pyrazole carbaldehydes are versatile intermediates in the synthesis of a wide array of biologically active molecules.[12] The aldehyde functionality serves as a synthetic handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse chemical libraries for high-throughput screening.

The pyrazole scaffold itself is associated with a broad spectrum of pharmacological activities.[13][14] Derivatives have been investigated as:

  • Anticancer Agents: Pyrazole derivatives have shown potential as inhibitors of various kinases, such as PI3 kinase, which are implicated in cancer cell proliferation.[2]

  • Anti-inflammatory Drugs: The well-known NSAID Celecoxib features a pyrazole core, highlighting the potential of this scaffold in designing new anti-inflammatory agents.

  • Antimicrobial Compounds: Functionalized pyrazoles have demonstrated activity against various bacterial and fungal strains.[1]

The unique structural attributes of this compound make it a promising candidate for further exploration in these and other therapeutic areas.

References

A Technical Guide to the Thermochemical Data of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermochemical data for pyrazole and its derivatives, compounds of significant interest in medicinal chemistry and materials science.[1][2][3] Understanding the energetic properties of these nitrogen-containing heterocyclic compounds is crucial for predicting their stability, reactivity, and behavior in various applications, from drug-receptor interactions to the performance of energetic materials.[1][4] This document outlines the primary experimental and computational methodologies used to determine key thermochemical quantities, offering both theoretical grounding and practical insights for researchers in the field.

Section 1: The Importance of Pyrazole Thermochemistry

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2][5] This structure is a cornerstone in the synthesis of a vast number of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3][4] The thermodynamic stability of these molecules, quantified by their enthalpy of formation (ΔfH°), directly influences their synthesis, shelf-life, and metabolic pathways. Furthermore, for pyrazole derivatives designed as energetic materials, thermochemical data are paramount for safety and performance assessment.

The critical thermochemical properties discussed in this guide include:

  • Standard Molar Enthalpy of Formation (ΔfH°(cr, l)) in the condensed phase (crystalline or liquid).

  • Standard Molar Enthalpy of Combustion (ΔcH°) , from which the enthalpy of formation is often derived.

  • Standard Molar Enthalpy of Sublimation (ΔgcrH°) or Vaporization (ΔglH°) , which represents the energy required for phase transition.

  • Standard Molar Enthalpy of Formation in the Gas Phase (ΔfH°(g)) , a fundamental value for theoretical calculations and understanding intermolecular forces.

The gas-phase enthalpy of formation is particularly vital as it provides a measure of the intrinsic stability of a molecule, free from intermolecular interactions present in the condensed state. It is the primary value used for validating and benchmarking computational chemistry methods.

Section 2: Experimental Determination of Thermochemical Data

The cornerstone of thermochemistry is precise experimental measurement. For pyrazole compounds, a multi-technique approach is required to determine the gas-phase enthalpy of formation. The overall experimental workflow is a self-validating system where the consistency of results from different, independent measurements provides confidence in the final data.

G cluster_0 Condensed Phase Energetics cluster_1 Phase Transition Energetics Sample Pyrazole Compound (Solid Crystal) Knudsen Knudsen Effusion Apparatus Sample->Knudsen Measures Mass Loss vs. Temperature Calorimeter Rotating-Bomb or Micro-Combustion Calorimeter Combustion Standard Molar Energy of Combustion (ΔcU°) Formation_cr Standard Molar Enthalpy of Formation (Condensed) (ΔfH°(cr)) Formation_g Standard Molar Enthalpy of Formation (Gas Phase) (ΔfH°(g)) Formation_cr->Formation_g Combined via Thermochemical Cycle Sublimation Standard Molar Enthalpy of Sublimation (ΔcrᵍH°) Knudsen->Sublimation Calculated via Clausius- Clapeyron Equation Sublimation->Formation_g Combined via Thermochemical Cycle

The primary method for determining the standard molar enthalpy of formation of solid pyrazole derivatives is combustion calorimetry, typically using a rotating-bomb or a micro-combustion calorimeter.[6]

Causality Behind Experimental Choices:

  • Why Rotating-Bomb Calorimetry? For nitrogen- and sometimes sulfur-containing compounds, combustion can produce nitric and sulfuric acids. A rotating bomb ensures that the interior surfaces are thoroughly washed with a small amount of water, leading to a well-defined final state (e.g., H₂SO₄·115H₂O(l)) and allowing for accurate acid correction calculations.[7]

  • Why Micro-Combustion Calorimetry? When sample availability is limited, as is often the case with novel drug candidates, micro-combustion calorimetry (also known as Pyrolysis-Combustion Flow Calorimetry or PCFC) is an invaluable tool.[8][9][10] It requires only milligram quantities of material to determine the heat of combustion by measuring oxygen consumption.[8][10]

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the pyrazole compound is placed in a crucible (e.g., silica). A known mass of a combustion aid (e.g., benzoic acid) may be used to ensure complete combustion.

  • Bomb Assembly: A fuse wire is connected to the electrodes, touching the sample. A small, known volume of distilled water is added to the bomb to saturate the atmosphere and dissolve the acid products.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen (typically to ~3 MPa).

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's vessel. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited. The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

  • Analysis: The raw data are corrected for heat exchange with the surroundings, the energy of ignition, and the formation of nitric acid to determine the standard molar energy of combustion (ΔcU°). This is then converted to the standard molar enthalpy of combustion (ΔcH°) and subsequently used to derive the standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)) using Hess's Law.

The enthalpy of sublimation is the critical link between the condensed- and gas-phase data. For solids with low vapor pressure, like many pyrazole derivatives, the Knudsen effusion method is the gold standard.[11][12] This technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.[12][13]

Causality Behind Experimental Choices:

  • Why Effusion? Direct vapor pressure measurement is often impossible for these compounds as they would decompose before boiling. The effusion method allows for the determination of vapor pressures at much lower temperatures where the compounds are stable.[11][12]

  • Self-Validation: The method's trustworthiness comes from the Clausius-Clapeyron equation. A linear relationship between ln(p) and 1/T over a range of temperatures validates the quality of the data and the derived enthalpy of sublimation.[12]

Experimental Protocol: Knudsen Effusion

  • Cell Preparation: A small amount of the crystalline pyrazole sample (1-100 mg) is placed in a Knudsen cell, which is a small container with a precisely machined orifice of a known area.[13]

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Heating and Measurement: The cell is heated to a specific, constant temperature. The rate of mass loss ( dm/dt ) due to the vapor effusing through the orifice is measured, often using a high-precision thermogravimetric analyzer or mass spectrometer.[13][14]

  • Temperature Series: This measurement is repeated at several different temperatures.

  • Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) / A * sqrt(2πRT/M) where A is the orifice area, R is the gas constant, and M is the molar mass.[13]

  • Data Analysis: The standard molar enthalpy of sublimation (ΔgcrH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[12]

Section 3: Computational Prediction of Thermochemical Data

While experimental methods provide benchmark data, computational chemistry offers a powerful, complementary approach for predicting thermochemical properties, especially for screening large numbers of candidate molecules or studying reactive intermediates.

Causality Behind Method Choices:

  • Why High-Level Composite Methods? Predicting thermochemical data to "chemical accuracy" (±1 kcal/mol or ~4 kJ/mol) requires a sophisticated treatment of electron correlation and large basis sets.[15] High-level composite methods like Gaussian-n (G3, G4) theories are designed to approximate the results of very high-level calculations through a series of more manageable steps, combined with empirical corrections.[15][16][17] G3 and G4 theories have been shown to provide reliable enthalpies of formation for a wide range of organic molecules.[15][17]

  • Why Density Functional Theory (DFT)? For larger pyrazole systems where G4 theory is computationally prohibitive, DFT methods (e.g., B3LYP) offer a good balance of cost and accuracy.[18][19][20][21] While generally less accurate than G4, they are excellent for studying trends within a series of related compounds. The calculated heat of formation can be improved by using isodesmic or homodesmotic reaction schemes, which leverage cancellation of systematic errors.

G cluster_0 Computational Workflow cluster_1 Thermochemical Calculation Input Input Structure (Pyrazole Derivative) Opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) Input->Opt ZPE Zero-Point Energy (ZPE) Opt->ZPE SinglePoint Series of Single-Point Energy Calculations (Higher Theory/Larger Basis Sets) Opt->SinglePoint Optimized Geometry Atomization Atomization Scheme ZPE->Atomization G4_Energy Extrapolated Total Energy (G4 Theory) SinglePoint->G4_Energy Combine Energies + HLC G4_Energy->Atomization Formation_g Gas-Phase Enthalpy of Formation (ΔfH°(g)) Atomization->Formation_g Exp_Atoms Experimental ΔfH°(g) of Constituent Atoms Exp_Atoms->Formation_g

Computational Protocol: G4 Theory

  • Initial Optimization: The molecular geometry is optimized, and vibrational frequencies are calculated at a moderate level of theory, typically DFT (e.g., B3LYP/6-31G(2df,p)).[17]

  • Zero-Point Energy (ZPE): The unscaled vibrational frequencies from the previous step are used to compute the ZPE, which is then scaled by an empirical factor to correct for anharmonicity.

  • High-Level Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using progressively higher levels of theory and larger basis sets. This includes calculations up to CCSD(T).[17]

  • Extrapolation and Correction: The results of these calculations are combined in an additive manner to extrapolate to the complete basis set limit.

  • Higher Level Correction (HLC): A final empirical correction, the HLC, is added. This small correction accounts for remaining deficiencies in the methodology and is parameterized against a large set of accurate experimental data.

  • Enthalpy of Formation Calculation: The final G4 energy is typically used in an atomization scheme. The calculated atomization energy is combined with the known experimental enthalpies of formation of the constituent atoms in the gas phase to yield the gas-phase enthalpy of formation of the molecule at 0 K, which is then corrected to 298.15 K.

Section 4: Summary of Thermochemical Data

The following table summarizes selected, reliable thermochemical data for pyrazole and some of its N-substituted derivatives from the literature. These values serve as important benchmarks for both experimental and computational studies.

CompoundFormulaΔfH°(cr) / kJ·mol⁻¹ΔgcrH° / kJ·mol⁻¹ΔfH°(g) / kJ·mol⁻¹ (Exp.)ΔfH°(g) / kJ·mol⁻¹ (Calc.)
PyrazoleC₃H₄N₂105.6 ± 0.661.3 ± 0.5166.9 ± 0.8171.1 (G2MP2)
1-MethylpyrazoleC₄H₆N₂Liquid39.8 ± 0.2 (ΔglH°)143.2 ± 1.2143.5 (G2MP2)
1-EthylpyrazoleC₅H₈N₂Liquid44.5 ± 0.2 (ΔglH°)118.8 ± 1.2119.2 (G2MP2)
1-PhenylpyrazoleC₉H₈N₂Liquid66.8 ± 0.3 (ΔglH°)233.2 ± 1.3240.2 (G2MP2)
1-BenzylpyrazoleC₁₀H₁₀N₂134.7 ± 1.990.0 ± 1.0224.7 ± 2.1226.4 (G2MP2)
Note: Data are primarily sourced from studies by Ribeiro da Silva et al., which are widely considered authoritative in this field. Discrepancies between experimental and calculated values for N-substituted pyrazoles have been noted in the literature.[7]
Section 5: Conclusion

The thermochemical data of pyrazole compounds are essential for rational drug design, materials science, and chemical process safety. This guide has detailed the synergistic relationship between experimental calorimetry and high-level computational methods. The combination of combustion calorimetry and the Knudsen effusion technique provides a robust pathway to accurate gas-phase enthalpies of formation.[7] Concurrently, composite computational methods like G4 theory offer predictive power that is crucial for modern chemical research.[15][17] For professionals in the field, a thorough understanding of these methodologies and the causality behind them is key to generating reliable, high-quality data that can accelerate discovery and innovation.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylpyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The introduction of a formyl group (-CHO) onto the pyrazole ring, particularly at the C4 position, dramatically enhances its synthetic utility. 4-Formylpyrazoles are versatile intermediates, serving as critical precursors for the synthesis of more complex heterocyclic systems, Schiff bases, and various pharmacophores.[1][2] The Vilsmeier-Haack reaction stands out as a powerful and widely adopted method for the direct formylation of electron-rich heterocyclic systems, including pyrazoles.[3][4] This protocol provides an efficient, mild, and often regioselective route to access these valuable building blocks.[5]

This comprehensive guide offers an in-depth exploration of the Vilsmeier-Haack formylation of pyrazoles. We will delve into the underlying mechanism, provide a detailed, field-proven experimental protocol, and discuss critical parameters that ensure successful and reproducible outcomes.

Reaction Mechanism: The Electrophilic Formylation Cascade

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism. The first stage involves the formation of the highly electrophilic Vilsmeier reagent, a chloroiminium salt. The second stage is the electrophilic aromatic substitution of the pyrazole ring by this reagent, followed by hydrolysis to yield the aldehyde.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[4][6][7] The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive chloroiminium cation, known as the Vilsmeier reagent.[8]

  • Electrophilic Attack and Formylation: The pyrazole ring, being an electron-rich π-excessive system, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[9] This attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible site for many pyrazole derivatives.[9][10] The resulting intermediate then undergoes deprotonation to restore the aromaticity of the pyrazole ring.

  • Hydrolysis: The final step involves the aqueous workup of the reaction mixture. The iminium salt intermediate is hydrolyzed to furnish the desired 4-formylpyrazole.[4][8]

Mechanistic Diagram

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation of Pyrazoles: Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Substrate Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Formylpyrazole 4-Formylpyrazole Intermediate->Formylpyrazole Hydrolysis (H₂O) Vilsmeier_Haack_Workflow Experimental Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B 2. Add Pyrazole Substrate A->B C 3. Heat Reaction Mixture (Monitor by TLC) B->C D 4. Quench with Crushed Ice C->D E 5. Neutralize with NaHCO₃ D->E F 6. Extraction with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H

References

The Pivotal Role of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus stands as a cornerstone in the architecture of pharmacologically active molecules, demonstrating a remarkable versatility that has led to its incorporation into a multitude of therapeutic agents.[1][2] This guide delves into the specific potential of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde, a member of this esteemed class of heterocyclic compounds. While direct literature on this exact molecule is emerging, its structural motifs strongly suggest a significant therapeutic promise, drawing from the well-established bioactivities of its chemical cousins. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a theoretical framework, practical application notes, and detailed protocols to unlock the potential of this promising scaffold.

The core structure, featuring a 1-propyl group at the N1 position, 3,5-dimethyl substitutions, and a reactive carbaldehyde at the C4 position, offers a unique combination of lipophilicity, metabolic stability, and synthetic versatility. The aldehyde functionality, in particular, is a gateway to a vast chemical space, enabling the synthesis of diverse derivatives such as Schiff bases, hydrazones, and chalcones, each with the potential for distinct pharmacological profiles.[3]

I. Potential Therapeutic Applications: A Landscape of Possibilities

The pyrazole scaffold is a privileged structure in medicinal chemistry, consistently appearing in drugs with diverse mechanisms of action.[1][4] Based on extensive research into analogous compounds, this compound is a prime candidate for exploration in several key therapeutic areas.

Anti-inflammatory and Analgesic Properties

A significant body of research points to the potent anti-inflammatory and analgesic activities of pyrazole-4-carbaldehyde derivatives.[5][6][7] The mechanism often involves the inhibition of key inflammatory mediators. The structural features of our target compound suggest it could be a valuable precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Rationale: The pyrazole ring is a core component of the selective COX-2 inhibitor Celecoxib. The aldehyde group at the 4-position of the pyrazole ring can be readily converted into various heterocyclic systems or functional groups known to enhance anti-inflammatory activity.[4]

Antimicrobial and Antifungal Activity

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have consistently demonstrated promising antibacterial and antifungal properties.[5][8][9] The 3,5-dimethyl substitution, in particular, has been associated with significant antimicrobial efficacy.

  • Rationale: The nitrogen-rich pyrazole ring can interact with microbial enzymes and disrupt essential cellular processes. The lipophilic 1-propyl group may enhance membrane permeability, allowing the compound to reach intracellular targets more effectively.

Anticancer Potential

The search for more effective and less toxic anticancer agents is a primary focus of modern drug discovery. Numerous pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][11][12] These compounds can induce apoptosis and inhibit cell proliferation through diverse mechanisms, including the inhibition of protein kinases.

  • Rationale: The planar pyrazole structure can intercalate with DNA or bind to the ATP-binding site of kinases. The carbaldehyde group allows for the introduction of pharmacophores that can target specific signaling pathways implicated in cancer progression.[12]

II. Synthetic Pathways and Experimental Protocols

The synthesis of this compound and its subsequent derivatization are crucial steps in exploring its medicinal chemistry applications.

Synthesis of the Core Scaffold

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[13][14]

Protocol 1: Synthesis of this compound

  • Objective: To synthesize the target compound via Vilsmeier-Haack formylation of 3,5-dimethyl-1-propyl-1H-pyrazole.

  • Materials: 3,5-dimethyl-1-propyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate solution (saturated), Magnesium sulfate (anhydrous), crushed ice.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

    • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

    • Dissolve 3,5-dimethyl-1-propyl-1H-pyrazole in a minimal amount of DCM and add it dropwise to the Vilsmeier reagent.

    • Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G

Caption: A conceptual pipeline for the development of new drugs from the pyrazole scaffold.

IV. Data Presentation and Interpretation

Quantitative data from biological assays should be meticulously recorded and analyzed.

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
This compound >128>128>128
Schiff Base Derivative 1 (Aniline) 6432128
Schiff Base Derivative 2 (4-Chloroaniline) 16864
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

Table 2: Hypothetical Anticancer Activity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
This compound >100>100>100
Hydrazone Derivative 1 25.432.118.9
Chalcone Derivative 1 8.211.55.7
Doxorubicin 0.81.20.9

V. Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemists. Its accessible synthesis and the reactivity of its carbaldehyde group provide a robust platform for the generation of diverse chemical entities. The established pharmacological importance of the pyrazole scaffold strongly supports the investigation of this compound and its derivatives as potential anti-inflammatory, antimicrobial, and anticancer agents. The protocols and application notes provided herein offer a foundational framework for researchers to embark on this exciting area of drug discovery. Future work should focus on synthesizing a broad library of derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify lead compounds for further preclinical development.

VI. References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Pharmacological Activities. Molecules, 22(2), 1-28. Available at: --INVALID-LINK--

  • Kumar, V., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available at: --INVALID-LINK--

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(13), 1166-1184. Available at: --INVALID-LINK--

  • A new series of pyrazole derivatives have been synthesized by the reaction of substituted pyrazole carbohydrazide and functionalized aromatic aldehydes. (2021). ResearchGate. Available at: --INVALID-LINK--

  • Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 78(11), 6287-6314. Available at: --INVALID-LINK--

  • Patel, P. H., Patel, A., & Pasha, T. Y. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research, 7(2). Available at: --INVALID-LINK--

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). MDPI. Available at: --INVALID-LINK--

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2008). ResearchGate. Available at: --INVALID-LINK--

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (2024). OUCI. Available at: --INVALID-LINK--

  • Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. (2012). ResearchGate. Available at: --INVALID-LINK--

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 843. Available at: --INVALID-LINK--

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. Available at: --INVALID-LINK--

  • Anticancer effect of three pyrazole derivatives. (2007). PubMed. Available at: --INVALID-LINK--

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2018). Oriental Journal of Chemistry. Available at: --INVALID-LINK--

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Available at: --INVALID-LINK--

  • Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. (2011). Journal of Chemical and Pharmaceutical Research. Available at: --INVALID-LINK--

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). PubMed. Available at: --INVALID-LINK--

  • Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. (2019). ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and some of their derived heterocycles. (2021). ORCA - Cardiff University. Available at: --INVALID-LINK--

  • Thangarasu, P., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4995. Available at: --INVALID-LINK--

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). MDPI. Available at: --INVALID-LINK--

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. (2016). ResearchGate. Available at: --INVALID-LINK--

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). ScienceDirect. Available at: --INVALID-LINK--

  • Current status of pyrazole and its biological activities. (2013). National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. Available at: --INVALID-LINK--

References

Application Notes & Protocols: The Strategic Utility of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde as a pivotal synthetic intermediate. We delve into its synthesis, physicochemical properties, and its versatile reactivity. The protocols herein are presented not merely as procedural steps but as self-validating systems, grounded in mechanistic principles to empower the researcher with a deep, causal understanding of the experimental choices involved. This guide is designed to serve as a practical and authoritative resource for leveraging this valuable building block in the creation of novel and complex molecular architectures.

Introduction: The Pyrazole-4-carbaldehyde Scaffold

The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] Within this class, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates. The aldehyde functional group at the C4 position serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse and complex molecular libraries.

This compound, in particular, offers a desirable combination of a stable, substituted pyrazole core with a reactive formyl group. The N-propyl and C-dimethyl substitutions provide steric and electronic tuning that influences both the reactivity of the aldehyde and the physicochemical properties of its downstream derivatives, making it a building block of significant interest in medicinal chemistry and materials science.

Synthesis of the Intermediate: The Vilsmeier-Haack Reaction

The most efficient and widely adopted method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][6] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] For N-substituted pyrazoles, which are sufficiently electron-rich, this reaction proceeds with high regioselectivity at the C4 position.[10]

2.1. Mechanistic Rationale

The reaction involves two key stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[8]

The choice of an N-substituted pyrazole, such as 1-propyl-3,5-dimethyl-1H-pyrazole, is critical, as the unsubstituted 3,5-dimethyl-1H-pyrazole often fails to undergo formylation under similar conditions.[10]

2.2. Workflow for Synthesis of this compound

G cluster_reagents Starting Materials & Reagents cluster_process Reaction & Workup DMF N,N-Dimethylformamide (DMF) Vilsmeier_Formation Step 1: Form Vilsmeier Reagent (POCl₃ + DMF, 0-5 °C) DMF->Vilsmeier_Formation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Formation Pyrazole 1-Propyl-3,5-dimethyl-1H-pyrazole Formylation Step 2: Add Pyrazole Substrate (Electrophilic Substitution) Pyrazole->Formylation Vilsmeier_Formation->Formylation Electrophile Hydrolysis Step 3: Aqueous Workup (Ice + NaHCO₃) Formylation->Hydrolysis Extraction Step 4: Extraction & Purification (EtOAc, Column Chromatography) Hydrolysis->Extraction Product Product: This compound Extraction->Product

Caption: Synthesis workflow for the Vilsmeier-Haack formylation.

2.3. Detailed Experimental Protocol

Principle: This protocol describes the formylation of 1-propyl-3,5-dimethyl-1H-pyrazole using a pre-formed Vilsmeier reagent, followed by hydrolysis to yield the target aldehyde.

Materials & Reagents:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1-Propyl-3,5-dimethyl-1H-pyrazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Vilsmeier Reagent Preparation: To a three-necked flask equipped with a dropping funnel and nitrogen inlet, add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

    • Scientist's Note: This exothermic reaction must be cooled to prevent degradation of the reagent. The order of addition is crucial; adding POCl₃ to DMF is standard practice.

  • Formylation Reaction: Dissolve 1-propyl-3,5-dimethyl-1H-pyrazole (1.0 equiv.) in anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Hydrolysis (Workup): Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Once the ice has melted, slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8.

    • Trustworthiness Check: The hydrolysis of the intermediate iminium salt is often exothermic. Slow addition to ice and careful neutralization prevents overheating and potential side reactions.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Data & Handling

PropertyValueReference
CAS Number 142246-47-7[11][12]
Molecular Formula C₉H₁₄N₂O[11]
Molecular Weight 166.22 g/mol [11]
Appearance Off-white to yellow solid-
Storage Store in an inert atmosphere, at room temperature.[11]

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[11]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[11]

Applications in Synthesis: Key Transformations

The aldehyde functionality is a gateway to a vast array of chemical structures. Below are protocols for its most common and impactful transformations.

4.1. Application 1: Synthesis of Schiff Bases (Imines)

The condensation of the aldehyde with primary amines is a straightforward and high-yielding method to produce pyrazole-containing Schiff bases. These compounds are of high interest due to their documented antimicrobial and antifungal activities.[6]

G Aldehyde 3,5-Dimethyl-1-propyl-1H- pyrazole-4-carbaldehyde Reaction Condensation (Ethanol, reflux, cat. Acetic Acid) Aldehyde->Reaction Amine Primary Amine (R-NH₂) Amine->Reaction Product Pyrazole Schiff Base (Imine) Reaction->Product - H₂O

Caption: General scheme for the synthesis of Schiff bases.

Protocol: Synthesis of a Representative Schiff Base

Principle: Nucleophilic attack of a primary amine on the aldehyde carbonyl, followed by dehydration, yields the corresponding imine. A catalytic amount of acid accelerates the dehydration step.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 equiv.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde in absolute ethanol in a round-bottom flask.

  • Add the substituted aniline to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.

    • Expertise & Experience: The reaction is typically complete when the starting aldehyde spot disappears. For less reactive amines, longer reaction times or a Dean-Stark apparatus to remove water may be necessary.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Self-Validation: Recrystallize the product from a suitable solvent (e.g., ethanol) to achieve high purity. Characterize by melting point, IR (disappearance of C=O stretch, appearance of C=N stretch), and NMR spectroscopy.

4.2. Application 2: Multicomponent Reactions (MCRs) for Heterocycle Synthesis

Pyrazole-4-carbaldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single pot.[1][2] A prominent example is the synthesis of pyrano[2,3-c]pyrazoles via a Knoevenagel condensation/Michael addition sequence.

G cluster_process One-Pot Reaction Aldehyde Pyrazole-4-carbaldehyde Knoevenagel 1. Knoevenagel Condensation (Aldehyde + Malononitrile) Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Dimedone Dimedone Michael 2. Michael Addition (Dimedone attacks intermediate) Dimedone->Michael Knoevenagel->Michael Cyclization 3. Intramolecular Cyclization & Tautomerization Michael->Cyclization Product Pyrano[2,3-c]pyrazole Derivative Cyclization->Product

Caption: Logical workflow for a multicomponent pyranopyrazole synthesis.

Protocol: Synthesis of a Pyrano[2,3-c]pyrazole Derivative

Principle: A base-catalyzed cascade reaction involving Knoevenagel condensation, Michael addition, and intramolecular cyclization to form a fused heterocyclic system with high atom economy.

Materials & Reagents:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Piperidine (catalytic, ~5 mol%)

  • Ethanol

Procedure:

  • In a flask, combine the pyrazole-4-carbaldehyde, malononitrile, and dimedone in ethanol.

  • Add a catalytic amount of piperidine and stir the mixture at room temperature.

    • Rationale: Piperidine acts as a base to deprotonate the active methylene compounds, initiating the Knoevenagel and subsequent Michael addition steps.

  • The reaction is often rapid, and the product may precipitate within 30-60 minutes. Monitor by TLC.

  • After completion, collect the solid product by filtration.

  • Wash the precipitate with cold ethanol to remove residual reactants and catalyst.

  • Dry the product in a vacuum oven. Further purification by recrystallization can be performed if necessary.

  • Validation: The complex structure should be rigorously confirmed by 2D NMR techniques (COSY, HMBC) in addition to standard 1D NMR and mass spectrometry.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for molecular innovation. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its formyl group make it an invaluable tool for synthetic chemists. The protocols detailed in this guide provide a robust framework for its application, emphasizing a deep understanding of the underlying chemical principles to ensure reproducible and reliable outcomes. By mastering the use of this intermediate, researchers can significantly accelerate the discovery and development of novel chemical entities with potential applications across the scientific spectrum.

References

Application Notes & Protocols: Strategic Derivatization of Pyrazole-4-carbaldehydes for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole-4-carbaldehydes represent a class of highly versatile heterocyclic building blocks, pivotal to the fields of medicinal chemistry and materials science. Their intrinsic chemical reactivity, centered around the strategically positioned aldehyde group on the pyrazole scaffold, allows for a vast array of derivatization reactions. This functional handle serves as a gateway to constructing complex molecular architectures with significant therapeutic potential. The pyrazole core itself is a "privileged scaffold," frequently found in FDA-approved drugs due to its favorable metabolic stability and ability to engage in various biological interactions.[1][2] The strategic modification of pyrazole-4-carbaldehydes enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making these compounds invaluable starting points for drug discovery campaigns targeting a wide range of diseases, including cancer, inflammation, and infectious agents.[1][3][4]

This guide provides an in-depth exploration of key derivatization reactions of pyrazole-4-carbaldehydes, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their experimental design.

Carbon-Carbon Bond Forming Reactions: Expanding the Scaffold

The extension of the carbon framework is a fundamental strategy in modifying a lead compound. For pyrazole-4-carbaldehydes, several classic and robust C-C bond-forming reactions are routinely employed.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for creating α,β-unsaturated systems by reacting an aldehyde with an active methylene compound.[5] This reaction is particularly valuable for synthesizing intermediates that can undergo subsequent Michael additions or serve as precursors for other heterocyclic rings.[6][7]

Mechanism Insight: The reaction is typically base-catalyzed. The base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. Subsequent dehydration yields the condensed product. The choice of base and solvent system can significantly influence reaction rates and yields. Mild bases like ammonium carbonate are often preferred to avoid side reactions.[5]

Protocol: Knoevenagel Condensation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde with Malononitrile [5]

This protocol describes a green and efficient method using a mild catalyst in an aqueous medium.

Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • Malononitrile

  • Ammonium carbonate

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 50 mL round-bottom flask, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.2 mmol), and ammonium carbonate (0.2 mmol).

  • Add a 1:1 mixture of water and ethanol (10 mL) to the flask.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.

  • The solid product will precipitate. Collect the product by vacuum filtration.

  • Wash the solid with cold water and dry it to obtain the final product.

Data Summary:

Active Methylene CompoundCatalystSolventYield (%)
MalononitrileAmmonium CarbonateWater:Ethanol (1:1)>90%
Ethyl CyanoacetatePiperidineEthanol~85%
Barbituric AcidAcetic AcidAcetic Acid~80-85%[8]
Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[9] This reaction is highly reliable for introducing a double bond with good control over stereochemistry, depending on the nature of the ylide.[10]

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a very stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[9][10] The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[10]

Protocol: Synthesis of 4-(2-Arylethenyl)pyrazoles via Wittig Reaction [11]

This protocol outlines the general steps for the Wittig olefination of a pyrazole-4-carbaldehyde.

Materials:

  • Triphenylphosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Substituted pyrazole-4-carbaldehyde

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the triphenylphosphonium salt (1.1 mmol) in anhydrous THF (15 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi, 1.1 mmol) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Olefination: Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Carbon-Nitrogen Bond Forming Reactions: Introducing Key Functional Groups

The introduction of nitrogen-containing functional groups is a common strategy to enhance the biological activity of a molecule, often by facilitating hydrogen bonding with target proteins.

Schiff Base Formation

The condensation of pyrazole-4-carbaldehydes with primary amines is a straightforward and efficient method to produce imines, commonly known as Schiff bases.[12][13][14] These compounds are not only biologically active in their own right but also serve as versatile intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.[13][15]

Mechanism Insight: The reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.[14] This is followed by the elimination of a water molecule, typically catalyzed by a small amount of acid, to yield the imine.[14] The reaction is reversible, and removal of water can drive the equilibrium towards the product.

Protocol: Synthesis of a Pyrazole Schiff Base with o-Aminophenol [12]

This protocol details the synthesis of a Schiff base under mild conditions.

Materials:

  • 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • o-Aminophenol

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add o-aminophenol (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated Schiff base by filtration, wash with cold ethanol, and dry.

Workflow Diagram: Schiff Base Formation

Schiff_Base_Formation Pyrazole_Aldehyde Pyrazole-4-carbaldehyde Hemiaminal Hemiaminal Intermediate Pyrazole_Aldehyde->Hemiaminal Primary_Amine Primary Amine (R-NH2) Primary_Amine->Hemiaminal Solvent_Catalyst Ethanol, Acetic Acid (cat.) Reflux Reflux Schiff_Base Schiff Base (Imine) Reflux->Schiff_Base -H2O Hemiaminal->Reflux + Heat Water H2O

Caption: Workflow for Schiff base synthesis.

Oxidation and Reduction of the Aldehyde Group

Modifying the oxidation state of the formyl group provides access to two other important functional groups: carboxylic acids and alcohols.

Oxidation to Pyrazole-4-carboxylic Acids

The oxidation of the aldehyde to a carboxylic acid introduces a highly versatile functional group that can participate in amide bond formation, esterification, or serve as a key pharmacophore for interacting with biological targets.

Protocol: Oxidation using Pyridinium Chlorochromate (PCC) [11]

Materials:

  • (Pyrazol-4-yl)methanol (starting material, can be obtained by reduction of the aldehyde)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Magnetic stirrer

Procedure:

  • Dissolve the pyrazolyl methanol (1.0 mmol) in anhydrous DCM (20 mL).

  • Add PCC (1.5 mmol) to the solution in one portion.

  • Stir the mixture at room temperature for 2-3 hours. The reaction mixture will turn into a dark brown slurry.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional ether.

  • Combine the filtrates and evaporate the solvent to yield the pyrazole-4-carbaldehyde. Note: This protocol describes the oxidation of the corresponding alcohol to the aldehyde. For the oxidation of the aldehyde to the carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would be used, though care must be taken to avoid over-oxidation or degradation of the pyrazole ring.

Reduction to Pyrazolylmethanols

The reduction of the aldehyde to a primary alcohol provides a site for further functionalization, such as etherification or esterification, and can also be important for modulating the polarity and hydrogen bonding capacity of the molecule.

Protocol: Reduction using Sodium Borohydride (NaBH4)

Materials:

  • Pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol or Ethanol

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) in methanol (15 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add NaBH4 (1.5 mmol) portion-wise over 15 minutes, controlling the effervescence.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for an additional hour.

  • Monitor the reaction by TLC.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the pyrazolylmethanol.

Reaction Pathway: Oxidation and Reduction

Oxidation_Reduction Carboxylic_Acid Pyrazole-4-carboxylic Acid Aldehyde Pyrazole-4-carbaldehyde Aldehyde->Carboxylic_Acid [Oxidation] KMnO4 Methanol Pyrazolylmethanol Aldehyde->Methanol [Reduction] NaBH4, MeOH Methanol->Aldehyde [Oxidation] PCC, DCM

Caption: Oxidation and reduction pathways of the formyl group.

Multicomponent Reactions (MCRs)

Pyrazole-4-carbaldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single pot, adhering to the principles of green chemistry.[2][6][7][16] These reactions are highly valuable in generating libraries of diverse compounds for high-throughput screening.

Example: Synthesis of Pyrano[2,3-c]pyrazoles [6][7]

In a notable four-component reaction, a pyrazole-4-carbaldehyde can react with malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[2] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps to afford densely functionalized pyrano[2,3-c]pyrazole derivatives.[6][7] These fused heterocyclic systems are of significant interest in medicinal chemistry.[2]

Conclusion

The derivatization of pyrazole-4-carbaldehydes offers a rich and diverse landscape for chemical synthesis. The reactions detailed in this guide—Knoevenagel condensation, Wittig olefination, Schiff base formation, oxidation, reduction, and multicomponent reactions—represent a powerful toolkit for researchers and drug development professionals. A thorough understanding of these protocols and their underlying mechanisms is crucial for the rational design and synthesis of novel pyrazole-based compounds with tailored properties, ultimately accelerating the discovery of new therapeutic agents.

References

Application Note & Protocol: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5][6][7] Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, are of particular interest as they function as bioisosteres of purines, enabling them to interact with a variety of enzymatic targets.[4][5] The development of efficient, atom-economical, and environmentally benign synthetic methodologies for these compounds is a paramount objective in contemporary drug discovery. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the construction of complex molecular architectures from simple precursors in a single synthetic operation, thereby minimizing waste and reducing reaction times.[1][8][9][10]

This application note provides a detailed protocol for the one-pot synthesis of a pyrazolo[3,4-d]pyrimidine derivative starting from 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde. The described methodology leverages a sequential Knoevenagel condensation and cyclocondensation reaction, a robust and widely applicable approach for the synthesis of this important class of heterocyclic compounds.

Reaction Principle: A Mechanistic Overview

The one-pot synthesis of pyrazolo[3,4-d]pyrimidines from a pyrazole-4-carbaldehyde, an active methylene compound, and an amino-azole proceeds through a cascade of well-established reactions. The core of this transformation lies in the initial base-catalyzed Knoevenagel condensation between the aldehyde functionality of the pyrazole starting material and an active methylene compound, such as malononitrile.[11][12][13] This step generates a highly electrophilic α,β-unsaturated intermediate.

Subsequently, a Michael addition of an amino-containing reactant, in this case, 5-amino-1H-pyrazole, to the electron-deficient double bond of the Knoevenagel adduct occurs. This is followed by an intramolecular cyclization and subsequent tautomerization/aromatization to yield the final, stable pyrazolo[3,4-d]pyrimidine scaffold. The choice of a basic catalyst, such as piperidine, is crucial as it facilitates both the initial condensation and the subsequent Michael addition.

G cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Cyclization Cascade cluster_3 Final Product A 3,5-Dimethyl-1-propyl-1H- pyrazole-4-carbaldehyde D Knoevenagel Condensation A->D B Malononitrile (Active Methylene Compound) B->D C Piperidine (Base Catalyst) C->D E α,β-Unsaturated Intermediate (Knoevenagel Adduct) D->E G Michael Addition E->G F 5-Amino-1H-pyrazole F->G H Intramolecular Cyclization G->H I Aromatization H->I J Pyrazolo[3,4-d]pyrimidine Derivative I->J

Figure 1: Conceptual workflow of the one-pot synthesis.

Experimental Protocol

This protocol is designed to be a self-validating system. Successful synthesis of the target molecule will be indicated by the formation of a precipitate and can be confirmed through standard analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (NMR, Mass Spectrometry).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound(Not readily available)166.22166 mg1.0
Malononitrile109-77-366.0666 mg1.0
5-Amino-1H-pyrazole17489-41-983.0983 mg1.0
Piperidine110-89-485.155-10 dropsCatalytic
Ethanol (Absolute)64-17-546.0715 mL-
Ethyl Acetate (for TLC)141-78-688.11As needed-
Hexane (for TLC)110-54-386.18As needed-
Instrumentation
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • TLC plates (Silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and 5-amino-1H-pyrazole (1.0 mmol).

  • Solvent and Catalyst Addition: Add 15 mL of absolute ethanol to the flask, followed by the addition of 5-10 drops of piperidine using a Pasteur pipette.

  • Reaction Execution: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate. Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Spot the initial reaction mixture and then take aliquots from the reaction mixture every 30-60 minutes to spot on the TLC plate. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot will indicate the progression of the reaction. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. If no precipitate forms, the solution can be concentrated under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Dry the purified product and determine its melting point. The structure of the synthesized pyrazolo[3,4-d]pyrimidine derivative should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism in Detail

The reaction proceeds through a well-defined cascade of events, each facilitated by the reaction conditions.

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Aromatization a Pyrazole-4-carbaldehyde + Malononitrile b Knoevenagel Adduct (α,β-unsaturated nitrile) a->b Piperidine -H₂O c Knoevenagel Adduct + 5-Amino-1H-pyrazole d Michael Adduct Intermediate c->d Piperidine e Michael Adduct Intermediate f Cyclized Intermediate e->f Intramolecular Nucleophilic Attack g Final Pyrazolo[3,4-d]pyrimidine f->g Tautomerization/ Aromatization

Figure 2: Key mechanistic steps of the one-pot synthesis.
  • Knoevenagel Condensation: Piperidine, a basic catalyst, deprotonates the active methylene group of malononitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the this compound. Subsequent dehydration leads to the formation of a stable, conjugated Knoevenagel adduct.[11][12]

  • Michael Addition: The exocyclic amino group of 5-amino-1H-pyrazole acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of the Knoevenagel adduct in a conjugate addition fashion.

  • Intramolecular Cyclization and Aromatization: The newly formed intermediate undergoes an intramolecular cyclization where one of the endocyclic nitrogens of the aminopyrazole attacks one of the nitrile groups. This is followed by a tautomerization step which leads to the formation of the thermodynamically stable aromatic pyrazolo[3,4-d]pyrimidine ring system.

Expected Results and Validation

ParameterExpected Outcome
Yield Moderate to high (typically 70-90% for similar reported reactions).
Appearance Crystalline solid.
Melting Point Sharp and defined melting point, indicative of a pure compound.
¹H NMR Signals corresponding to the propyl and methyl groups on the pyrazole ring, aromatic protons, and an amino group proton.
¹³C NMR Resonances for all unique carbon atoms in the fused heterocyclic system.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the target pyrazolo[3,4-d]pyrimidine derivative.

Conclusion and Future Perspectives

The described one-pot protocol offers an efficient and straightforward route to novel pyrazolo[3,4-d]pyrimidine derivatives from this compound. This multicomponent approach aligns with the principles of green chemistry by minimizing reaction steps and solvent usage.[9] The synthesized compounds can serve as valuable building blocks for the development of new therapeutic agents, and the methodology can be extended to a wider range of substrates to generate a library of diverse pyrazole-fused heterocycles for high-throughput screening in drug discovery programs.

References

Green Synthesis of Pyrazole Derivatives: A Guide to Sustainable Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The imperative to develop environmentally benign synthetic methodologies has catalyzed a paradigm shift in modern organic chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green synthesis approaches for pyrazole derivatives, a critical scaffold in medicinal chemistry. Moving beyond traditional, often hazardous, synthetic routes, we will explore sustainable alternatives that prioritize efficiency, safety, and atom economy. This document is designed to be a practical resource, offering not only theoretical insights but also detailed, field-proven protocols.

The Pyrazole Scaffold and the Imperative for Green Chemistry

Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3][4][5][6][7][8] Their widespread applications have driven extensive research into their synthesis. However, classical methods often rely on volatile organic solvents, harsh reaction conditions, and stoichiometric reagents, contributing to significant environmental waste.[2][4][7] Green chemistry offers a transformative approach, aiming to minimize or eliminate the use and generation of hazardous substances.[1][3][9] This guide will focus on key green strategies that have been successfully applied to pyrazole synthesis, including the use of alternative energy sources, green solvents, and catalytic systems.

Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation

Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green chemistry, offering significant advantages over conventional heating methods.[10][11][12] These techniques can dramatically reduce reaction times, increase product yields, and enhance selectivity.[10][11][12][13]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation accelerates chemical reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[13] This localized heating minimizes the formation of byproducts and often allows for solvent-free reactions.[11][14][15][16]

Causality Behind Experimental Choices: The choice of microwave parameters (power, temperature, and time) is critical for reaction optimization. The solvent's dielectric properties play a crucial role in the efficiency of microwave absorption. Polar solvents are generally more efficient at absorbing microwave energy. However, solvent-free conditions are often preferred to maximize green credentials.[15][16]

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 4-Arylidenepyrazolones [15]

This protocol describes a one-pot, solvent-free synthesis of 4-arylidenepyrazolone derivatives using microwave irradiation.

Materials and Reagents:

  • Hydrazine hydrate or phenylhydrazine

  • Ethyl acetoacetate

  • Aromatic aldehyde

  • Microwave reactor

Step-by-Step Methodology:

  • In a microwave-safe reaction vessel, combine hydrazine derivative (0.45 mmol), ethyl acetoacetate (0.3 mmol), and the aromatic aldehyde (0.3 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 420 W for 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from ethanol to afford the desired 4-arylidenepyrazolone.

Data Presentation:

EntryAldehydeHydrazinePower (W)Time (min)Yield (%)
1BenzaldehydePhenylhydrazine28010Lower
2BenzaldehydePhenylhydrazine4201071
3BenzaldehydePhenylhydrazine56010Lower
4BenzaldehydePhenylhydrazine420554
5BenzaldehydePhenylhydrazine4201562

Table 1: Optimization of microwave-assisted synthesis of 4-benzylidenepyrazolone. Data adapted from a representative study.[15]

Ultrasound-Assisted Organic Synthesis (UAOS)

Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[11][12] This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[11][12]

Causality Behind Experimental Choices: The frequency and power of the ultrasound, as well as the choice of solvent, influence the efficiency of the reaction. Water is an excellent medium for many ultrasound-assisted reactions.[17][18]

Protocol 2: Ultrasound-Assisted Synthesis of Dihydropyrano[2,3-c]pyrazoles in Water [17][18]

This protocol details a four-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives in an aqueous medium under ultrasonic irradiation.[17]

Materials and Reagents:

  • Aromatic aldehyde

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ultrasonic bath

Step-by-Step Methodology:

  • In a flask, suspend the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water (5 mL).

  • Place the flask in an ultrasonic cleaning bath.

  • Irradiate the mixture at a frequency of 40 kHz and an output power of 250 W.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-40 minutes.

  • Upon completion, the solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

The Power of "One-Pot": Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of green chemistry.[19][20][21][22][23][24] They offer high atom economy, operational simplicity, and reduce the need for purification of intermediates, thereby minimizing waste.[20]

Causality Behind Experimental Choices: The success of an MCR often depends on the careful selection of reactants and a catalyst that can promote multiple steps in the reaction cascade. The choice of solvent can also be critical, with green solvents like water or ethanol being preferred.

Protocol 3: Taurine-Catalyzed Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles in Water [19]

This protocol describes an environmentally benign, taurine-catalyzed, one-pot synthesis of dihydropyrano[2,3-c]pyrazoles in water.

Materials and Reagents:

  • Aromatic aldehyde

  • Malononitrile

  • Acyl hydrazide

  • Taurine

  • Water

Step-by-Step Methodology:

  • To a stirred solution of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and acyl hydrazide (1 mmol) in water (5 mL), add taurine (10 mol%).

  • Reflux the reaction mixture for the appropriate time (typically 1-2 hours), monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried under vacuum.

Logical Relationship Diagram:

MCR_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A Aldehyde OnePot One-Pot Reaction A->OnePot B Malononitrile B->OnePot C Acyl Hydrazide C->OnePot Catalyst Taurine (Catalyst) Catalyst->OnePot Solvent Water (Solvent) Solvent->OnePot Workup Filtration & Washing OnePot->Workup Product Dihydropyrano[2,3-c]pyrazole Workup->Product

Caption: Workflow for the taurine-catalyzed multicomponent synthesis of pyrazoles.

Green Solvents and Catalysts: The Sustainable Foundation

The choice of solvent is a critical factor in the environmental impact of a chemical process. Replacing volatile organic compounds (VOCs) with greener alternatives like water or deep eutectic solvents (DESs) is a key principle of green chemistry.[2][4][7][25][26] Similarly, the use of recyclable and non-toxic catalysts is paramount.[8][27]

Synthesis in Deep Eutectic Solvents (DESs)

Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that have a melting point significantly lower than that of the individual components.[2][4][7][26] They are often biodegradable, non-toxic, and inexpensive, making them attractive green reaction media.[2][4][7][26]

Causality Behind Experimental Choices: The composition of the DES can be tuned to optimize reactant solubility and catalytic activity. Choline chloride-based DESs are particularly common and effective for a range of organic transformations.[28]

Protocol 4: Choline Chloride/Urea DES-Mediated Synthesis of Dihydropyrano[2,3-c]pyrazoles [28]

This protocol outlines a simple and efficient multicomponent synthesis using a choline chloride/urea deep eutectic solvent as both the catalyst and reaction medium.

Materials and Reagents:

  • Aromatic aldehyde

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Choline chloride

  • Urea

Step-by-Step Methodology:

  • Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid is formed.

  • To the pre-prepared DES, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol).

  • Stir the reaction mixture at room temperature for the specified time (typically 10-30 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

Experimental Workflow Diagram:

DES_Synthesis_Workflow Start Start Prep_DES Prepare Choline Chloride/Urea DES Start->Prep_DES Add_Reactants Add Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Prep_DES->Add_Reactants Reaction Stir at Room Temperature Add_Reactants->Reaction Precipitation Add Water to Precipitate Product Reaction->Precipitation Isolation Filter and Dry Product Precipitation->Isolation End End Isolation->End

Caption: Step-by-step workflow for pyrazole synthesis in a deep eutectic solvent.

Conclusion and Future Outlook

The green synthesis of pyrazole derivatives is a rapidly evolving field with immense potential to transform the pharmaceutical and chemical industries. By embracing principles of green chemistry, researchers can develop synthetic routes that are not only more efficient and cost-effective but also safer and more environmentally responsible. The methodologies and protocols presented in this guide offer a starting point for scientists looking to incorporate sustainable practices into their research and development endeavors. Future innovations will likely focus on the development of novel catalysts, the expanded use of renewable feedstocks, and the integration of flow chemistry for continuous and scalable production.

References

Application Notes and Protocols for Multicomponent Reactions Involving Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of MCRs and Privileged Scaffolds

In the landscape of modern drug discovery and synthetic chemistry, efficiency and novelty are paramount. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a cornerstone of efficient chemical synthesis.[1][2] This approach embodies the principles of pot, atom, and step economy (PASE), minimizing waste, saving time, and reducing the need for intermediate purification steps.[3][4]

Parallel to the evolution of synthetic methodologies is the identification of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The pyrazole ring, a five-membered N-heterocycle, is a quintessential example of such a scaffold.[3][4][5] Its structural features are prominently displayed in a range of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, highlighting its therapeutic relevance.[5][6][7]

This guide details the strategic use of pyrazole aldehydes as versatile building blocks in several classes of multicomponent reactions. By incorporating this privileged scaffold directly into the MCR workflow, researchers can rapidly generate libraries of complex, drug-like molecules with high structural diversity, paving the way for accelerated discovery of novel therapeutic agents.

General Laboratory Workflow

The successful implementation of multicomponent reactions with pyrazole aldehydes follows a systematic workflow, from conceptualization to characterization. This process ensures reproducibility and the generation of high-quality, validated chemical entities.

G cluster_0 Phase 1: Design & Planning cluster_1 Phase 2: Synthesis & Purification cluster_2 Phase 3: Validation & Analysis A Select MCR Type (e.g., Biginelli, Hantzsch) B Choose Pyrazole Aldehyde & Other Reactants A->B C Select Catalyst & Solvent (Consult Literature) B->C D Perform One-Pot Multicomponent Reaction C->D Proceed to Lab E Reaction Monitoring (TLC, LC-MS) D->E F Work-up & Isolation E->F G Purification (Crystallization/Chromatography) F->G H Structural Characterization (NMR, MS, IR) G->H Submit for Analysis I Purity Analysis (HPLC, Elemental Analysis) H->I J Data Archiving & Reporting I->J J->A Iterate/Optimize

Caption: General workflow for MCR-based synthesis.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a classic MCR for the formation of dihydropyridines (DHPs), which can be subsequently oxidized to pyridines.[8] The DHP scaffold is of immense pharmaceutical importance, forming the core of several calcium channel blockers like Nifedipine.[9] Employing pyrazole aldehydes in this reaction yields novel hybrid molecules that merge the pharmacophores of pyrazoles and DHPs.[10]

A. General Mechanism

The reaction proceeds through a sequence of condensations and additions. First, one equivalent of the β-ketoester and the pyrazole aldehyde undergo a Knoevenagel condensation. Concurrently, a second equivalent of the β-ketoester reacts with ammonia (or an amine) to form an enamine. The enamine then acts as a nucleophile in a Michael addition to the Knoevenagel product, followed by cyclization and dehydration to afford the final 1,4-dihydropyridine product.[11][12]

G R1 Pyrazole Aldehyde I1 Knoevenagel Adduct (α,β-Unsaturated Carbonyl) R1->I1 R2 β-Ketoester (2 eq.) R2->I1 I2 Enamine R2->I2 R3 Ammonia (NH3) R3->I2 I3 Michael Adduct I1->I3 Michael Addition I2->I3 P Pyrazole-Substituted 1,4-Dihydropyridine I3->P Cyclization & Dehydration

Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.

B. Application Note: Synthesis of Pyrazole-Linked Dihydropyridines

The incorporation of a pyrazole moiety at the 4-position of the DHP ring generates molecules with significant potential for biological activity. This strategy allows for the exploration of chemical space by varying the substituents on the pyrazole ring (e.g., at the N1-position) and by choosing different β-dicarbonyl compounds.

Table 1: Examples of Hantzsch Reactions with Pyrazole Aldehydes

EntryPyrazole Aldehyde Componentβ-DicarbonylCatalyst/SolventTime (h)Yield (%)Reference
11-Phenyl-1H-pyrazole-4-carbaldehydeEthyl acetoacetatePiperidine/EtOH685-95[10]
21,3-Diphenyl-1H-pyrazole-4-carbaldehyde3-AminocrotononitrileAcetic acid/EtOH888[10]
31-Methyl-1H-pyrazole-4-carbaldehydeDimedoneL-proline/H₂O292Adapted from[3]
41-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehydeMethyl acetoacetateNone/Reflux1082Adapted from[10]
C. Detailed Laboratory Protocol

Protocol 1: Synthesis of Diethyl 2,6-dimethyl-4-(1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Materials and Reagents:

    • 1-Phenyl-1H-pyrazole-4-carbaldehyde (1.86 g, 10 mmol)

    • Ethyl acetoacetate (2.86 g, 22 mmol)

    • Ammonium acetate (0.77 g, 10 mmol)

    • Ethanol (30 mL)

    • Magnetic stirrer, round-bottom flask (100 mL), reflux condenser

  • Procedure:

    • To a 100 mL round-bottom flask, add 1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol), ethyl acetoacetate (22 mmol), and ammonium acetate (10 mmol).

    • Add ethanol (30 mL) to the flask.

    • Equip the flask with a magnetic stirrer and a reflux condenser.

    • Heat the reaction mixture to reflux (approx. 80 °C) with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 6-8 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • A solid product will often precipitate. If not, slowly add cold water (20 mL) to induce precipitation.

    • Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and then with water.

    • Dry the product under vacuum to yield the desired dihydropyridine.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from ethanol to afford a pale yellow solid.

    • Self-Validation: The structure should be confirmed by spectroscopic methods.

      • ¹H NMR: Expect characteristic signals for the pyrazole protons, the C4-H proton of the DHP ring (a singlet around δ 5.0), the methyl groups, and the ethyl ester groups.

      • ¹³C NMR: Confirm the presence of all unique carbons.

      • MS (ESI+): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight.

The Biginelli Reaction

First described by Pietro Biginelli in 1891, this acid-catalyzed three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides straightforward access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[13][14] These scaffolds are prevalent in pharmaceuticals, acting as calcium channel blockers and antihypertensive agents.[13] Using 5-aminopyrazoles in a Biginelli-type reaction with pyrazole aldehydes leads to the synthesis of novel fused pyrazolopyrimidine systems.[15][16]

A. General Mechanism

The widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the second urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final DHPM product.[13][17]

G R1 Pyrazole Aldehyde I1 N-Acyliminium Ion R1->I1 R2 β-Ketoester I2 Open-Chain Adduct R2->I2 (as enol) R3 Urea/Thiourea R3->I1 Condensation I1->I2 Nucleophilic Attack P Pyrazole-Substituted Dihydropyrimidinone (DHPM) I2->P Cyclization & Dehydration

Caption: Mechanism of the Biginelli Reaction.

B. Application Note: Synthesis of Pyrazolopyrimidines

A powerful variation of this reaction involves using a 5-aminopyrazole as the urea component. This modification, when combined with a pyrazole aldehyde, allows for the rapid construction of complex, fused heterocyclic systems like 4,7-dihydropyrazolo[1,5-a]pyrimidines.[16] This strategy is particularly valuable as it builds molecular complexity in a single, catalyst-free step under thermal conditions.

Table 2: Examples of Biginelli-type Reactions with Pyrazole Aldehydes

EntryPyrazole AldehydeAmine Componentβ-DicarbonylConditionsYield (%)Reference
11-Phenyl-1H-pyrazole-4-carbaldehyde5-Amino-3-phenylpyrazole-4-carbonitrileAcetylacetoneDMF, reflux53[16]
2Benzaldehyde5-Amino-3-phenylpyrazole-4-carbonitrileEthyl acetoacetateDMF, reflux48[15]
34-ChlorobenzaldehydeUreaEthyl acetoacetateYb(OTf)₃, solvent-free90+Adapted from[17]
41-Methyl-1H-pyrazole-4-carbaldehydeThioureaMethyl acetoacetateHCl/EtOH, reflux85Adapted from general methods
C. Detailed Laboratory Protocol

Protocol 2: Catalyst-Free Synthesis of 2,7-Diphenyl-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Materials and Reagents:

    • 5-Amino-3-phenylpyrazole-4-carbonitrile (0.37 g, 2 mmol)

    • Benzaldehyde (0.23 g, 2.2 mmol)

    • Acetylacetone (0.20 g, 2 mmol)

    • Dimethylformamide (DMF, 0.5 mL)

    • Methanol (25 mL)

    • Magnetic stirrer, vial/small flask, reflux setup

  • Procedure:

    • In a small flask or vial, combine 5-amino-3-phenylpyrazole-4-carbonitrile (2 mmol), benzaldehyde (2.2 mmol), and acetylacetone (2 mmol).

    • Add DMF (0.5 mL) to the mixture.

    • Heat the mixture under reflux for approximately 20-30 minutes. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add methanol (20 mL) to the cooled mixture. A precipitate should form.

    • Stir for 10 minutes, then filter the solid product.

    • Wash the collected solid with fresh methanol (3 x 3 mL) to remove residual DMF and unreacted starting materials.

    • Dry the product under vacuum.

  • Purification and Characterization:

    • The product is often obtained in high purity after washing. If necessary, it can be recrystallized from a suitable solvent like ethanol or acetonitrile.

    • Self-Validation:

      • ¹H NMR: Look for signals corresponding to the aromatic protons, the C5-methyl group, and the protons of the dihydropyrimidine ring.

      • IR: A sharp peak around 2200 cm⁻¹ confirms the presence of the nitrile (C≡N) group.

      • MS (ESI+): The molecular ion peak [M+H]⁺ should match the expected mass of the fused heterocyclic product.

Isocyanide-Based Multicomponent Reactions (I-MCRs)

The Ugi and Passerini reactions are the most prominent examples of I-MCRs. They are exceptionally powerful for creating peptide-like scaffolds and other highly functionalized molecules with a high degree of atomic economy.[6]

  • Passerini Reaction: A three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[18][19]

  • Ugi Reaction: A four-component reaction of an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide.[20]

A. Application Note: Accessing Complex Amides with a Pyrazole Core

Using a pyrazole aldehyde as the carbonyl component in these reactions directly installs the pyrazole moiety into a complex amide backbone. This is a highly convergent approach to synthesizing potential protease inhibitors or other bioactive peptidomimetics, where the pyrazole can serve as a key recognition element or a metabolically stable bioisostere.[21]

B. Detailed Laboratory Protocol

Protocol 3: Ugi Four-Component Synthesis of a Pyrazole-Containing α-Acylamino Amide

  • Materials and Reagents:

    • 1-Phenyl-1H-pyrazole-4-carbaldehyde (0.93 g, 5 mmol)

    • Benzylamine (0.54 g, 5 mmol)

    • Acetic Acid (0.30 g, 5 mmol)

    • tert-Butyl isocyanide (0.42 g, 5 mmol)

    • Methanol (10 mL)

    • Magnetic stirrer, sealed vial (20 mL)

  • Procedure:

    • To a 20 mL vial, add methanol (10 mL) and 1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol). Stir until dissolved.

    • Sequentially add benzylamine (5 mmol) and acetic acid (5 mmol) to the solution. Stir for 15 minutes at room temperature to facilitate imine formation.

    • Add tert-butyl isocyanide (5 mmol) to the mixture in one portion. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

    • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Characterization:

    • The crude product is typically an oil or solid and can be purified by flash column chromatography on silica gel.

    • Self-Validation:

      • ¹H NMR: The spectrum will be complex but should show characteristic signals for the pyrazole ring, the benzyl group, the acetyl group, the tert-butyl group, and amide N-H protons.

      • ¹³C NMR: Confirm the presence of two amide carbonyl carbons.

      • MS (ESI+): Observe the [M+H]⁺ peak corresponding to the Ugi product.

References

The Strategic Role of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Crop Protection

The pyrazole heterocycle is a cornerstone in the development of modern agrochemicals, particularly fungicides and insecticides.[1][2] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity, selectivity, and environmental persistence.[1] Within this important class of compounds, pyrazole-4-carbaldehydes serve as pivotal intermediates, providing a reactive handle for the construction of more complex and potent active ingredients.[3][4] This application note provides a detailed guide to the synthesis and utilization of a specific, high-value intermediate: 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 142246-47-7) .[5][6][7][8][9] We will explore its synthesis from fundamental precursors and delineate its subsequent conversion into N-aryl pyrazole-4-carboxamides, a prominent class of fungicides that includes succinate dehydrogenase inhibitors (SDHIs).[10][11]

The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower effective and insightful synthesis campaigns.

Part 1: Synthesis of the Precursor, 3,5-Dimethyl-1-propyl-1H-pyrazole

The journey to our target carbaldehyde begins with the construction of the N-propylated pyrazole ring. This is typically achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by N-alkylation.

Protocol 1.1: Synthesis of 3,5-Dimethyl-1H-pyrazole

This initial step creates the core pyrazole structure. The reaction is a classic condensation between acetylacetone (2,4-pentanedione) and hydrazine.[12]

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles
AcetylacetoneC₅H₈O₂100.1250.0 g0.50
Hydrazine hydrateH₆N₂O50.0625.0 g0.50
Ethanol (95%)C₂H₅OH46.07150 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (50.0 g, 0.50 mol) and ethanol (150 mL).

  • Begin stirring and slowly add hydrazine hydrate (25.0 g, 0.50 mol) dropwise over 30 minutes. The reaction is exothermic, and a gentle reflux may be observed.

  • After the addition is complete, heat the mixture to reflux and maintain for 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to crystallize the product.

  • Collect the white crystalline solid by vacuum filtration, wash with cold ethanol (2 x 25 mL), and dry under vacuum to yield 3,5-dimethyl-1H-pyrazole.

Expected Yield: 85-95%

Protocol 1.2: N-propylation to yield 3,5-Dimethyl-1-propyl-1H-pyrazole

With the pyrazole core established, the next step is to introduce the propyl group onto one of the nitrogen atoms.

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles
3,5-Dimethyl-1H-pyrazoleC₅H₈N₂96.1348.1 g0.50
1-BromopropaneC₃H₇Br122.9967.6 g0.55
Potassium Carbonate (K₂CO₃)K₂CO₃138.2182.9 g0.60
AcetoneC₃H₆O58.08500 mL-

Procedure:

  • In a 1 L round-bottom flask, suspend 3,5-dimethyl-1H-pyrazole (48.1 g, 0.50 mol) and potassium carbonate (82.9 g, 0.60 mol) in acetone (500 mL).

  • Stir the suspension vigorously and add 1-bromopropane (67.6 g, 0.55 mol) dropwise at room temperature.

  • After the addition, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the acetone from the filtrate under reduced pressure.

  • The resulting crude oil can be purified by vacuum distillation to yield pure 3,5-dimethyl-1-propyl-1H-pyrazole.

Part 2: Vilsmeier-Haack Formylation to this compound

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic rings.[3][4] It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole 3,5-Dimethyl-1-propyl- 1H-pyrazole Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole->Intermediate Electrophilic Attack Carbaldehyde 3,5-Dimethyl-1-propyl- 1H-pyrazole-4-carbaldehyde Intermediate->Carbaldehyde Hydrolysis

Caption: Vilsmeier-Haack Formylation Workflow.

Protocol 2.1: Synthesis of the Target Carbaldehyde

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles
Phosphorus oxychloride (POCl₃)POCl₃153.3376.7 g0.50
N,N-Dimethylformamide (DMF)C₃H₇NO73.09150 mL-
3,5-Dimethyl-1-propyl-1H-pyrazoleC₈H₁₄N₂138.2155.3 g0.40

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool DMF (100 mL) to 0°C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (76.7 g, 0.50 mol) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10°C. This forms the Vilsmeier reagent.

  • Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes.

  • Dissolve 3,5-dimethyl-1-propyl-1H-pyrazole (55.3 g, 0.40 mol) in DMF (50 mL) and add it dropwise to the Vilsmeier reagent.

  • After the addition, heat the reaction mixture to 80-90°C and maintain for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (approx. 500 g) with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Part 3: Application in Pyrazole Carboxamide Fungicide Synthesis

The aldehyde functional group of our target intermediate is a versatile handle for further elaboration. A key transformation in the synthesis of pyrazole carboxamide fungicides is the oxidation of the aldehyde to a carboxylic acid, followed by amide coupling with a substituted aniline.

Fungicide_Synthesis_Workflow Carbaldehyde 3,5-Dimethyl-1-propyl- 1H-pyrazole-4-carbaldehyde Oxidation Oxidation (e.g., KMnO₄ or V₂O₅/H₂O₂) Carbaldehyde->Oxidation Carboxylic_Acid 3,5-Dimethyl-1-propyl- 1H-pyrazole-4-carboxylic acid Oxidation->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., SOCl₂, then Amine) Carboxylic_Acid->Amide_Coupling Fungicide N-Aryl Pyrazole Carboxamide (Potential Fungicide) Amide_Coupling->Fungicide Aniline Substituted Aniline (e.g., 2-Aminotoluene) Aniline->Amide_Coupling

Caption: General Synthetic Pathway to Pyrazole Carboxamide Fungicides.

Protocol 3.1: Oxidation to 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid

A robust oxidation is required to convert the aldehyde to the corresponding carboxylic acid without degrading the pyrazole ring. Vanadium-catalyzed oxidation with hydrogen peroxide is an efficient method.[13]

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles
This compoundC₉H₁₄N₂O166.2216.6 g0.10
Vanadium(V) oxide (V₂O₅)V₂O₅181.880.18 g0.001
Hydrogen peroxide (30% aq.)H₂O₂34.0122.7 mL0.20
AcetonitrileCH₃CN41.05100 mL-

Procedure:

  • In a 250 mL flask, dissolve the pyrazole carbaldehyde (16.6 g, 0.10 mol) in acetonitrile (100 mL).

  • Add the vanadium(V) oxide catalyst (0.18 g, 1 mol%).

  • With stirring, slowly add 30% hydrogen peroxide (22.7 mL, 0.20 mol) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite until the peroxide is no longer detected (test with peroxide test strips).

  • Acidify the mixture with 2M HCl to a pH of ~2-3. The carboxylic acid will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3.2: Amide Coupling to form an N-Aryl Pyrazole Carboxamide

The final step is the formation of the amide bond. This is often achieved by first converting the carboxylic acid to a more reactive acid chloride, followed by reaction with the desired aniline.

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles
3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acidC₉H₁₄N₂O₂182.2218.2 g0.10
Thionyl chloride (SOCl₂)SOCl₂118.9713.1 g0.11
TolueneC₇H₈92.14100 mL-
2-Methylaniline (o-toluidine)C₇H₉N107.1510.7 g0.10
Triethylamine (TEA)C₆H₁₅N101.1912.1 g0.12

Procedure:

  • Acid Chloride Formation: In a dry flask under a nitrogen atmosphere, suspend the pyrazole carboxylic acid (18.2 g, 0.10 mol) in toluene (100 mL). Add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (13.1 g, 0.11 mol) dropwise.

  • Heat the mixture to reflux for 2 hours. The solid will dissolve as the acid chloride forms.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude acid chloride is typically used directly in the next step.

  • Amide Formation: Dissolve the crude acid chloride in fresh, dry toluene (100 mL) and cool to 0°C.

  • In a separate flask, dissolve 2-methylaniline (10.7 g, 0.10 mol) and triethylamine (12.1 g, 0.12 mol) in dry toluene (50 mL).

  • Add the aniline solution dropwise to the cold acid chloride solution with vigorous stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • The reaction mixture will contain precipitated triethylamine hydrochloride. Filter off the salt.

  • Wash the filtrate with 1M HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(2-methylphenyl)-3,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide.

  • The final product can be purified by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in agrochemical synthesis. The protocols detailed in this note provide a clear and logical pathway from basic starting materials to a representative member of the potent pyrazole carboxamide class of fungicides. The Vilsmeier-Haack formylation is a key transformation that installs the reactive aldehyde functionality, which is then readily converted to the carboxamide. By understanding the causality behind these experimental choices, researchers can adapt and modify these procedures to create novel and effective crop protection agents.

References

Role of pyrazole aldehydes in the synthesis of fused heterocyclic systems.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of Pyrazole Aldehydes in the Synthesis of Fused Heterocyclic Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole Aldehydes as Privileged Synthons for Heterocyclic Scaffolding

Pyrazole aldehydes, particularly pyrazole-4-carbaldehydes, represent a class of highly versatile and reactive intermediates in organic synthesis. Their strategic importance lies in the juxtaposition of an electrophilic aldehyde group with a nucleophilic pyrazole core, a unique electronic arrangement that enables a diverse array of cyclization and condensation reactions. This dual reactivity makes them ideal precursors for the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science.[1][2] Fused pyrazoles, such as pyrazolopyridines and pyrazolopyrimidines, are found in numerous biologically active molecules, including kinase inhibitors, anticancer agents, and anti-inflammatory drugs, making efficient synthetic routes to these compounds a key focus of modern drug discovery.[3][4][5]

The utility of a pyrazole aldehyde in a synthetic scheme is dictated by the substitution pattern on the pyrazole ring. For instance, the presence of an amino group at the C5 position (e.g., 5-amino-1H-pyrazole-4-carbaldehyde) introduces an additional nucleophilic site, paving the way for cyclocondensation reactions with 1,3-bielectrophiles or active methylene compounds to form fused six-membered rings.[1] This guide provides an in-depth exploration of the synthetic strategies, reaction mechanisms, and practical protocols for utilizing pyrazole aldehydes in the construction of medicinally relevant fused heterocyclic systems.

General Workflow: From Pyrazole Aldehyde to Fused Heterocycle

The transformation of a pyrazole aldehyde into a complex fused system typically follows a logical sequence of bond-forming events. The aldehyde group serves as the primary electrophilic handle for initiating condensation, while nucleophilic centers on the pyrazole ring or adjacent functional groups act as the intramolecular cyclization partners.

G cluster_0 Input Building Blocks cluster_1 Reaction Cascade cluster_2 Output Scaffold PA Pyrazole Aldehyde (e.g., 5-Amino-4-formylpyrazole) IC Intermediate Formation (Knoevenagel/Michael Adduct) PA->IC Condensation RE Co-reactant (e.g., Active Methylene Compound, β-Dicarbonyl, Ketone) RE->IC CY Intramolecular Cyclization IC->CY Ring Closure AR Aromatization (Dehydration/Oxidation) CY->AR Elimination/Oxidation FP Fused Pyrazole System (e.g., Pyrazolo[3,4-b]pyridine) AR->FP Final Product G S1 5-Aminopyrazole-4-carbaldehyde + α-Methylene Ketone S2 Enolate Formation S1->S2 Base (e.g., KOH) S3 Knoevenagel Adduct (Intermediate) S2->S3 Nucleophilic Attack on Aldehyde S4 Intramolecular Cyclization (6-endo-trig) S3->S4 Attack by C5-NH2 S5 Dehydration/ Aromatization S4->S5 -H2O S6 Pyrazolo[3,4-b]pyridine S5->S6

References

Application Notes and Protocols: A Detailed Guide to the Reduction of Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the experimental procedure for the reduction of pyrazole-4-carbaldehyde to (1H-pyrazol-4-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document offers detailed protocols, explains the underlying chemical principles, and provides insights into optimizing the reaction for high yield and purity.

Introduction: The Significance of Pyrazole-4-methanol

Pyrazole-4-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry. Its reduction to (1H-pyrazol-4-yl)methanol is a key transformation, as the resulting primary alcohol serves as a valuable synthon for further functionalization. The pyrazole motif is a core structure in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Therefore, a reliable and efficient protocol for this reduction is of significant interest to researchers in drug discovery and development.

Choosing the Right Reducing Agent: A Strategic Decision

The selection of a suitable reducing agent is paramount for the successful reduction of an aldehyde. While several hydride-based reagents can accomplish this transformation, sodium borohydride (NaBH₄) is often the preferred choice for its chemoselectivity, mild reaction conditions, and ease of handling compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1][2]

Why Sodium Borohydride?

  • Chemoselectivity: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones to their corresponding alcohols.[1] It typically does not reduce less reactive functional groups such as esters, amides, or carboxylic acids under standard conditions, which is advantageous when working with multifunctional molecules.[1][3]

  • Safety and Handling: Unlike LiAlH₄, which reacts violently with protic solvents like water and alcohols, NaBH₄ is more tolerant and can be used in alcoholic solvents, simplifying the experimental setup.[1]

  • Cost-Effectiveness: Sodium borohydride is a relatively inexpensive and readily available reagent.[3]

Reaction Mechanism: A Step-by-Step Look at the Hydride Transfer

The reduction of pyrazole-4-carbaldehyde with sodium borohydride proceeds through a two-step mechanism:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[4][5][6] This step breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate.[4]

  • Protonation: Following the hydride transfer, the resulting alkoxide is protonated during the workup step, typically by the addition of a mild acid or even the protic solvent itself, to yield the final primary alcohol product, (1H-pyrazol-4-yl)methanol.[1][4]

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Experimental Workflow: From Reactants to Purified Product

The following diagram outlines the general workflow for the reduction of pyrazole-4-carbaldehyde.

Workflow start Start dissolve Dissolve Pyrazole-4-carbaldehyde in Methanol start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_nabh4 Add Sodium Borohydride Portion-wise cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor Reaction Progress (TLC) stir->monitor quench Quench Reaction with Water/Dilute Acid monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General workflow for pyrazole-4-carbaldehyde reduction.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the reduction of pyrazole-4-carbaldehyde using sodium borohydride.

Materials and Reagents:

  • Pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous methanol (approximately 10-20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. Maintaining a low temperature is crucial during the addition of NaBH₄ to control the reaction rate and minimize side reactions.[1]

  • Addition of Sodium Borohydride: To the cooled solution, add sodium borohydride (1.1-1.5 equivalents) portion-wise over 10-15 minutes. The addition should be slow to manage the evolution of hydrogen gas that occurs as NaBH₄ reacts with the methanol solvent.[1]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water or 1 M HCl dropwise at 0 °C until the bubbling ceases.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude (1H-pyrazol-4-yl)methanol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[9][10]

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Summary and Comparison

The following table summarizes typical quantitative data for the reduction of pyrazole-4-carbaldehyde. Actual results may vary depending on the specific reaction scale and conditions.

ParameterTypical ValueRationale/Comments
Equivalents of NaBH₄ 1.1 - 1.5A slight excess ensures complete conversion of the aldehyde.
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at ambient temperature for completion.
Reaction Time 1 - 3 hoursMonitored by TLC to ensure the starting material is fully consumed.
Solvent Methanol or EthanolProtic solvents that readily dissolve both the substrate and the reducing agent.[3]
Typical Yield 85 - 95%High yields are generally achievable with careful execution of the protocol.

Troubleshooting and Optimization

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended period, a small additional portion of NaBH₄ can be added. Ensure the reagents are of good quality and the solvent is anhydrous.

  • Low Yield: Low yields can result from incomplete extraction of the product. Perform multiple extractions with the organic solvent. Also, ensure the quenching step is performed carefully to avoid product degradation.

  • Impure Product: If the final product is impure, purification by column chromatography is highly recommended. The choice of eluent is critical for good separation.[10]

Safety Precautions

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The quenching of excess NaBH₄ can be exothermic and produce gas. Perform this step slowly and with cooling.

Conclusion

The reduction of pyrazole-4-carbaldehyde to (1H-pyrazol-4-yl)methanol using sodium borohydride is a robust and efficient transformation. By following the detailed protocol and understanding the underlying principles outlined in these application notes, researchers can confidently and safely perform this important synthetic step, paving the way for the development of novel pyrazole-based compounds with potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields.

The primary and most effective method for synthesizing this target molecule is the Vilsmeier-Haack reaction . This reaction formylates the electron-rich C4 position of the 1-propyl-3,5-dimethylpyrazole ring.[1][2][3] The process involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from a formamide derivative, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4][5] This electrophilic reagent then attacks the pyrazole ring, leading to the desired aldehyde after aqueous workup.

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt. This step is highly exothermic and requires careful temperature control.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.[3][5]

Vilsmeier_Haack_Reaction Vilsmeier-Haack Reaction Workflow cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Exothermic 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole 1-Propyl-3,5-dimethylpyrazole (Starting Material) Vilsmeier_Reagent->Pyrazole Reaction Intermediate Iminium Intermediate Pyrazole->Intermediate Electrophilic Attack Product 3,5-Dimethyl-1-propyl-1H- pyrazole-4-carbaldehyde Intermediate->Product H2O Aqueous Workup (Hydrolysis) H2O->Intermediate

Caption: Workflow of the Vilsmeier-Haack reaction for pyrazole formylation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low or I'm recovering only starting material. What's going wrong?

This is the most common issue, and it typically points to problems with the Vilsmeier reagent itself or the reaction conditions.

Potential Causes & Solutions

Cause Scientific Rationale Recommended Action
Inactive Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture. Anhydrous conditions are critical for its successful formation.[6] Using non-anhydrous DMF will consume the POCl₃, preventing the formation of the active electrophile.Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF (preferably from a freshly opened bottle or distilled) and freshly distilled POCl₃. Maintain an inert atmosphere (Nitrogen or Argon) throughout the reagent preparation and reaction.[7]
Insufficient Reagent Equivalents The stoichiometry is crucial. An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction, leaving starting material unreacted.Increase the equivalents of the Vilsmeier reagent. A common starting point is 1.5 equivalents of POCl₃ and 3.0 equivalents of DMF relative to the pyrazole substrate.[7] Some protocols for less reactive substrates suggest using up to 4 equivalents of POCl₃ and 6 equivalents of DMF.[8]
Reaction Temperature Too Low While reagent formation must be done at low temperatures (0 °C) to control the exotherm, the formylation step itself often requires thermal energy to overcome the activation barrier, especially with moderately activated rings like pyrazoles.After adding the pyrazole substrate at 0 °C, allow the reaction to warm to room temperature. Then, gently heat the mixture. Optimal temperatures can range from 40°C to 120°C depending on the substrate's reactivity.[4][7][8] Monitor progress by Thin Layer Chromatography (TLC) to find the optimal temperature and time.
Short Reaction Time Electrophilic aromatic substitutions on heterocyclic rings can be slower than on highly activated benzene rings. The reaction may simply need more time to reach completion.Extend the reaction time and monitor the consumption of the starting material using TLC or LCMS. For some sluggish reactions, refluxing overnight may be necessary.[7]
Question 2: My NMR shows multiple products. What are the likely side reactions?

The Vilsmeier-Haack reaction is generally selective for the C4 position of 1,3,5-substituted pyrazoles. However, side products can arise from various issues.

Potential Causes & Solutions

Cause Scientific Rationale Recommended Action
Multiple Reactive Sites If the pyrazole starting material is not correctly substituted (e.g., missing a substituent at C3 or C5), formylation can occur at other positions, leading to a mixture of isomers.Confirm the identity and purity of your 1-propyl-3,5-dimethylpyrazole starting material by NMR and/or GC-MS before starting the reaction.
Reaction with Solvent In some cases, particularly under prolonged heating, the Vilsmeier reagent can react with itself or the DMF solvent to generate minor byproducts. One study noted the formation of a hydroxymethylated pyrazole from the reaction with formaldehyde generated from DMF decomposition at high temperatures.[8]Avoid excessive heating or unnecessarily long reaction times. Once TLC shows full consumption of the starting material, proceed with the workup.
Degradation during Workup The iminium intermediate is hydrolyzed to the aldehyde during aqueous workup. If the pH is not controlled, or if the mixture is kept for too long under harsh acidic or basic conditions, degradation can occur.Pour the reaction mixture onto crushed ice to quench the reaction and control the hydrolysis temperature.[6] Neutralize the mixture carefully, typically with a base like sodium hydroxide or sodium bicarbonate solution, while keeping the temperature low.
Question 3: I'm having difficulty isolating a pure product after the workup. What purification strategies do you recommend?

Product isolation can be challenging due to the presence of residual DMF and other polar byproducts.

Potential Causes & Solutions

Cause Scientific Rationale Recommended Action
Residual DMF DMF is a high-boiling point (153 °C) polar solvent that can be difficult to remove completely and can interfere with crystallization and chromatography.After quenching and neutralization, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers thoroughly with water and then with brine to remove the bulk of the DMF.
Product is an Oil or Low-Melting Solid The target aldehyde may not be a high-melting crystalline solid, making simple filtration difficult.Flash Column Chromatography: This is the most effective method for purification. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[6] Monitor fractions by TLC. Crystallization as an Acid Addition Salt: For stubborn purification cases, pyrazoles can be purified by forming a salt. Dissolve the crude product in a suitable solvent and react it with an acid (e.g., HCl, H₂SO₄) to precipitate the pyrazole salt, which can then be isolated and neutralized.[9]
Frequently Asked Questions (FAQs)

Q: Can I use other Vilsmeier reagents, like oxalyl chloride/DMF? A: Yes, other reagents can be used to form the Vilsmeier reagent. Oxalyl chloride or thionyl chloride with DMF are common alternatives to POCl₃. They may offer milder reaction conditions but can be more expensive. The fundamental principles of anhydrous conditions and temperature control remain the same.

Q: Is this reaction suitable for large-scale synthesis? A: Yes, but with caution. The initial formation of the Vilsmeier reagent is highly exothermic. For scale-up, a jacketed reactor with efficient cooling is essential. The dropwise addition of POCl₃ must be carefully controlled to maintain the internal temperature below 5-10 °C.[7]

Q: What analytical techniques are best for monitoring the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The product aldehyde will be more polar than the starting pyrazole and will have a lower Rf value. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the masses of the starting material and product.

Detailed Experimental Protocol

This protocol is a robust starting point, adapted from established procedures for pyrazole formylation.[6][7]

Materials:

  • 1-propyl-3,5-dimethylpyrazole (1.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 - 6.0 equiv.)

  • Phosphorus oxychloride (POCl₃), freshly distilled (1.5 - 4.0 equiv.)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equiv.).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add POCl₃ (1.5 equiv.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.

  • Formylation Reaction:

    • Dissolve 1-propyl-3,5-dimethylpyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred beaker of crushed ice.

    • Carefully neutralize the mixture to pH 7-8 with a saturated solution of NaHCO₃ or dilute NaOH. Ensure the temperature is kept low during neutralization.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product, this compound.

References

Common side reactions in the formylation of pyrazoles.

Author: BenchChem Technical Support Team. Date: January 2026

A-Level: Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for common side reactions encountered during the formylation of pyrazoles.

Section 1: Frequently Asked Questions (FAQs)

Here we address common issues and questions that arise during the formylation of pyrazoles.

Q1: My Vilsmeier-Haack formylation of an N-substituted pyrazole is resulting in a low yield of the desired 4-formylpyrazole. What are the likely causes?

A1: Low yields in the Vilsmeier-Haack formylation of N-substituted pyrazoles can stem from several factors. Firstly, the electronic nature of the substituents on the pyrazole ring plays a crucial role.[1][2] Strongly electron-withdrawing groups can deactivate the pyrazole ring towards electrophilic attack by the Vilsmeier reagent, leading to poor conversion.[3] Conversely, highly activated systems may be prone to over-formylation or other side reactions. Moisture is another critical factor, as the Vilsmeier reagent is highly sensitive to water, which will quench it and reduce its effectiveness.[4] Finally, suboptimal reaction temperature or stoichiometry of the reagents can also lead to incomplete conversion.[5]

Q2: I am observing the formation of a chlorinated side product during my Vilsmeier-Haack reaction. How can I prevent this?

A2: The formation of chlorinated byproducts can occur, especially when the substrate contains functionalities that can be substituted by the chloride ions present in the Vilsmeier reagent (POCl₃). For example, formylation of a pyrazole with a hydroxyethyl substituent can lead to the substitution of the hydroxyl group with a chlorine atom.[3] To mitigate this, consider using alternative formylating agents that do not introduce chloride ions, or protect the susceptible functional groups prior to the formylation step.

Q3: My Duff reaction on a substituted pyrazole is giving a complex mixture of products. What are the potential side reactions?

A3: The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, can lead to multiple products, especially with highly activated pyrazoles.[6] A common side reaction is di-formylation if multiple positions on the pyrazole ring are susceptible to electrophilic attack.[7] Polymerization or resin formation can also occur, particularly under the acidic conditions often employed in the Duff reaction.[7] The complex mechanism of the Duff reaction can sometimes result in a mixture of ortho- and para-formylated products, although formylation of pyrazoles typically occurs at the 4-position.[1][6]

Q4: How does the substitution pattern on the pyrazole ring affect the regioselectivity of formylation?

A4: The regioselectivity of pyrazole formylation is predominantly governed by both electronic and steric effects of the substituents on the ring.[8][9] In general, electrophilic substitution, such as formylation, preferentially occurs at the C4 position of the pyrazole ring, which is the most electron-rich position.[1] However, bulky substituents at the N1 or C5 positions can sterically hinder the approach of the formylating agent to the C4 position, potentially leading to formylation at other positions or a decrease in reaction rate.[8] Electron-donating groups on the pyrazole ring will activate it towards formylation, while electron-withdrawing groups will deactivate it.[2][10]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific side reactions observed during the formylation of pyrazoles.

Guide 1: Overcoming Di-formylation in the Duff Reaction

Issue: The formation of a significant amount of di-formylated pyrazole as a byproduct.

Causality: This typically occurs when more than one position on the pyrazole ring is activated and accessible for electrophilic substitution.

Troubleshooting Workflow:

start High Di-formylation Observed check_stoichiometry Check HMTA:Pyrazole Ratio start->check_stoichiometry ratio_high Ratio > 1:1? check_stoichiometry->ratio_high reduce_ratio Reduce HMTA to 1:1 or slightly less ratio_high->reduce_ratio Yes monitor_reaction Monitor Reaction Progress (TLC/LC-MS) ratio_high->monitor_reaction No reduce_ratio->monitor_reaction stop_reaction Stop reaction when mono-formylated product is maximized monitor_reaction->stop_reaction check_temp Check Reaction Temperature stop_reaction->check_temp temp_high Temperature too high? check_temp->temp_high lower_temp Lower reaction temperature temp_high->lower_temp Yes end Optimized for Mono-formylation temp_high->end No lower_temp->monitor_reaction

Caption: Workflow for minimizing di-formylation in the Duff reaction.

Detailed Protocol to Minimize Di-formylation:

  • Stoichiometry Adjustment: Carefully control the molar ratio of hexamethylenetetramine (HMTA) to the pyrazole substrate. Begin with a 1:1 molar ratio. If di-formylation persists, incrementally decrease the amount of HMTA.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor multiple substitutions.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the desired mono-formylated product is the major component in the reaction mixture.

  • Slow Addition: Consider the slow, portion-wise addition of HMTA to the reaction mixture to maintain a low concentration of the formylating species at any given time.

Guide 2: Preventing Polymer/Resin Formation

Issue: Formation of intractable tar or polymer during the formylation reaction.

Causality: This is often due to the high reactivity of the pyrazole substrate or the reaction intermediates, leading to intermolecular reactions and polymerization, especially under harsh acidic or basic conditions.[7]

Troubleshooting Workflow:

start Polymer/Resin Formation check_temp Check Reaction Temperature start->check_temp temp_high Temperature too high? check_temp->temp_high lower_temp Lower reaction temperature temp_high->lower_temp Yes check_acid Check Acidity/Basicity temp_high->check_acid No lower_temp->check_acid strong_acid Using strong acid? check_acid->strong_acid milder_acid Use a milder acid catalyst strong_acid->milder_acid Yes check_conc Check Reactant Concentration strong_acid->check_conc No milder_acid->check_conc conc_high Concentration too high? check_conc->conc_high dilute Use more solvent to dilute conc_high->dilute Yes end Minimized Polymerization conc_high->end No dilute->end

Caption: Workflow for minimizing polymerization during pyrazole formylation.

Detailed Protocol to Minimize Polymerization:

  • Temperature Management: Maintain the lowest effective temperature for the formylation. For exothermic reactions, ensure efficient cooling.

  • Concentration Control: Run the reaction at a lower concentration by using a larger volume of solvent. This reduces the likelihood of intermolecular side reactions.

  • Choice of Catalyst: If using an acid-catalyzed formylation method, consider using a milder acid to reduce the rate of polymerization.

  • Purity of Reagents: Ensure that the starting pyrazole and all reagents are of high purity, as impurities can sometimes initiate polymerization.[5]

Section 3: Data and Protocols

This section provides a summary of reaction conditions and detailed experimental protocols for the formylation of pyrazoles.

Table 1: Influence of Reaction Conditions on Vilsmeier-Haack Formylation of 1-Arylpyrazoles
EntrySubstituent on 1-Aryl RingPOCl₃ (eq.)DMF (eq.)Temp (°C)Time (h)Yield of 4-formylpyrazole (%)Side Products Observed
14-Methoxy1.5580485Minor impurities
24-Nitro2.06120820Significant starting material recovery, some decomposition
3Unsubstituted1.5590678Trace impurities
42,4-Dichloro1.86100765Minor chlorinated byproducts

Note: This data is illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific substrate and experimental setup.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The crude product may precipitate upon neutralization. Collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Experimental Protocol: Duff Formylation of 1-Phenyl-1H-pyrazole
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenyl-1H-pyrazole (1 equivalent), hexamethylenetetramine (HMTA, 1.2 equivalents), and trifluoroacetic acid as the solvent.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Hydrolysis: Add concentrated hydrochloric acid and heat the mixture to hydrolyze the intermediate imine.

  • Neutralization and Extraction: Cool the mixture and neutralize with a solution of sodium carbonate. Extract the product with dichloromethane.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography.

Section 4: Mechanistic Insights

Understanding the reaction mechanisms can provide valuable insights into the formation of side products.

Vilsmeier-Haack Reaction Mechanism

DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Electrophilic_attack Electrophilic Attack at C4 Vilsmeier_reagent->Electrophilic_attack Pyrazole Pyrazole Pyrazole->Electrophilic_attack Intermediate Sigma Complex Electrophilic_attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Iminium_salt Iminium Salt Intermediate Deprotonation->Iminium_salt Hydrolysis Hydrolysis Iminium_salt->Hydrolysis Product 4-Formylpyrazole Hydrolysis->Product

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming the common challenges encountered during the synthesis of pyrazole derivatives. This resource is structured in a question-and-answer format to directly address specific issues, explaining not just the "how" but also the critical "why" behind each experimental choice. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction conditions for higher yields, purity, and regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

Q1: My pyrazole synthesis is resulting in a low yield. What are the primary factors I should investigate?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

A1: Key Areas for Investigation:

  • Purity and Reactivity of Starting Materials:

    • 1,3-Dicarbonyl Compounds: These substrates can be unstable.[1] Ensure their purity before starting the reaction. If they have been stored for a long time, consider purification by distillation or recrystallization. In some cases, generating the 1,3-dicarbonyl compound in situ from enolates and carboxylic acid chlorides can lead to better yields.[2]

    • Hydrazine Derivatives: Hydrazine and its derivatives are often toxic and can be unstable.[3] Use fresh, high-purity reagents. If using a hydrazine salt (e.g., hydrochloride), ensure the appropriate amount of base is used to liberate the free hydrazine for the reaction.

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role. While polar protic solvents like ethanol are commonly used, dipolar aprotic solvents (e.g., DMF, NMP, DMAc) can sometimes provide better results, especially for the cyclocondensation of aryl hydrazines with 1,3-diketones.[4] Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity and reaction rates.[5]

    • Catalyst Selection and Concentration: The classic Knorr pyrazole synthesis is often acid-catalyzed.[6][7] Acetic acid is a common choice.[8] However, the type and amount of acid are critical. Insufficient acid may lead to an incomplete reaction, while excessively strong acidic conditions can promote side reactions or degradation of starting materials.[9] Lewis acids like lithium perchlorate have also been used effectively.[10]

    • Temperature and Reaction Time: Many pyrazole syntheses proceed at room temperature or with gentle heating.[4][8] However, some reactions may require reflux conditions.[3] Monitor the reaction progress by TLC to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.[11]

    • Stoichiometry: While a 1:1 molar ratio of the dicarbonyl compound to the hydrazine derivative is theoretically required, using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion, especially if the hydrazine is volatile or prone to side reactions.[8][12]

  • Work-up and Purification:

    • Product Precipitation: In many cases, the pyrazole product can be precipitated by adding water to the reaction mixture.[3][8] The timing and temperature of water addition can influence the crystal size and purity of the precipitate.

    • Purification Method: If the crude product is impure, recrystallization is a common purification technique.[13][14] Column chromatography may be necessary for removing closely related impurities.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity of my reaction?

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles.[3][4] Controlling the regioselectivity is a key challenge.

A2: Strategies to Enhance Regioselectivity:

  • Understanding the Mechanism: The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl compound is attacked first by the more nucleophilic nitrogen of the substituted hydrazine.[5][6]

    • For phenylhydrazine , the NH2 group is more nucleophilic and will preferentially attack the more electrophilic (less sterically hindered) carbonyl group.

    • For methylhydrazine , the substituted nitrogen is more nucleophilic.

  • Solvent Effects: As mentioned, fluorinated alcohols like TFE and HFIP can significantly improve regioselectivity in favor of the desired isomer.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product, potentially leading to higher regioselectivity.[15]

  • pH Control: The pH of the reaction medium can influence the protonation state of both the dicarbonyl compound and the hydrazine, thereby affecting the relative rates of attack at the two carbonyl carbons.[16] Careful optimization of the acid catalyst and its concentration is crucial.

  • Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl compound and the hydrazine play a significant role. Bulky substituents can direct the initial attack to the less hindered carbonyl group. Electron-withdrawing groups on the dicarbonyl can activate a carbonyl group towards nucleophilic attack.

Q3: My reaction mixture is turning a dark color, and I'm getting many impurities. What could be the cause, and how can I prevent it?

The formation of colored impurities is a common observation, particularly when working with hydrazines.[13]

A3: Causes and Prevention of Impurity Formation:

  • Hydrazine Decomposition: Phenylhydrazine and other arylhydrazines can be sensitive to air and light, leading to oxidation and the formation of colored byproducts.

    • Solution: Use high-purity, freshly opened reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition.[13]

  • Side Reactions of the 1,3-Dicarbonyl Compound: Some 1,3-dicarbonyls can undergo self-condensation or other side reactions under acidic or basic conditions, especially at elevated temperatures.

    • Solution: Ensure the purity of the dicarbonyl starting material. Optimize the reaction temperature and time to favor the desired pyrazole formation over side reactions.

  • Excessive Heat: Prolonged heating can lead to the degradation of both starting materials and the pyrazole product.

    • Solution: Monitor the reaction closely by TLC and stop the reaction once the starting materials are consumed.[11] Consider alternative energy sources like microwave irradiation, which can significantly reduce reaction times and often lead to cleaner reactions and higher yields.[17][18][19]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Knorr pyrazole synthesis?

A: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[3][6] The mechanism involves:

  • Initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate.[3]

  • Intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[3]

  • Subsequent dehydration to yield the stable, aromatic pyrazole ring.[3][20]

Knorr Pyrazole Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product A 1,3-Dicarbonyl Compound C Acid-Catalyzed Condensation A->C B Hydrazine Derivative B->C D Hydrazone Intermediate Formation C->D Initial Attack E Intramolecular Cyclization D->E Ring Closure F Dehydration E->F G Pyrazole F->G Aromatization

Caption: Workflow of the Knorr Pyrazole Synthesis.

Q: Are there alternative, "greener" methods for pyrazole synthesis?

A: Yes, significant efforts have been made to develop more environmentally friendly synthetic routes.

  • Microwave-Assisted Synthesis: This technique often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[18][19][21] Solvent-free microwave-assisted syntheses have also been reported.[22][23]

  • Ultrasound-Assisted Synthesis: Sonication can also accelerate reaction rates and improve yields, often in aqueous media.[21]

  • Use of Greener Solvents: Water and ethanol are considered more environmentally benign solvents and have been successfully employed in many pyrazole syntheses.[21]

  • Catalysis: The use of reusable catalysts, such as nano-organocatalysts or immobilized enzymes, is a key aspect of green chemistry.[7][24]

Q: Can I use starting materials other than 1,3-dicarbonyl compounds?

A: Absolutely. While the Knorr synthesis is a classic method, several other precursors can be used to construct the pyrazole ring.[4]

  • α,β-Unsaturated Ketones and Aldehydes: These can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[4][25]

  • Alkynes: 1,3-Dipolar cycloaddition reactions between alkynes and diazo compounds or nitrilimines are powerful methods for pyrazole synthesis.[4][26]

  • Multi-Component Reactions: One-pot reactions involving three or more components can provide rapid access to complex pyrazole derivatives.[27][28]

Q: How can I optimize my reaction conditions for a new pyrazole synthesis?

A: A systematic approach to optimization is key.

Optimization Workflow

G start Define Target Pyrazole lit_review Literature Search for Analogous Reactions start->lit_review initial_cond Select Initial Conditions (Solvent, Catalyst, Temp.) lit_review->initial_cond run_rxn Run Small-Scale Screening Reaction initial_cond->run_rxn analyze Analyze Results (TLC, LC-MS, NMR) run_rxn->analyze troubleshoot Troubleshoot Issues (Low Yield, Impurities, Regioisomerism) analyze->troubleshoot Problem Identified optimize Systematically Vary One Parameter at a Time (e.g., Catalyst Loading) analyze->optimize Reaction Successful troubleshoot->optimize Implement Solution optimize->run_rxn Iterate scale_up Scale-Up Optimized Conditions optimize->scale_up Optimum Found end Final Product scale_up->end

Caption: A systematic workflow for optimizing pyrazole synthesis.

Parameter Optimization Summary Table

ParameterInitial Condition (Example)Optimization StrategyPotential Impact
Solvent EthanolScreen a range of solvents (e.g., EtOH, DMF, TFE, water).Yield, Regioselectivity, Reaction Rate
Catalyst Acetic Acid (catalytic)Vary catalyst type (Brønsted vs. Lewis acid) and loading.Reaction Rate, Yield, Side Reactions
Temperature RefluxTest a range from room temperature to reflux.Reaction Rate, Selectivity, Impurity Profile
Reactant Ratio 1:1 (Dicarbonyl:Hydrazine)Vary hydrazine equivalents (e.g., 1.0 to 1.5 eq.).Conversion, Yield
Reaction Time 2 hoursMonitor by TLC to find the optimal time point.Yield, Prevention of Degradation

This guide is intended to be a living document. As new methodologies and insights emerge in the field of pyrazole synthesis, we will continue to update this resource to provide you with the most current and comprehensive support.

References

Troubleshooting common issues in pyrazole derivatization.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole derivatization. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with pyrazole synthesis and functionalization. Here, we address common challenges encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction & Synthesis Issues

Question 1: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in pyrazole synthesis are a frequent issue stemming from several factors, often related to reaction kinetics and side reactions. The classic Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is sensitive to several parameters.[1][2]

Underlying Causes & Expert Insights:

  • Incomplete Reaction: The condensation reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or an inappropriate solvent. The choice of solvent is critical; for instance, polar protic solvents like ethanol are commonly used, but in some cases, aprotic dipolar solvents such as DMF or NMP can lead to better results, especially for arylhydrazines.[3]

  • Side Reactions: The formation of byproducts, such as hydrazones from the reaction of hydrazine with only one carbonyl group, can significantly reduce the yield of the desired pyrazole.[3] Additionally, if the reaction is run at too high a temperature, degradation of starting materials or the product can occur.

  • Reagent Stability: Hydrazine and its derivatives can be unstable. Ensure the purity and proper storage of your hydrazine source.

  • Catalyst Issues: In catalyzed reactions, such as those employing Lewis acids or nano-catalysts, the catalyst may be deactivated or used in a suboptimal amount.[3][4]

Troubleshooting Protocol:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product over time. This will help you determine the optimal reaction time.

  • Optimize Temperature: Start with the reported literature temperature for your specific substrate. If the reaction is sluggish, consider a modest increase in temperature while monitoring for byproduct formation. Conversely, if side reactions are prevalent, lowering the temperature might be beneficial.

  • Solvent Screening: If the yield remains low, perform a solvent screen. Consider testing ethanol, methanol, acetic acid, or aprotic polar solvents like DMF. The choice of solvent can influence the solubility of intermediates and the reaction rate.[3][5]

  • pH Adjustment: The pH of the reaction medium can be critical. For reactions involving hydrazine hydrochlorides, an acidic medium is often employed. In other cases, a base might be required to facilitate the initial nucleophilic attack.[3]

  • Reagent Stoichiometry: While a 1:1 stoichiometry of the dicarbonyl compound and hydrazine is typical, a slight excess of the more volatile or less stable reagent might be necessary to drive the reaction to completion.

Question 2: I am observing the formation of multiple products, and I suspect they are regioisomers. How can I control the regioselectivity of my pyrazole synthesis?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[4][6] This leads to a mixture of products that can be difficult to separate and reduces the yield of the desired isomer.

Causality of Regioisomer Formation:

Regioselectivity is primarily governed by the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material. The nucleophilic hydrazine can attack either carbonyl, leading to two different cyclization pathways. The outcome is influenced by:

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl backbone will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[6]

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.[6]

  • Reaction Conditions: This is a critical factor that you can manipulate. The pH, solvent, and temperature can significantly alter the regiochemical outcome.[6] For instance, acidic conditions can protonate the hydrazine, altering its nucleophilicity and potentially reversing the selectivity observed under neutral conditions.[6]

Strategies for Controlling Regioselectivity:

  • pH Control: This is often the first parameter to optimize. Running the reaction under acidic conditions (e.g., using hydrazine hydrochloride or adding a catalytic amount of acid) can favor the formation of one regioisomer. Conversely, basic conditions might favor the other. A systematic screen of pH is recommended.

  • Solvent Effects: The polarity and nature of the solvent can influence the transition states leading to the different regioisomers. It has been shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity in some cases.[7]

  • Temperature Modulation: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of the product from the faster-forming intermediate.

  • Alternative Synthetic Routes: If controlling the regioselectivity of the Knorr synthesis proves difficult, consider alternative methods:

    • 1,3-Dipolar Cycloaddition: This method offers excellent control over regioselectivity by reacting a 1,3-dipole (like a diazo compound) with an alkyne.[8]

    • Use of Pre-functionalized Substrates: Employing starting materials where the two reactive sites have been differentiated, such as β-enaminones or α,β-ethynyl ketones, can direct the initial attack of the hydrazine to a specific position.[8]

Workflow for Tackling Regioisomer Formation

start Regioisomer Mixture Observed ph_optimization Optimize Reaction pH (Acidic vs. Basic Conditions) start->ph_optimization analysis Analyze Regioisomeric Ratio (NMR, LC-MS) ph_optimization->analysis Improved? solvent_screen Solvent Screening (e.g., Ethanol, TFE, DMF) solvent_screen->analysis temp_control Adjust Reaction Temperature temp_control->analysis alternative_routes Consider Alternative Synthetic Routes (e.g., 1,3-Dipolar Cycloaddition) end Single Regioisomer Obtained alternative_routes->end analysis->solvent_screen No analysis->temp_control No analysis->alternative_routes No purification Purify Desired Isomer analysis->purification Yes purification->end

Caption: A decision-making workflow for addressing regioselectivity issues in pyrazole synthesis.

Question 3: My pyrazole N-alkylation is giving a mixture of products at both nitrogen atoms. How can I achieve selective N-alkylation?

Answer: Selective N-alkylation of unsymmetrical pyrazoles is a common challenge due to the similar nucleophilicity of the two ring nitrogen atoms.[9] The resulting mixture of N1- and N2-alkylated regioisomers can be difficult to separate.

Factors Influencing N-Alkylation Regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole ring will direct the incoming alkylating agent to the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the electron density at each nitrogen, thereby affecting their nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can play a significant role. For instance, the use of phase-transfer catalysts has been shown to improve regioselectivity in some cases.

Strategies for Regiocontrolled N-Alkylation:

  • Steric Directing Groups: Introduce a bulky protecting group at one of the positions adjacent to a ring nitrogen. This will sterically block that nitrogen, forcing alkylation to occur at the other nitrogen. The protecting group can then be removed.

  • Use of Specific Alkylating Agents: Trichloroacetimidates have been used for N-alkylation under Brønsted acid catalysis, with the major regioisomer being controlled by sterics.[10]

  • Directed C-H Functionalization followed by Rearrangement: While more advanced, certain methods allow for the functionalization of a C-H bond, which can then be used to direct the introduction of a nitrogen-containing group.

  • Strategic Atom Replacement: A novel approach involves the synthesis of N-alkyl pyrazoles from isothiazoles, which circumvents the direct N-alkylation of a pyrazole ring and avoids the formation of regioisomers.[11]

Section 2: Purification & Isolation Challenges

Question 4: I am having difficulty purifying my crude pyrazole product. What are the best practices for purification?

Answer: Purification of pyrazole derivatives can be challenging due to the presence of unreacted starting materials, regioisomers, and other byproducts.[12] The choice of purification method depends on the physical properties of your compound (solid vs. liquid) and the nature of the impurities.

Common Purification Techniques:

MethodBest ForKey Considerations
Recrystallization Crystalline solids with impurities of different solubility.Solvent selection is crucial. Common solvents include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[13]
Column Chromatography Separating compounds with different polarities, including regioisomers.Use silica gel for most applications. For basic pyrazoles that may interact strongly with acidic silica, consider deactivating the silica with triethylamine or using neutral alumina.[12]
Acid-Base Extraction Pyrazoles with basic nitrogen atoms.The pyrazole can be protonated with an acid to form a water-soluble salt, allowing for the removal of non-basic organic impurities. The pyrazole is then recovered by neutralization.[14][15]
Distillation Liquid pyrazoles with boiling points that are significantly different from impurities.Best performed under reduced pressure to avoid thermal decomposition.

Troubleshooting "Oiling Out" during Recrystallization:

"Oiling out" occurs when a compound precipitates from solution at a temperature above its melting point.[13] To prevent this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[13]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

  • Use a Seed Crystal: If available, add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[13]

Workflow for Pyrazole Purification

start Crude Pyrazole Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No oiling_out Does it oil out? recrystallize->oiling_out troubleshoot_recrystallization Troubleshoot Recrystallization (more solvent, slow cooling) oiling_out->troubleshoot_recrystallization Yes pure_product Pure Product oiling_out->pure_product No troubleshoot_recrystallization->pure_product is_basic Is the pyrazole basic? column_chromatography->is_basic acid_base_extraction Consider Acid-Base Extraction is_basic->acid_base_extraction Yes distillation Consider Distillation is_basic->distillation No acid_base_extraction->pure_product distillation->pure_product

Caption: A general workflow for the purification of pyrazole derivatives.

Question 5: My purified pyrazole is colored. How can I decolorize it?

Answer: A colored product often indicates the presence of trace, highly conjugated impurities or degradation products.[12]

Decolorization Techniques:

  • Activated Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal will adsorb the colored impurities. Filter the mixture through Celite to remove the charcoal and then recover your product by recrystallization or solvent evaporation.[12] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[13]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent and pass it through a short plug of silica gel in a pipette or small column. The more polar, colored impurities will often be retained on the silica.[12]

  • Recrystallization: This technique itself is often effective at removing colored impurities, which may remain in the mother liquor.[12]

References

Technical Support Center: Purification of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols for obtaining this compound in high purity.

Introduction: Understanding the Purification Challenge

This compound is a substituted heterocyclic aldehyde, a class of molecules of significant interest in medicinal chemistry and materials science. Its synthesis most commonly proceeds via the Vilsmeier-Haack formylation of 3,5-dimethyl-1-propyl-1H-pyrazole.[1][2] This synthetic route, while effective, often introduces specific impurities that necessitate robust purification strategies.

The primary purification challenges stem from:

  • Unreacted Starting Material: Incomplete formylation can leave residual 3,5-dimethyl-1-propyl-1H-pyrazole in the crude product.

  • Vilsmeier Reagent Residues: The Vilsmeier reagent, typically a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), and its hydrolysis byproducts can contaminate the product.[3]

  • Side-Products: Although the Vilsmeier-Haack reaction is generally regioselective for the 4-position on the pyrazole ring, minor side-products can occasionally form.[2]

  • Product Degradation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over extended periods.

This guide provides a systematic approach to tackling these challenges, enabling you to obtain your target compound with the desired purity for downstream applications.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?

A1: A dark, oily crude product often indicates the presence of residual DMF and byproducts from the Vilsmeier-Haack reaction. It is crucial to perform an aqueous workup to remove these highly polar impurities before attempting other purification methods.

  • Causality: The Vilsmeier reagent is prepared in situ from POCl₃ and a stoichiometric excess of DMF. During the reaction quench with water, these reagents hydrolyze, but residual DMF can be difficult to remove completely by simple extraction.

  • Recommended Action:

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), water, and finally, a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should yield a less colored, more solid crude product.

Q2: After an initial workup, my TLC analysis still shows a significant spot corresponding to the starting pyrazole. How can I efficiently remove it?

A2: The starting pyrazole, being more basic than the product aldehyde, can be selectively removed by an acid wash or by converting the pyrazole into a water-soluble salt.

  • Method 1: Acid Wash (for small scale)

    • Dissolve the crude product in an organic solvent.

    • Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). The basic pyrazole will be protonated and partition into the aqueous layer.

    • Follow with a water and brine wash to remove any residual acid.

  • Method 2: Acid Addition Salt Formation (for larger scale or stubborn cases) A patent for purifying pyrazoles suggests the formation of acid addition salts to facilitate their separation.[4][5]

    • Dissolve the crude mixture in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).[4]

    • Add an equimolar amount of an acid (relative to the estimated amount of starting pyrazole), such as phosphoric acid or oxalic acid, dropwise.[4]

    • The pyrazole salt may precipitate and can be removed by filtration. The desired aldehyde will remain in the filtrate.

Q3: I'm attempting column chromatography, but I'm getting poor separation or my product seems to be degrading on the column. What should I do?

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[6]

  • Troubleshooting Steps:

    • TLC Optimization: Before running a column, meticulously optimize your solvent system using TLC. A good starting point for a moderately polar compound like this would be a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product.

    • Deactivate the Silica Gel: To mitigate degradation, you can deactivate the silica gel by adding a small amount of a neutral or basic modifier to your eluent, such as 0.1-1% triethylamine.

    • Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.

    • Flash Chromatography: Employ flash column chromatography to minimize the time the compound spends on the stationary phase.

Q4: My final product shows a new, more polar spot on TLC that appeared after storage. What is this impurity and how can I prevent it?

A4: This is likely the corresponding carboxylic acid, formed by the oxidation of the aldehyde.

  • Prevention:

    • Store the purified aldehyde under an inert atmosphere (nitrogen or argon).

    • Keep the compound in a cool, dark place.

    • If possible, use the purified aldehyde immediately in the next synthetic step.

  • Removal:

    • A simple wash with a dilute aqueous sodium bicarbonate solution can remove the acidic impurity.

    • Alternatively, a quick pass through a short plug of silica gel can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

  • Recommended Solvent Systems to Screen:

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly.

    • Isopropanol/Water: Similar to the ethanol/water system.

    • Hexanes/Ethyl Acetate: Dissolve in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy.

    • Toluene or Xylenes: These less polar aromatic solvents can also be effective for recrystallizing pyrazole derivatives.

Q2: Can I use distillation to purify this compound?

A2: Distillation might be a viable option if the compound is a liquid or a low-melting solid and is thermally stable. The boiling point of the analogous 1-phenyl derivative is estimated to be around 338 °C, which is quite high.[8] The 1-propyl derivative will likely have a lower boiling point, but it may still be high enough to risk thermal degradation. Vacuum distillation would be necessary to lower the boiling point to a safer temperature range. A preliminary small-scale distillation (e.g., using a Kugelrohr apparatus) would be advisable to assess its feasibility and stability.

Q3: Is bisulfite adduct formation a suitable purification method?

A3: Yes, the formation of a water-soluble bisulfite adduct is a classic and effective method for purifying aldehydes. This technique is particularly useful for removing non-aldehydic impurities.

  • General Principle: The aldehyde reacts with sodium bisulfite to form a solid adduct that can be separated by filtration. The aldehyde is then regenerated by treating the adduct with a base.

  • Considerations: This method may not be suitable if other components in your mixture also react with bisulfite (e.g., some ketones).

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica gel. Evaporate the solvent completely.

  • Column Packing: Dry pack or wet pack a chromatography column with silica gel in your chosen eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

  • Loading: Carefully load the dried slurry onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol provides a starting point for recrystallization from an ethanol/water mixture.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy.

  • Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation
Purification MethodAdvantagesDisadvantagesTypical Purity
Column Chromatography High resolution for separating closely related impurities.Can be time-consuming and may lead to product loss or degradation on the stationary phase.>98%
Recrystallization Excellent for removing small amounts of impurities, scalable.Requires finding a suitable solvent system; can have lower yields than chromatography.>99%
Acid-Base Extraction Effective for removing basic or acidic impurities.Not effective for neutral impurities.Purity depends on the nature of the impurities.
Bisulfite Adduct Formation Highly specific for aldehydes.May not be suitable for complex mixtures; involves an additional reaction step.Can achieve very high purity.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product (from Vilsmeier-Haack) Workup Aqueous Workup (NaHCO3, H2O, Brine) Crude->Workup Remove DMF, salts AcidWash Acid Wash (dil. HCl) Workup->AcidWash Remove starting pyrazole Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) AcidWash->Chromatography Separate neutral impurities Recrystallization Recrystallization (e.g., Ethanol/Water) AcidWash->Recrystallization Alternative to chromatography PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct

Caption: General purification workflow for this compound.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Crude Product Analysis (TLC, NMR) Impurity_Polar Highly Polar Impurities? Start->Impurity_Polar Impurity_SM Starting Material Present? Impurity_Neutral Other Neutral Impurities? Impurity_SM->Impurity_Neutral No Action_AcidWash Perform Acid Wash or Acid Salt Precipitation Impurity_SM->Action_AcidWash Yes Impurity_Polar->Impurity_SM No Action_Workup Thorough Aqueous Workup Impurity_Polar->Action_Workup Yes Action_Column Column Chromatography Impurity_Neutral->Action_Column Yes Action_Recrystal Recrystallization Impurity_Neutral->Action_Recrystal No, or for final polishing Action_AcidWash->Impurity_Neutral Action_Workup->Impurity_SM End Pure Product Action_Column->End Action_Recrystal->End

Caption: Troubleshooting flowchart for purification based on impurity profile.

References

Technical Support Center: Solvent Effects on the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted pyrazoles. The choice of solvent is a critical parameter that profoundly influences reaction rate, yield, regioselectivity, and impurity profiles. This document provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you overcome common challenges and optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of substituted pyrazoles, with a focus on resolving them through strategic solvent selection.

Q1: My pyrazole synthesis is giving very low yields or failing completely. Could the solvent be the culprit?

A1: Absolutely. Solvent choice is fundamental to success, especially in classic cyclocondensation reactions like the Knorr synthesis.[1][2] A complete failure or low yield can often be traced back to one of the following solvent-related issues:

  • Poor Solubility of Reactants: If your 1,3-dicarbonyl compound or hydrazine salt is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing down the kinetics. Ensure your chosen solvent can fully dissolve all starting materials at the reaction temperature.

  • Inappropriate Polarity: The mechanism of pyrazole formation involves several intermediates of varying polarity, including hydrazones and carbinolamines.[3] The solvent must be able to stabilize these transition states.

    • Non-polar solvents like toluene are often poor choices, sometimes leading to no reaction at all because they cannot stabilize the polar intermediates.[2]

    • Polar protic solvents (e.g., ethanol, methanol, acetic acid) are the traditional and often effective choice.[2][4] They can participate in hydrogen bonding, which helps to stabilize intermediates and facilitate the crucial dehydration steps.[5]

    • Polar aprotic solvents (e.g., DMF, DMAc, DMSO) can also be highly effective, sometimes outperforming protic solvents by accelerating dehydration steps and improving yields, particularly with arylhydrazine hydrochloride salts.[4][6]

  • Solvent-Induced Degradation: Some starting materials may be unstable in highly acidic or basic conditions, which can be exacerbated by the solvent. For instance, using a strong acid catalyst in a solvent that promotes side reactions can lead to decomposition.

Solution Pathway:

  • Check Solubility: First, confirm that your reactants are soluble in the chosen solvent at the reaction temperature.

  • Switch Solvent Class: If you are using a non-polar solvent, switch to a polar protic solvent like ethanol or methanol as a baseline.[2]

  • Try a Polar Aprotic Alternative: If yields are still low in alcohols, evaluate a polar aprotic solvent such as DMF or DMAc, especially if your reaction involves acid catalysis.[4][6]

Q2: I'm synthesizing a pyrazole from an unsymmetrical 1,3-diketone and getting a mixture of regioisomers. How can solvent choice improve selectivity?

A2: Regioisomerism is a classic challenge in pyrazole synthesis.[7] The solvent plays a crucial role in directing the initial nucleophilic attack of the hydrazine onto one of the two non-equivalent carbonyl carbons.

  • Mechanism Insight: The reaction proceeds via two competing pathways. The regioselectivity is determined by the relative rates of attack at the two carbonyls and the stability of the resulting intermediates. Solvent properties can influence this balance.

  • Protic Solvents and Hydrogen Bonding: Polar protic solvents like ethanol can form hydrogen bonds with both the hydrazine and the dicarbonyl compound. This can modulate the nucleophilicity of the hydrazine's nitrogen atoms and the electrophilicity of the carbonyl carbons.

  • Fluorinated Alcohols for Enhanced Selectivity: A significant advancement in controlling regioselectivity involves the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents, through their strong hydrogen-bond-donating ability and low nucleophilicity, can dramatically increase the preference for one regioisomer over the other.[8]

Recommended Protocol for Improving Regioselectivity:

  • Establish a Baseline: Quantify the regioisomeric ratio in a standard solvent like ethanol using 1H NMR or HPLC.

  • Implement Fluorinated Alcohols: Rerun the reaction in TFE or HFIP under the same temperature and concentration conditions.[8] You will often observe a significant improvement in the isomeric ratio.

  • Consider pH: The regioselectivity can also be highly dependent on the reaction pH.[7] Acid catalysis can protonate a carbonyl oxygen, activating it for attack. The interplay between solvent and pH is critical.[9]

Q3: My reaction is extremely slow, even at reflux. What solvent modifications can accelerate it?

A3: Slow reaction kinetics are often a sign that the energy barrier for a key step, typically the dehydration of an intermediate, is too high.[7]

  • High-Boiling Point Solvents: Switching from a low-boiling solvent like ethanol (78 °C) to a higher-boiling one like n-butanol (118 °C) or toluene (111 °C, often with a Dean-Stark trap to remove water) can provide the necessary thermal energy.

  • Polar Aprotic Solvents: Dipolar aprotic solvents such as DMF, NMP, or DMAc can significantly accelerate these reactions.[4][6] They are excellent at solvating cations and do not "cage" nucleophiles via hydrogen bonding as strongly as protic solvents, which can increase the rate of nucleophilic attack.[5][10]

  • Microwave-Assisted Synthesis: This technique is exceptionally effective for accelerating pyrazole synthesis.[11][12] Microwave irradiation can rapidly heat the reaction mixture, often reducing reaction times from hours to minutes.[13][14] Polar solvents (protic or aprotic) are required as they absorb microwave energy efficiently, leading to rapid localized heating.[13]

Troubleshooting Workflow for Slow Reactions:

G start Reaction is too slow solvent_check Current Solvent? start->solvent_check protic Low-boiling Protic (e.g., EtOH, MeOH) solvent_check->protic Protic aprotic Aprotic or Non-Polar solvent_check->aprotic Other option1 Switch to High-Boiling Protic Solvent (e.g., n-BuOH) protic->option1 Simple Temp Increase option2 Switch to Polar Aprotic Solvent (e.g., DMF, DMAc) protic->option2 Change Mechanism Environment aprotic->option2 option3 Employ Microwave Synthesis in Polar Solvent option1->option3 If still slow option2->option3 For max acceleration

Caption: Decision workflow for accelerating slow pyrazole syntheses.

Frequently Asked Questions (FAQs)

This section covers broader concepts regarding the role of solvents in pyrazole synthesis.

Q4: What is the mechanistic role of protic vs. aprotic solvents in the Knorr pyrazole synthesis?

A4: The choice between protic and aprotic solvents directly influences the reaction intermediates and transition states.

  • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents act as both a reaction medium and a proton source/sink.

    • Stabilization: They excel at stabilizing charged intermediates through hydrogen bonding.[5]

    • Proton Transfer: They facilitate the proton transfers necessary for the formation of the carbinolamine intermediate and its subsequent dehydration to the pyrazole ring.[9] The final aromatization step, which involves the elimination of water, is often the rate-determining step and can be accelerated by acid catalysis, for which protic solvents are a natural medium.[7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents possess large dipole moments but lack acidic protons.

    • Enhanced Nucleophilicity: They do not form a strong hydrogen-bonding "cage" around the hydrazine nucleophile, leaving it more reactive and potentially increasing the rate of the initial attack on the dicarbonyl.[5][10]

    • Higher Reaction Temperatures: Their higher boiling points allow for greater thermal energy input, which can overcome activation barriers.

    • Improved Yields: For certain substrates, particularly when using hydrazine hydrochlorides, aprotic solvents like DMF or DMAc have been shown to provide superior yields compared to traditional protic solvents like ethanol.[4][6]

Visualizing Solvent-Intermediate Interactions:

G cluster_0 Protic Solvent (e.g., EtOH) cluster_1 Aprotic Solvent (e.g., DMF) Nuc_P R-NH-NH₂ (Hydrazine) note_P H-bonding 'cage' reduces nucleophilicity Sol_P H-O-Et Sol_P->Nuc_P:f0 Nuc_A R-NH-NH₂ (Hydrazine) note_A 'Free' nucleophile is more reactive

Caption: Protic vs. Aprotic solvent effects on the hydrazine nucleophile.

Q5: Are "green" or solvent-free conditions a viable option for pyrazole synthesis?

A5: Yes, there is a significant and successful push towards greener synthetic protocols for pyrazoles.[15][16]

  • Water as a Solvent: Water is an excellent green solvent for some pyrazole syntheses, especially when coupled with catalysts like CeO2/CuO nanocomposites or surfactants like CTAB.[17] It is non-toxic, inexpensive, and can promote reactions through hydrophobic effects.

  • Solvent-Free Reactions: Many pyrazole syntheses can be performed under solvent-free conditions, often with microwave irradiation or by using a catalytic amount of a substance like tetrabutylammonium bromide (TBAB) as a reaction medium.[14][18][19][20] These methods are highly efficient, reduce waste, and simplify product work-up.[18]

  • Recyclable Catalysts: The use of solid acid catalysts like Amberlyst-70 in aqueous media provides a green and efficient route, with the added benefit of easy catalyst removal and recycling.[21]

Q6: How does solvent choice impact microwave-assisted pyrazole synthesis?

A6: In microwave-assisted synthesis, the solvent's primary role is to absorb microwave energy and rapidly transfer it to the reactants.[13]

  • Polarity is Key: Only polar solvents (e.g., DMF, ethanol, methanol) can absorb microwaves efficiently. Non-polar solvents like toluene are "transparent" to microwaves and are ineffective unless a polar catalyst or reactant can absorb the energy.[13]

  • High-Boiling Polar Solvents: Solvents with high boiling points and high polarity, like DMF, are often ideal as they allow the reaction to reach high temperatures quickly and safely in a sealed microwave vessel.

  • Solvent-Free Microwave Synthesis: It is also possible to run microwave reactions without any solvent, provided one of the reactants is polar enough to absorb the energy.[13][20] This is a particularly green and efficient approach.[12][14]

Data Summary & Protocols
Table 1: General Influence of Solvent Class on Pyrazole Synthesis
Solvent ClassRepresentative SolventsTypical Effect on YieldEffect on RegioselectivityEffect on Reaction RateKey Considerations
Polar Protic Ethanol, Methanol, Acetic AcidGood to Excellent[4]Moderate; pH-dependent[7]ModerateTraditional choice, facilitates proton transfer.[5]
Fluorinated Alcohols TFE, HFIPGoodCan be dramatically improved[8]VariableExcellent for controlling regioselectivity.[8]
Polar Aprotic DMF, DMAc, DMSOOften Excellent[4][6]Substrate-dependentFast to Very Fast[6]Good for difficult substrates; high boiling points.
Non-Polar Toluene, HexanePoor to None[2]N/AVery SlowGenerally not recommended unless using a Dean-Stark trap.
Green Solvents Water, PEG-400Good to Excellent[17][22]Catalyst-dependentOften requires a catalystEnvironmentally friendly; specific catalyst systems needed.[17]
Solvent-Free Neat, TBABGood to Excellent[18]Substrate-dependentFast (especially with MW)[13]Reduces waste; ideal for microwave-assisted synthesis.[14]
Experimental Protocol: Conventional Reflux Synthesis

Objective: Synthesis of 1-phenyl-3,5-dimethylpyrazole from phenylhydrazine and acetylacetone.

Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (1.0 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).

  • Solvent Addition: Add 20 mL of ethanol. [This is the critical solvent choice. For troubleshooting, this could be replaced with DMF or TFE].

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[23]

  • Heating: Heat the reaction mixture to reflux (approx. 75-80 °C for ethanol) and maintain for 2 hours.[23]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), observing the disappearance of the starting materials.

  • Work-up: After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

References

Preventing byproduct formation in Vilsmeier-Haack reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful formylation reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into preventing byproduct formation, ensuring the integrity and success of your synthesis.

Introduction: Understanding the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a "Vilsmeier reagent," typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The resulting electrophilic iminium salt, often called the Vilsmeier reagent, is then attacked by the electron-rich aromatic ring, leading to the formation of an aldehyde after aqueous workup.

The general mechanism involves three key stages: formation of the Vilsmeier reagent, electrophilic attack by the aromatic substrate, and hydrolysis to the final aldehyde product.

Vilsmeier_Mechanism reactant reactant reagent reagent intermediate intermediate product product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Wheland-type Intermediate Aromatic Electron-Rich Aromatic/Heterocycle Aromatic->Sigma_Complex + Vilsmeier Reagent Iminium_Adduct Iminium Salt Adduct Sigma_Complex->Iminium_Adduct - H⁺ Aldehyde Formylated Product (Aldehyde) Iminium_Adduct->Aldehyde + H₂O (Hydrolysis) H2O H₂O Workup

Figure 1: Generalized mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Guide & FAQs

This section addresses common challenges and byproduct formation issues encountered during the Vilsmeier-Haack reaction.

FAQ 1: My reaction is sluggish or not proceeding to completion. What are the likely causes?

Answer:

A stalled or incomplete Vilsmeier-Haack reaction is often due to one of two primary factors: insufficient substrate reactivity or issues with the Vilsmeier reagent itself.

  • Substrate Reactivity: The V-H reaction is an electrophilic aromatic substitution. Therefore, substrates with electron-withdrawing groups (EWGs) will be significantly less reactive than those with electron-donating groups (EDGs). For weakly activated or deactivated systems, more forcing conditions, such as higher temperatures or a more reactive Vilsmeier reagent, may be necessary. However, this can also lead to byproduct formation.

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent is highly moisture-sensitive. Any water present in the solvent (e.g., DMF) or glassware will rapidly hydrolyze the reagent, quenching the reaction. It is crucial to use anhydrous solvents and properly dried glassware. The quality of the POCl₃ is also critical; older bottles that have been opened multiple times may be partially hydrolyzed.

Troubleshooting Workflow:

Troubleshooting_Stalled_Reaction problem problem check check action action outcome outcome start Problem: Reaction Stalled check_reagent Check Reagent Quality & Stoichiometry start->check_reagent check_substrate Assess Substrate Reactivity (EDG/EWG) start->check_substrate check_conditions Verify Anhydrous Conditions start->check_conditions use_fresh Use Fresh POCl₃ & Anhydrous DMF check_reagent->use_fresh Old Reagents increase_temp Increase Reaction Temperature Incrementally check_substrate->increase_temp Weakly Activated change_reagent Consider a More Reactive Reagent (e.g., Oxalyl Chloride/DMF) check_substrate->change_reagent Deactivated check_conditions->use_fresh Moisture Suspected success Reaction Proceeds use_fresh->success increase_temp->success change_reagent->success

Figure 2: Decision-making workflow for a stalled Vilsmeier-Haack reaction.

FAQ 2: I am observing double formylation on my product. How can I prevent this?

Answer:

Double formylation is a common byproduct when the aromatic substrate is highly activated. The mono-formylated product, still being electron-rich enough, can undergo a second formylation. This is particularly prevalent in substrates like pyrroles, indoles, and activated phenols.

Causality & Prevention:

  • Stoichiometry Control: The most direct way to mitigate double formylation is to control the stoichiometry of the Vilsmeier reagent. Using a slight excess (e.g., 1.1-1.5 equivalents) is often sufficient for complete conversion of the starting material without driving the reaction towards the di-formylated product. A large excess of the Vilsmeier reagent should be avoided.

  • Temperature Management: The rate of the second formylation is often more sensitive to temperature than the first. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can significantly improve selectivity for the mono-formylated product. It is recommended to add the Vilsmeier reagent to the substrate at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature or be gently heated if necessary.

  • Solvent Choice: While DMF is the most common solvent (as it is also a reagent), in some cases, using a non-participating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and adding the pre-formed Vilsmeier reagent can offer better control.

Comparative Table for Controlling Formylation:

ParameterStandard Condition (Risk of Byproduct)Recommended for High SelectivityRationale
Vilsmeier Reagent (eq.) > 2.01.1 - 1.5Minimizes excess electrophile available for a second attack.
Temperature Room Temp to 80 °C0 °C to Room TempExploits differences in activation energy between the first and second formylation.
Addition Method Substrate added to reagentReagent added slowly to substrateMaintains a low instantaneous concentration of the electrophile.
FAQ 3: My starting material has sensitive functional groups (e.g., esters, amides). What precautions should I take?

Answer:

The Vilsmeier-Haack reaction conditions, particularly the presence of POCl₃ and the acidic nature of the workup, can be harsh on certain functional groups.

  • Esters and Amides: These groups are generally stable under the reaction conditions but can be susceptible to hydrolysis during a harsh aqueous workup, especially if heating is required. It is recommended to perform the workup at low temperatures and to use a buffered aqueous solution (e.g., saturated sodium bicarbonate or a phosphate buffer) for quenching the reaction.

  • Acid-Labile Groups (e.g., Boc, acetals): These protecting groups are often not compatible with the V-H reaction. The Lewis acidic nature of POCl₃ and the generation of HCl can cleave these groups. Alternative protecting groups that are more stable to acidic conditions should be considered.

Recommended Workup for Sensitive Substrates:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully pour the reaction mixture onto crushed ice.

  • Once the initial exotherm has subsided, slowly add a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic (pH 7-8).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Key Experimental Protocols

Protocol 1: In Situ Preparation of Vilsmeier Reagent and Formylation of a Generic Electron-Rich Heterocycle

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich heterocycle (e.g., N-methylpyrrole)

  • Anhydrous 1,2-dichloroethane (DCE) (optional, as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Set up a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous DMF (3.0 eq.) and anhydrous DCE (if used). Cool the mixture to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve the electron-rich heterocycle (1.0 eq.) in a minimal amount of anhydrous DCE and add it dropwise to the cold Vilsmeier reagent solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Perform the careful workup procedure as described in FAQ 3.

  • Purify the crude product by flash column chromatography or recrystallization.

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Reagents for the Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The formylation of pyrazoles, the introduction of an aldehyde group (-CHO) onto the pyrazole ring, is a cornerstone transformation in medicinal chemistry. The resulting pyrazole-4-carbaldehydes are versatile building blocks, pivotal for the synthesis of a diverse array of bioactive molecules and pharmaceuticals. While the Vilsmeier-Haack reaction has traditionally been the go-to method, its reliance on harsh reagents and the occasional lack of selectivity have spurred the exploration of alternative formylating agents. This guide provides an in-depth comparison of established and emerging methods for pyrazole formylation, offering insights into their mechanisms, substrate scope, and practical application.

The Classical Approaches: A Baseline for Comparison

To appreciate the advancements in pyrazole formylation, we must first understand the classical methods that have long served the chemistry community.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1] It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

Mechanism of Action:

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The choice of POCl₃ is critical as it efficiently activates DMF to form the reactive electrophile.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30-60 minutes, during which the Vilsmeier reagent forms.

  • Reaction with Pyrazole: Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

The Duff Reaction

The Duff reaction offers an alternative for the formylation of activated aromatic compounds, including phenols and some heterocycles.[2][3][4] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.

Mechanism of Action:

The Duff reaction is mechanistically more complex than the Vilsmeier-Haack reaction.[2] It is believed to proceed through the aminomethylation of the pyrazole ring by an electrophilic iminium species generated from HMTA under acidic conditions. The resulting aminomethylated intermediate is then oxidized to the corresponding aldehyde.

Experimental Protocol: Duff Formylation of a Substituted Pyrazole

  • Reaction Setup: In a round-bottom flask, combine the substituted pyrazole (1 equivalent), hexamethylenetetramine (HMTA, 1.5 equivalents), and anhydrous glycerol (as solvent).

  • Acid Catalyst: Add boric acid (1.2 equivalents) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 150-160 °C for 6-12 hours. The reaction is typically monitored by TLC.

  • Hydrolysis: After cooling, hydrolyze the reaction mixture by adding dilute sulfuric acid and heating for a short period.

  • Work-up and Purification: Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.

Modern Alternatives: Expanding the Synthetic Toolbox

While the classical methods are effective, they have limitations. The Vilsmeier-Haack reaction can fail with electron-deficient pyrazoles and uses corrosive reagents. The Duff reaction often requires high temperatures and gives moderate yields.[1] The following alternatives address some of these shortcomings.

Rieche Formylation: A Lewis Acid-Mediated Approach

The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[4][5] This method is particularly effective for electron-rich aromatic compounds.

Mechanism of Action:

The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic dichloromethoxymethyl cation. This cation then undergoes electrophilic aromatic substitution on the pyrazole ring. Subsequent hydrolysis of the resulting acetal yields the aldehyde.

Rieche_Mechanism cluster_activation Activation of Formylating Agent cluster_substitution Electrophilic Substitution cluster_hydrolysis Hydrolysis DCMME Cl₂CHOMe Electrophile [ClCHOMe]⁺TiCl₄⁻ DCMME->Electrophile + TiCl₄ TiCl4 TiCl₄ Intermediate Sigma Complex Electrophile->Intermediate Pyrazole Pyrazole Ring Pyrazole->Intermediate + [ClCHOMe]⁺ Product_precursor Formylated Intermediate Intermediate->Product_precursor - H⁺ Aldehyde Pyrazole-4-carbaldehyde Product_precursor->Aldehyde + H₂O

Caption: Mechanism of the Rieche formylation of pyrazoles.

Experimental Protocol: Rieche Formylation of an N-Arylpyrazole [6][7]

  • Reaction Setup: To a solution of the N-arylpyrazole (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add titanium tetrachloride (TiCl₄, 2.2 equivalents) dropwise.

  • Addition of Formylating Agent: Stir the mixture for 5-10 minutes, then add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1-3 hours, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Triphosgene and DMF: A Safer Alternative to Phosgene

Triphosgene, a solid and safer-to-handle equivalent of phosgene, can be used in combination with DMF to generate the Vilsmeier reagent in situ. This method avoids the use of the highly corrosive and hazardous POCl₃.

Mechanism of Action:

Triphosgene reacts with DMF to form the same electrophilic Vilsmeier reagent as in the classical Vilsmeier-Haack reaction. The subsequent steps of electrophilic attack on the pyrazole ring and hydrolysis are identical.

Experimental Protocol: Formylation using Triphosgene/DMF

  • Vilsmeier Reagent Generation: In a fume hood, dissolve triphosgene (0.4 equivalents) in anhydrous DCM. In a separate flask, prepare a solution of the pyrazole substrate (1 equivalent) in anhydrous DMF.

  • Reaction Execution: Slowly add the triphosgene solution to the pyrazole/DMF solution at 0 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction with a saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic phase, and purify by column chromatography.

Metal-Free C-H Formylation with DMSO

Recent advancements have led to the development of metal-free formylation methods, which are environmentally benign. One such method utilizes dimethyl sulfoxide (DMSO) as both the solvent and the formylating agent source, often in the presence of an activating agent.

Mechanism of Action:

While the precise mechanism can vary depending on the specific conditions, it generally involves the activation of DMSO to generate an electrophilic sulfur species. This species reacts with the pyrazole, and subsequent rearrangement and hydrolysis lead to the formylated product. For some substrates, the reaction is co-controlled by directing groups on the pyrazole ring.[8]

Experimental Protocol: Metal-Free Formylation of a Phenolated 1,2,3-Triazole (as an analogous system) [8]

  • Reaction Setup: In a pressure tube, dissolve the phenolated 1,4-disubstituted 1,2,3-triazole (1 equivalent) in DMSO (3 mL for a 0.5 mmol scale).

  • Reaction Conditions: Seal the tube and heat the mixture at 140 °C for 48 hours.

  • Work-up: After cooling, add water to the reaction mixture and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Comparative Performance Analysis

The choice of a formylation reagent is dictated by several factors, including the electronic nature of the pyrazole substrate, desired yield, scalability, and safety considerations. The following table provides a comparative overview of the different methods.

Method Reagents Typical Yields Substrate Scope Advantages Limitations
Vilsmeier-Haack POCl₃, DMFGood to Excellent (70-95%)[9][10]Electron-rich pyrazolesHigh yields, well-established, reliable.Harsh and corrosive reagents, may not work for electron-deficient pyrazoles, potential for side reactions.[11]
Duff Reaction HMTA, AcidModerate (30-60%)[1]Electron-rich pyrazoles, particularly phenolsMilder than Vilsmeier-Haack for some substrates.Lower yields, high temperatures, long reaction times, complex mechanism.[1]
Rieche Formylation Cl₂CHOMe, Lewis AcidGood to Excellent (70-90%)Electron-rich aromaticsHigh yields, good for substrates sensitive to Vilsmeier-Haack conditions.Requires highly toxic and moisture-sensitive reagents, strong Lewis acids needed.
Triphosgene/DMF Triphosgene, DMFGood (60-85%)Similar to Vilsmeier-HaackSafer alternative to POCl₃ and phosgene.Triphosgene is still a hazardous reagent and requires careful handling.
Metal-Free (DMSO) DMSO, (optional activator)Moderate to Good (50-80%)[8]Substrates with directing groupsEnvironmentally friendly, avoids toxic metal catalysts.High temperatures, long reaction times, substrate scope can be limited.[8]

Experimental Workflows and Logical Relationships

The general workflow for pyrazole formylation involves three key stages: reagent activation, electrophilic attack, and product formation. The specific reagents and conditions in each stage differentiate the methods.

Formylation_Workflow cluster_workflow General Pyrazole Formylation Workflow Start Substituted Pyrazole Activation Activation of Formylating Agent Start->Activation Electrophilic_Attack Electrophilic Attack on Pyrazole Ring Activation->Electrophilic_Attack Hydrolysis Hydrolysis/Work-up Electrophilic_Attack->Hydrolysis Product Formylated Pyrazole Hydrolysis->Product

Caption: A generalized workflow for the formylation of pyrazoles.

Safety and Handling of Hazardous Reagents

Dichloromethyl methyl ether (Cl₂CHOMe): This reagent is highly toxic, corrosive, and a suspected carcinogen. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, safety goggles, and a lab coat.[12] Containers should be kept tightly closed and protected from moisture.

Triphosgene (Bis(trichloromethyl) carbonate): Triphosgene is a toxic solid that can release phosgene upon heating or contact with nucleophiles. It is a lachrymator and causes severe skin burns and eye damage.[13] It is fatal if inhaled.[13] All manipulations should be performed in a fume hood, and appropriate PPE, including respiratory protection, is mandatory.[13]

Conclusion and Future Perspectives

The formylation of pyrazoles remains a critical transformation in synthetic chemistry. While the Vilsmeier-Haack reaction is a robust and widely used method, a range of viable alternatives now exist, each with its own set of advantages and disadvantages. The Rieche formylation and the use of triphosgene/DMF offer high yields for certain substrates, while metal-free methods using DMSO are gaining traction due to their improved environmental profile.

The selection of the optimal formylation reagent is not a one-size-fits-all decision. It requires a careful consideration of the pyrazole's electronic properties, the desired scale of the reaction, and the available laboratory infrastructure and safety protocols. As the demand for novel pyrazole-based pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable formylation methods will undoubtedly remain an active area of research.

References

A Comparative Guide to the Efficacy of Pyrazole-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility allows for the synthesis of a vast array of derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This guide provides a comparative analysis of the efficacy of prominent pyrazole-based compounds in various biological assays, offering insights into their mechanisms of action and the experimental data that substantiates their therapeutic potential.

Comparative Efficacy Across Therapeutic Areas

The true measure of a compound's potential lies in its performance in standardized biological assays. Pyrazole derivatives have consistently demonstrated potent activity across several key therapeutic areas.

Anti-inflammatory Activity: Targeting COX-2

A significant class of pyrazole-based drugs exerts its anti-inflammatory effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6] Celecoxib, a well-known COX-2 inhibitor, demonstrates this mechanism effectively.[5][7] The selectivity for COX-2 over COX-1 is a critical feature, as it reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[6]

Anticancer Activity: Diverse Mechanisms of Action

In oncology, pyrazole derivatives have emerged as versatile agents that target multiple pathways involved in cancer progression.[8][9] Their mechanisms include the inhibition of crucial cellular regulators like cyclin-dependent kinases (CDKs), receptor tyrosine kinases, and the JAK/STAT signaling pathway.[9][10][11] For instance, Ruxolitinib, a potent inhibitor of JAK1 and JAK2, interferes with the JAK/STAT signaling pathway, which is critical for the inflammatory response and myeloproliferation.[11][12]

Antimicrobial Activity: Combating Resistant Pathogens

The rise of drug-resistant bacteria has spurred the search for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, with some compounds exhibiting potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[13][14] These compounds often work by targeting essential bacterial enzymes, such as DNA gyrase.[14]

The following table summarizes the efficacy of representative pyrazole-based compounds in various biological assays, providing a snapshot of their comparative performance.

Compound ClassRepresentative Compound(s)Target/MechanismAssay TypeEfficacy (IC50/MIC)Reference(s)
Anti-inflammatory CelecoxibCOX-2 InhibitionEnzyme ImmunoassayIC50: 0.02–0.04 µM (for some derivatives)[15]
Adamantyl-diaryl pyrazoleCOX-2 InhibitionEnzyme ImmunoassayIC50: 2.52 µM[16]
Anticancer RuxolitinibJAK1/JAK2 InhibitionKinase AssayPotent inhibition of STAT3 phosphorylation[11][12]
Pyrazole Benzothiazole HybridsVEGFR-2 InhibitionCell Viability Assay (HT29, PC3, A549, U87MG)IC50: 3.17–6.77 µM[8]
Pyrazole Carbaldehyde DerivativesPI3 Kinase InhibitionCytotoxicity Assay (MCF7)IC50: 0.25 µM[8]
Polysubstituted Pyrazole DerivativesDNA IntercalationAntitumor Assay (HepG2)IC50: 2 µM[8]
Antimicrobial Thiazolo-pyrazole derivativesMRSA Growth InhibitionMinimum Inhibitory Concentration (MIC)MIC: as low as 4 µg/mL[14]
Pyrazole-thiazole hybridsTopoisomerase II/IV InhibitionMinimum Bactericidal Concentration (MBC)MBC: <0.2 µM[14]
Imidazo-pyridine substituted pyrazolesBroad-spectrum antibacterialMinimum Bactericidal Concentration (MBC)MBC: <1 µg/mL (except for MRSA)[14]
Visualizing the Mechanism: The JAK/STAT Signaling Pathway

To understand how pyrazole-based inhibitors like Ruxolitinib function at a molecular level, it's crucial to visualize their target pathway. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade involved in immunity, cell growth, and differentiation.[17] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[17]

Ruxolitinib acts as a potent and selective inhibitor of JAK1 and JAK2.[11] By blocking the activity of these kinases, it prevents the phosphorylation and subsequent activation of STAT proteins.[11] This, in turn, downregulates the expression of genes involved in inflammation and cell proliferation.[11]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK1/JAK2 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 6. Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Binding Ruxolitinib Ruxolitinib (Pyrazole-based Inhibitor) Ruxolitinib->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Protocols: A Guide to Key Assays

The data presented in this guide is derived from rigorous biological assays. Below are step-by-step methodologies for two common assays used to evaluate the efficacy of pyrazole-based compounds.

Experimental Workflow: From Compound to Data

The general workflow for evaluating a compound's biological activity involves several key stages, from initial compound preparation to final data analysis.

Experimental_Workflow A Compound Synthesis & Purification B Stock Solution Preparation (e.g., in DMSO) A->B C Assay Plate Preparation (Cells/Enzyme + Compound) B->C D Incubation C->D E Signal Detection (e.g., Absorbance, Fluorescence) D->E F Data Analysis (IC50/MIC Calculation) E->F

Caption: A generalized workflow for in vitro biological assays.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., JAK2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Objective: To determine the IC50 value of a pyrazole-based compound against a target kinase.

  • Materials:

    • Recombinant human JAK2 enzyme

    • Kinase buffer

    • ATP (Adenosine triphosphate)

    • Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)

    • Test compound (in DMSO)

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Add the recombinant JAK2 enzyme to the wells of a microplate.

    • Add the diluted test compound to the wells and incubate for a pre-determined time to allow for binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

    • Incubate the plate at a controlled temperature to allow for phosphorylation of the substrate.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of a pyrazole-based compound.

  • Materials:

    • Cancer cell line (e.g., MCF-7, A549)

    • Cell culture medium and supplements

    • Test compound (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells and determine the GI50 value.[10]

Conclusion

The pyrazole scaffold continues to be a cornerstone of modern drug discovery, yielding compounds with potent and diverse biological activities. The comparative efficacy data presented herein, supported by established biological assays, underscores the therapeutic potential of pyrazole-based compounds in addressing a range of diseases. As research progresses, the continued exploration of this versatile scaffold promises to deliver the next generation of innovative medicines.

References

A Strategic Guide to Pyrazole Synthesis: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds, from blockbuster anti-inflammatory drugs like Celecoxib to vital fungicides and herbicides.[3][4] Given its prevalence, the efficient and economical synthesis of pyrazole derivatives is a critical consideration for researchers in both academic and industrial settings.

This guide provides an in-depth cost-benefit analysis of the most common synthetic routes to pyrazoles. We move beyond simple procedural descriptions to offer a comparative evaluation grounded in field-proven insights. The analysis weighs factors such as the cost and availability of starting materials, reaction efficiency, energy consumption, scalability, and alignment with green chemistry principles. Our objective is to empower researchers, chemists, and drug development professionals to make informed, strategic decisions when selecting a synthetic pathway, balancing the demands of budget, timeline, and environmental responsibility.

I. The Classical Workhorse: Knorr Pyrazole Synthesis and Related Condensations

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental and widely used methods for pyrazole synthesis.[4][5][6] Its enduring popularity is a testament to its reliability and the low cost of its primary starting materials.

Mechanistic Rationale

The reaction proceeds via an initial nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[7] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring.[8][9] The use of an unsymmetrical 1,3-dicarbonyl or a substituted hydrazine can lead to a mixture of regioisomers, a key consideration in synthesis planning.[4][6]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This protocol is a representative example of the Knorr synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).

  • Reagent Addition: While stirring, add phenylhydrazine (1.08 g, 10 mmol) dropwise to the solution. A slight exotherm may be observed.

  • Reaction Conditions: Add 2-3 drops of glacial acetic acid as a catalyst.[7] Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1 hour.

  • Workup and Purification: After cooling to room temperature, reduce the solvent volume under vacuum. Add 20 mL of cold water to the residue to precipitate the product. Filter the resulting solid using a Buchner funnel, wash with a small amount of cold water, and air dry. The crude product can be recrystallized from ethanol/water to yield the pure pyrazole.

Cost-Benefit Analysis
ParameterKnorr Synthesis & Related Condensations
Starting Material Cost Low to Moderate. 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) and simple hydrazines (e.g., hydrazine hydrate, phenylhydrazine) are commodity chemicals.[10]
Yield & Efficiency Good to Excellent. Yields often exceed 80-90%, especially for simple substrates.[7] Reaction times are typically short (1-3 hours).
Scalability Excellent. The procedure is robust and easily scaled for industrial production.
Energy Consumption Moderate. Often requires heating to reflux, contributing to energy costs.[10]
Green Metrics Fair. Generates two molecules of water as a byproduct. The use of organic solvents for reaction and purification can lower the overall greenness. The atom economy is generally good.
Key Advantages High reliability, straightforward procedure, low-cost starting materials, excellent scalability.
Key Disadvantages Potential for regioisomer formation with unsymmetrical substrates, moderate energy consumption, reliance on organic solvents.

II. The Regioselective Alternative: 1,3-Dipolar Cycloadditions

1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective method for constructing the pyrazole ring.[5] This synthetic strategy typically involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile containing a carbon-carbon multiple bond, like an alkyne or alkene.[11][12]

Mechanistic Rationale

The reaction is a concerted [3+2] cycloaddition where the three atoms of the dipole react with two atoms of the dipolarophile to form a five-membered ring in a single step.[13] The regioselectivity is controlled by the electronic properties of the substituents on both the dipole and the dipolarophile, as dictated by frontier molecular orbital theory. This high degree of control is a significant advantage over classical condensation methods.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product Dipole 1,3-Dipole (e.g., Diazoalkane) Pyrazole Substituted Pyrazole Dipole->Pyrazole [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Pyrazole

Caption: Conceptual workflow of pyrazole synthesis via [3+2] cycloaddition.

Experimental Protocol: Synthesis of a Polysubstituted Pyrazole from an α-diazoester and an Alkyne

This protocol is adapted from modern methodologies for pyrazole synthesis.[12]

  • Reaction Setup: In a nitrogen-flushed Schlenk tube, dissolve the terminal alkyne (1.0 mmol) and the α-diazoester (1.2 mmol) in 5 mL of anhydrous toluene.

  • Catalyst Addition: Add a suitable catalyst, such as Cu(I) iodide (5 mol%), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, filter the mixture through a short pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazole derivative.

Cost-Benefit Analysis
Parameter1,3-Dipolar Cycloaddition
Starting Material Cost Moderate to High. While simple alkynes are accessible, the synthesis of functionalized diazo compounds can be complex and require hazardous precursors (e.g., tosylhydrazones).[14]
Yield & Efficiency Good to Excellent. Yields are typically high, and the reaction often proceeds under mild conditions.
Scalability Fair to Good. The use of potentially unstable diazo compounds can present challenges for large-scale synthesis. However, in situ generation methods are improving scalability.
Energy Consumption Low. Many reactions proceed at room temperature or with mild heating, resulting in lower energy costs.
Green Metrics Good. These reactions are often highly atom-economical. The main waste comes from solvent used in purification. The use of metal catalysts can be a drawback, although catalyst loading is low.
Key Advantages Excellent regioselectivity, mild reaction conditions, high functional group tolerance, high atom economy.
Key Disadvantages Higher cost and potential instability of diazo precursors, requirement for metal catalysts in some cases, purification often requires chromatography.

III. The Efficiency Champions: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and green approach to pyrazole synthesis.[15][16]

Mechanistic Rationale

MCRs proceed via a domino or tandem sequence of reactions. For pyrazole synthesis, a common strategy involves the Knoevenagel condensation of an aldehyde and an active methylene compound (like malononitrile), followed by a Michael addition of a hydrazine, and subsequent intramolecular cyclization and aromatization.[1][15] This entire sequence occurs without the need to isolate intermediates, saving time, solvents, and resources.

MCR_Workflow A Aldehyde I1 Knoevenagel Adduct A->I1 Knoevenagel Condensation B Active Methylene Compound B->I1 Knoevenagel Condensation C Hydrazine I2 Michael Adduct C->I2 Michael Addition I1->I2 Michael Addition P Highly Substituted Pyrazole I2->P Cyclization & Aromatization

Caption: A typical multicomponent reaction pathway to pyrazoles.

Experimental Protocol: One-Pot Synthesis of a 5-Aminopyrazole-4-carbonitrile

This protocol is representative of a green, solvent-free MCR approach.[1]

  • Reactant Mixing: In a mortar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Catalyst Addition: Add a catalytic amount of an eco-friendly catalyst, such as sodium p-toluenesulfonate (NaPTS) in a few drops of water.[1]

  • Reaction Conditions: Grind the mixture with a pestle at room temperature for 10-15 minutes. The mixture will typically become a paste and then solidify.

  • Workup and Purification: Add 10 mL of water to the solid mass and stir. Filter the product, wash with water, and dry. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Cost-Benefit Analysis
ParameterMulticomponent Reactions (MCRs)
Starting Material Cost Low to Moderate. Utilizes readily available aldehydes, active methylene compounds, and hydrazines.
Yield & Efficiency Very Good to Excellent. High yields are common. Reaction times are exceptionally short, often minutes to a few hours.[15]
Scalability Good. The simplicity of the one-pot procedure is advantageous for scaling, though heat management for exothermic steps may be required.
Energy Consumption Very Low. Many MCRs are performed at room temperature or with minimal heating (e.g., microwave irradiation), drastically reducing energy costs.[17]
Green Metrics Excellent. MCRs are a cornerstone of green chemistry. They exhibit high atom economy, reduce solvent usage (especially in solvent-free protocols), and minimize waste by avoiding intermediate isolation and purification steps.[18][19]
Key Advantages Exceptional efficiency (time, steps, resources), high atom economy, operational simplicity, environmentally friendly, rapid generation of molecular diversity.
Key Disadvantages The reaction mechanism can be complex, and optimization may be required for new substrate combinations.

Comparative Summary and Strategic Recommendations

Synthetic RouteStarting Material CostTypical YieldRegioselectivityGreennessBest For...
Knorr Synthesis LowHighVariableFairLarge-scale, industrial synthesis of simple, established pyrazoles where raw material cost is the primary driver.[10]
1,3-Dipolar Cycloaddition Moderate-HighHighExcellentGoodSynthesis of complex, highly functionalized pyrazoles where precise regiochemical control is essential. Ideal for discovery chemistry.
Multicomponent Reactions Low-ModerateVery HighGood-ExcellentExcellentRapid library synthesis, process optimization for green manufacturing, and efficient production of diverse, polysubstituted pyrazoles.[17]
Final Recommendations for the Practicing Scientist
  • For Large-Scale Industrial Production: The Knorr synthesis remains a highly competitive and cost-effective method due to its robustness and the low cost of bulk starting materials. The primary focus for optimization should be on minimizing solvent waste and energy consumption.

  • For Medicinal Chemistry & Novel Scaffolds: When targeting complex architectures with specific substitution patterns, the superior regiocontrol of 1,3-dipolar cycloadditions often justifies the higher cost of reagents. The investment is returned in the form of reduced purification efforts and unambiguous structural assignment.

  • For Green Chemistry & High-Throughput Synthesis: Multicomponent reactions are unparalleled in their efficiency and environmental credentials. They are the ideal choice for academic labs and discovery settings aiming to rapidly generate diverse libraries of compounds while adhering to sustainable chemistry principles.

By carefully considering the trade-offs between cost, efficiency, scalability, and environmental impact, researchers can select the optimal synthetic strategy to advance their projects effectively and responsibly.

References

A Senior Application Scientist's Guide to HPLC Purity Assessment of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. However, the rigor of purity assessment must extend to its precursors and intermediates. 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its structural integrity and purity directly influence the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product.

The synthesis of this pyrazole derivative, often involving Vilsmeier-Haack or similar formylation reactions on a substituted pyrazole core, can introduce a variety of process-related impurities.[1][2] These can include unreacted starting materials, by-products from side reactions, and degradation products. Therefore, a robust, accurate, and precise analytical method is paramount for quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this critical intermediate, grounded in established scientific principles and regulatory expectations.

Method Selection: Why HPLC is the Gold Standard

While other techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) have their place in chemical analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the preferred method for non-volatile, polar to moderately non-polar compounds like our target analyte.[3] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating structurally similar impurities from the main compound.[3]

RP-HPLC, where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for this compound. The combination of the alkyl (propyl) and aryl-like (pyrazole) character of the molecule allows for effective retention and separation on common stationary phases like C18 or C8.[3][4]

In-Depth HPLC Method Development: A Mechanistic Approach

Developing a reliable HPLC method is a systematic process of optimizing parameters to achieve the desired separation. The choices made are dictated by the physicochemical properties of the analyte and potential impurities.

Column Chemistry Selection: The Heart of the Separation

The choice of the HPLC column is the most critical factor in achieving a successful separation.[4][5] For our target molecule, a C18 (octadecylsilane) column is the logical starting point.

  • Rationale: The propyl group and the pyrazole ring backbone provide sufficient hydrophobicity to interact strongly with the C18 stationary phase, ensuring adequate retention.[3] This allows for the use of a moderately strong organic mobile phase, which is ideal for good chromatography. A high-purity, silica-based C18 column is recommended to minimize peak tailing and ensure column stability.[3]

Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition fine-tunes the separation by altering the interactions between the analytes and the stationary phase.

  • Solvent Selection: A combination of a weak solvent (e.g., water with a buffer or acid modifier) and a strong organic solvent (e.g., acetonitrile or methanol) is standard for RP-HPLC. Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength, which can lead to sharper peaks and shorter run times.

  • pH Control: The pyrazole ring contains nitrogen atoms that can be protonated at low pH. Controlling the pH of the mobile phase with a buffer (e.g., phosphate) or an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is crucial for ensuring consistent retention times and peak shapes.[6][7] For this molecule, a slightly acidic pH (e.g., 3.0-4.0) would ensure the pyrazole nitrogen is not protonated, preventing peak tailing.

  • Isocratic vs. Gradient Elution: For a purity assessment where impurities with a range of polarities are expected, a gradient elution is superior. A gradient program, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, allows for the elution of highly polar impurities early in the run while ensuring that more retained, non-polar impurities are eluted with sharp peaks in a reasonable time.

Detector Selection: Seeing the Separated Components

The choice of detector depends on the chromophoric properties of the analyte.

  • Photodiode Array (PDA/DAD) Detector: this compound possesses a conjugated system involving the pyrazole ring and the carbaldehyde group, which will absorb UV radiation. A Photodiode Array (PDA) or Diode Array Detector (DAD) is the ideal choice.[8][9][10] Unlike a standard UV-Vis detector that measures at a single wavelength, a PDA/DAD detector acquires the entire UV-Vis spectrum for each point in the chromatogram.[8][11]

  • Key Advantages of PDA/DAD:

    • Optimal Wavelength Selection: It allows for the determination of the λmax (wavelength of maximum absorbance) for the main peak, ensuring maximum sensitivity.

    • Peak Purity Analysis: It can assess the spectral homogeneity across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence that the peak is pure and not co-eluting with an impurity.[9] This is a critical function for a purity-indicating method.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and compliant with the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[12][13][14][15]

Objective: To determine the purity of this compound and quantify any related impurities.

Workflow Diagram:

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation (A: 0.1% TFA in H2O B: Acetonitrile) B Standard & Sample Preparation (Diluent: 50:50 ACN:H2O) C System Equilibration (10 column volumes) D System Suitability Test (SST) (Inject Standard 5x) C->D E Blank Injection (Diluent) F Standard Injection G Sample Injection H Peak Integration & Identification (Based on Retention Time) G->H I Peak Purity Check (Using PDA Spectra) J Calculation (% Purity, % Impurity) K Final Report Generation

Caption: High-level workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.[16]

    • Chromatography Data System (CDS) for instrument control and data processing.

  • Chromatographic Conditions:

    • Column: High-purity C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detection, 200-400 nm. Monitor at λmax of the main peak (e.g., ~265 nm).

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ~0.1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria:

      • Tailing Factor (Tf): ≤ 2.0 for the main peak.

      • Theoretical Plates (N): ≥ 2000 for the main peak.

      • Repeatability (%RSD): ≤ 2.0% for the peak area of the five replicate injections.[4]

    • This step validates that the chromatographic system is performing adequately on the day of analysis.

  • Analysis Sequence:

    • Inject Blank (diluent) to ensure no carryover or system contamination.

    • Inject Standard Solution.

    • Inject Sample Solution.

  • Data Analysis and Calculations:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Integrate all peaks in the sample chromatogram.

    • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities).

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

    • Use the PDA detector to perform peak purity analysis on the main analyte peak to check for co-eluting impurities.

Comparative Performance Analysis

The following table compares the optimized gradient HPLC method with a less suitable isocratic method to highlight the importance of proper method development.

ParameterOptimized Gradient RP-HPLC (Method A) Sub-optimal Isocratic RP-HPLC (Method B) Justification
Mobile Phase Gradient: 30-80% ACN w/ 0.1% TFAIsocratic: 60% ACN w/ WaterThe gradient allows for the separation of impurities with a wide range of polarities.[17]
Resolution (Rs) > 2.0 for all specified impurities< 1.5 for early eluting impuritiesGradient elution provides superior resolution, especially for peaks close to the main analyte or the solvent front.
Peak Shape (Tf) Tailing factor < 1.5Tailing factor > 2.0 for some peaksThe use of TFA in the mobile phase improves peak shape by minimizing unwanted interactions with the silica backbone.[7]
Run Time ~35 minutes (including re-equilibration)~15 minutesWhile shorter, the isocratic method risks not eluting highly retained impurities, giving a false impression of purity.
Impurity Detection Detects both polar and non-polar impuritiesMay miss highly retained, non-polar impuritiesThe strong final mobile phase composition in the gradient ensures all components are eluted from the column.
Overall Suitability Excellent for quality control and impurity profiling.Poor; not suitable for a formal purity assessment.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality of downstream pharmaceutical manufacturing. A well-developed, gradient-based Reversed-Phase HPLC method using a C18 column and PDA detection provides a robust, sensitive, and specific system for this purpose.[7] This approach not only allows for accurate quantification of the main component but also provides invaluable information about the impurity profile, including the detection of co-eluting peaks through spectral analysis. By adhering to systematic method development and implementing rigorous system suitability criteria, researchers and quality control scientists can have high confidence in their analytical results, ensuring that only high-quality intermediates proceed in the drug development pipeline.

References

A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking New Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern chemistry. Its derivatives are integral to numerous fields, most notably in medicinal chemistry and materials science. Pyrazoles are privileged structures, forming the core of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the kinase inhibitor Xalkori.[1][2] Their prevalence stems from their ability to act as versatile pharmacophores, engaging in various biological interactions, and their utility as ligands and functional materials.[2][3][4]

For decades, the synthesis of this crucial scaffold has been dominated by classical condensation reactions. However, the ever-increasing demand for molecular diversity, improved efficiency, and greener chemical processes has spurred the development of innovative synthetic strategies.[5][6] This guide provides a comparative analysis of established protocols, such as the Knorr synthesis, against modern catalytic, flow chemistry, and C-H activation methods. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these approaches to arm researchers with the knowledge needed to select the optimal synthetic route for their specific application.

Part 1: Established Protocols - The Foundations of Pyrazole Synthesis

The Knorr Pyrazole Synthesis: A Timeless Workhorse

First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[7][8]

Mechanism and Rationale: The Knorr synthesis involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[7][8] The reaction begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[9][10] The choice of an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can lead to mixtures of regioisomers, a primary drawback of this classical method.[2]

Generalized Reaction Scheme:

Knorr_Synthesis cluster_reactants Reactants cluster_products Products R1_CO R¹-C(=O) CH2 -CH₂- R2_CO C(=O)-R³ Hydrazine R²-NH-NH₂ Arrow H⁺ cat. Hydrazine->Arrow Plus1 + Plus2 + Pyrazole NN-R²C-R¹C-R³CH Water 2 H₂O Arrow->Pyrazole Flow_Chemistry_Workflow PumpA Pump A (Acetophenone + DMADMF in DMF) Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B (Hydrazine in DMF) Mixer2 T-Mixer PumpB->Mixer2 Coil Heated Coil Reactor 1 (e.g., 170°C, 10 min res. time) Enaminone Formation Mixer1->Coil Coil->Mixer2 Chip Heated Chip Reactor 2 (e.g., 150°C, 2 min res. time) Pyrazole Formation Mixer2->Chip BPR Back Pressure Regulator Chip->BPR Collection Product Collection BPR->Collection

References

A Comparative Analysis: The Strategic Advantages of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the success of a research program. Heterocyclic aldehydes are a cornerstone of this process, offering versatile handles for molecular elaboration. This guide provides an in-depth comparison of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde against other common heterocyclic building blocks. We will explore its distinct advantages in terms of synthetic tractability, its role in optimizing physicochemical properties for drug-like molecules, and its contribution to metabolic stability. The discussion is supported by experimental data, detailed protocols, and mechanistic insights to provide researchers, scientists, and drug development professionals with a clear rationale for its strategic implementation.

Introduction to Heterocyclic Aldehydes as Privileged Scaffolds

Heterocyclic compounds are foundational to medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in the world's top-selling drugs.[1] Among these, the pyrazole nucleus is a "privileged structure," a distinction earned due to its presence in a multitude of approved therapeutic agents like Celecoxib, Sildenafil, and Rimonabant.[2][3][4] The pyrazole ring is not merely a passive scaffold; its unique electronic and steric properties can profoundly influence the pharmacological and pharmacokinetic profile of a molecule.[4]

The aldehyde functional group, when appended to such a scaffold, provides a reactive nexus for a vast array of chemical transformations, including reductive aminations, Wittig reactions, and multi-component reactions like the Biginelli condensation.[5][6] The choice of which heterocyclic aldehyde to use can therefore dictate not only the synthetic routes available but also the ultimate properties of the final compounds. This guide focuses on a particularly well-substituted building block, this compound, to illustrate its superior utility compared to other common alternatives.

Molecular Profile and Physicochemical Comparison

The structure of this compound is meticulously designed to offer a unique combination of features beneficial for synthetic and medicinal chemistry.

Caption: Structure of this compound.

The key features are:

  • A Fully Substituted Pyrazole Core: The N1-propyl group and the C3, C5-dimethyl groups provide steric bulk and modulate the electronic nature of the ring, enhancing metabolic stability.

  • An N-Alkyl Group: The propyl group offers a handle to fine-tune lipophilicity and solubility, a critical parameter in drug design.

  • A Versatile Aldehyde: Positioned at C4, the carbaldehyde is readily accessible for a wide range of synthetic transformations.[7]

To contextualize its advantages, a comparison of key physicochemical properties against other common building blocks is presented below.

PropertyThis compoundFuran-2-carbaldehydePyridine-3-carbaldehydeIndole-3-carbaldehyde
Molecular Weight 166.22 g/mol 96.08 g/mol 107.11 g/mol 145.16 g/mol
cLogP (Predicted) 1.8 - 2.20.3 - 0.50.4 - 0.61.9 - 2.1
H-Bond Acceptors 2 (N2, O)2 (O-ring, O-ald)2 (N, O)2 (N-H, O)
H-Bond Donors 0001 (N-H)
Metabolic Liability Low (Substituted Ring)High (Furan Ring Oxidation)ModerateModerate (Indole Oxidation)

Data is estimated using standard computational models and literature review.

This comparison highlights that our target pyrazole offers a higher lipophilicity (cLogP) out-of-the-box, which can be advantageous for penetrating cell membranes, while avoiding the metabolic liabilities associated with scaffolds like furan.

Advantage 1: Superior Synthetic Accessibility and Reactivity

The synthesis of pyrazole-4-carbaldehydes is often achieved via the Vilsmeier-Haack reaction on corresponding hydrazones.[8] This method is robust and allows for the generation of diverse analogs.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • 3,5-Dimethyl-1-propyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed Ice

  • Sodium bicarbonate (aq. solution, saturated)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C. Add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Addition of Pyrazole: Dissolve 3,5-Dimethyl-1-propyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress by TLC.

    • Scientist's Note: The heating step is crucial for driving the electrophilic substitution onto the electron-rich pyrazole ring. The reaction is typically complete when the starting pyrazole spot disappears.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto a large volume of crushed ice with stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.

  • Extraction & Purification: Extract the aqueous mixture with DCM (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

This straightforward and scalable synthesis provides a distinct advantage over more complex multi-step syntheses required for some substituted heterocyclic aldehydes.

Caption: General workflow for Vilsmeier-Haack formylation of pyrazoles.

Advantage 2: Enhanced Metabolic Stability

A significant challenge in drug development is overcoming rapid metabolism by cytochrome P450 enzymes. Certain heterocyclic rings, like furan, are notoriously susceptible to oxidative metabolism, leading to poor pharmacokinetic profiles. The pyrazole ring, in contrast, is generally considered a metabolically stable heterocycle.[2][9]

The stability of this compound is further enhanced by its substitution pattern:

  • Blocked Positions: The methyl groups at the C3 and C5 positions sterically hinder and electronically deactivate these sites, which are often susceptible to oxidation.

  • Robust Aromatic System: The inherent aromaticity of the pyrazole ring makes it resistant to many common metabolic pathways that affect other five-membered heterocycles.[2]

Building BlockCommon Metabolic PathwayResult
Furan-2-carbaldehyde Epoxidation followed by ring-openingFormation of reactive, potentially toxic, α,β-unsaturated dialdehydes.
This compound N-dealkylation (propyl group) or Aldehyde oxidationPredictable metabolism to alcohol/acid or N-depropylated pyrazole. Ring core remains intact.
Indole-3-carbaldehyde Hydroxylation at various ring positions (C4, C5, C6, C7)Multiple metabolites, potentially complicating the PK/PD profile.

This enhanced stability means that molecules derived from this pyrazole building block are more likely to have longer half-lives and more predictable metabolic fates, which are highly desirable properties for drug candidates.[9]

Advantage 3: Tunable Physicochemical Properties for Drug Discovery

The "Lipinski's Rule of Five" provides a well-known guideline for the drug-likeness of a molecule, with lipophilicity (measured as LogP) being a key parameter. The N-propyl group on this compound provides an ideal handle for tuning this property.

Lipophilicity_Tuning Start 3,5-Dimethyl-1-H-pyrazole Low Lipophilicity (Low LogP) Propyl N-Propyl Moderate Lipophilicity (Target Range) Start:f0->Propyl:f0 Alkylation Methyl N-Methyl Slightly Increased Lipophilicity Start:f0->Methyl:f0 Alkylation Cyclohexyl N-Cyclohexyl High Lipophilicity (High LogP) Start:f0->Cyclohexyl:f0 Alkylation Solubility Aqueous Solubility Propyl:f1->Solubility Permeability Membrane Permeability Propyl:f1->Permeability Methyl:f1->Solubility Methyl:f1->Permeability Cyclohexyl:f1->Solubility Cyclohexyl:f1->Permeability

Caption: Tuning lipophilicity via N-alkylation of the pyrazole core.

By systematically varying the N-alkyl substituent (e.g., from methyl to propyl to larger groups), chemists can precisely control the LogP of the resulting molecules. The propyl group often represents a "sweet spot," providing sufficient lipophilicity to enhance membrane permeability without drastically reducing aqueous solubility. This contrasts with building blocks like pyridine-3-carbaldehyde or furan-2-carbaldehyde, which lack such an obvious and synthetically accessible position for modulation.

Conclusion and Future Outlook

While simpler heterocyclic aldehydes have their place, this compound offers a compelling combination of advantages for modern chemical synthesis, particularly in the context of drug discovery. Its robust and scalable synthesis, inherent metabolic stability, and tunable physicochemical properties make it a superior choice for projects demanding high-performance molecular scaffolds.

The strategic incorporation of this building block can de-risk medicinal chemistry programs by mitigating common failure points such as poor pharmacokinetics and metabolic instability. As the demand for novel, effective, and safe therapeutics continues to grow, the adoption of well-designed, multifunctional building blocks like this substituted pyrazole will undoubtedly become increasingly critical.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the complexities of drug development, ensuring the isomeric purity of substituted pyrazoles is a critical, non-negotiable step. The seemingly subtle differences between isomers can have profound impacts on a compound's pharmacological activity, pharmacokinetic profile, and toxicity. This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of substituted pyrazoles, grounded in experimental data and field-proven insights.

The synthesis of substituted pyrazoles can often lead to the formation of various isomers, including regioisomers and enantiomers.[1][2] Regioisomers possess the same molecular formula but differ in the arrangement of substituents on the pyrazole ring, arising from the reaction of unsymmetrical starting materials.[1][3] Enantiomers, on the other hand, are non-superimposable mirror images of each other that can exhibit vastly different biological activities.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the thorough characterization of the stereoisomeric composition of any new drug substance, making robust analytical methods for isomeric purity assessment indispensable.[6][7]

This guide will explore and compare the most effective analytical methodologies for tackling this challenge: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Pyrazole Isomer Separation

HPLC stands as a cornerstone technique for the analysis of pyrazole isomers due to its versatility and high resolving power. A key advantage of HPLC is the wide array of available stationary phases and mobile phase compositions, allowing for the fine-tuning of selectivity for different types of isomers.

Chiral HPLC for Enantiomeric Purity

For chiral pyrazoles, enantioselective HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, have demonstrated exceptional success in resolving pyrazole enantiomers.[4][5] The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to differential retention times.

The choice of mobile phase elution mode—normal phase, reversed-phase, or polar organic—is critical for achieving optimal separation.[4][5] Normal phase, typically employing hexane and an alcohol modifier, and polar organic modes, using pure alcohols or acetonitrile, are often favored for their sharp peaks and good resolution.[4][5]

Experimental Protocol: Enantioselective HPLC of Substituted Pyrazoles [4][5]

  • Column: Lux Cellulose-2 or Lux Amylose-2 (or equivalent polysaccharide-based CSP).

  • Mobile Phase:

    • Normal Phase: n-Hexane/Ethanol (e.g., 90:10 v/v).

    • Polar Organic Mode: 100% Methanol, 100% Ethanol, or 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the pyrazole sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-10 µL.

Reversed-Phase HPLC for Regioisomer and Impurity Analysis

For the analysis of regioisomers and other process-related impurities, reversed-phase HPLC (RP-HPLC) is a robust and widely used technique. C18 columns are the most common stationary phases, offering good retention and separation of a broad range of pyrazole derivatives.[8][9]

Experimental Protocol: RP-HPLC for Pyrazole Purity [8]

  • Column: Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic mixture of water and methanol (e.g., 20:80 v/v) containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 206 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection Volume: 5 µL.

Data Presentation: Comparison of HPLC Elution Modes for Chiral Pyrazole Separation [4][5][10]

Elution ModeTypical Mobile PhaseAdvantagesDisadvantages
Normal Phase n-Hexane/AlcoholHigh resolution, good for preparative separationsLower sample solubility, solvent cost and disposal concerns
Polar Organic Pure Alcohol or AcetonitrileShort analysis times, sharp peaks, high sample solubilityMay have lower selectivity for some compounds
Reversed-Phase Water/Acetonitrile or MethanolBroad applicability, good for impurity profilingMay not be as effective for all chiral separations

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Pyrazoles

For volatile and thermally stable substituted pyrazoles, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data.[1] The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer then provides information about the molecular weight and fragmentation pattern, which can be used to distinguish between isomers.[11]

A common stationary phase for this application is a 5% phenyl-methylpolysiloxane column, which provides good selectivity for a wide range of compounds.[1]

Experimental Protocol: GC-MS Analysis of Pyrazole Regioisomers [1]

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split injection).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to a final temperature suitable for the analytes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan a range appropriate for the expected molecular ions and fragments.

Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative for Chiral Separations

SFC has emerged as a powerful technique for chiral separations, often outperforming HPLC in terms of speed and efficiency.[12][13] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The lower viscosity and higher diffusivity of supercritical fluids lead to faster separations and reduced solvent consumption, making it a "greener" analytical technique.[13][14]

Polysaccharide-based CSPs are also widely used in SFC for chiral pyrazole separations.[12][14]

Experimental Protocol: Chiral SFC of a Pyrazole Intermediate [12]

  • Column: (S,S)Whelk-O1 or other suitable chiral stationary phase.

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol).

  • Flow Rate: Typically 2-5 mL/min for analytical scale.

  • Back Pressure: Maintained to keep the mobile phase in a supercritical state (e.g., 100-150 bar).

  • Column Temperature: Often slightly above ambient (e.g., 35-40 °C).

  • Detection: UV or Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

While chromatography is essential for separation and quantification, NMR spectroscopy is unparalleled for the definitive structural elucidation of isomers.[15][16] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For distinguishing between regioisomers, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.[15][17]

  • NOESY identifies protons that are close in space. A correlation between the N-substituent and a substituent at either the C3 or C5 position can definitively identify the regioisomer.[17]

  • HMBC shows correlations between protons and carbons that are two or three bonds apart, which helps in piecing together the connectivity of the molecule.[15][16]

For chiral analysis, NMR can be used in conjunction with chiral solvating agents to differentiate enantiomers.[18]

Experimental Protocol: NMR for Regioisomer Assignment [15][17]

  • Sample Preparation: Dissolve the pyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a standard one-dimensional carbon spectrum.

  • 2D NMR (NOESY and HMBC): Run these experiments to establish through-space and through-bond correlations for unambiguous structural assignment.

Visualizing the Workflow: A Comparative Overview

The following diagrams illustrate the typical analytical workflows for HPLC/SFC and GC-MS analysis of substituted pyrazoles.

HPLC_SFC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Pyrazole Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Injection Inject into HPLC/SFC System Dissolution->Injection Separation Separation on Analytical Column (Chiral or RP) Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Purity Report Integration->Report

Caption: HPLC/SFC workflow for pyrazole isomer analysis.

GC_MS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation Sample_GC Volatile Pyrazole Sample Dilution_GC Dilute in Volatile Solvent Sample_GC->Dilution_GC Injection_GC Inject into GC-MS System Dilution_GC->Injection_GC Separation_GC Separation in GC Column Injection_GC->Separation_GC Ionization Electron Ionization Separation_GC->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectra Mass Spectra of Isomeric Peaks TIC->Mass_Spectra Identification Isomer Identification (Fragmentation Pattern) Mass_Spectra->Identification

Caption: GC-MS workflow for volatile pyrazole isomer analysis.

Conclusion: A Multi-faceted Approach to Isomeric Purity

The selection of the most appropriate analytical technique for the isomeric purity analysis of substituted pyrazoles depends on the specific nature of the isomers and the analytical question being addressed.

  • HPLC is the undisputed workhorse, offering unparalleled versatility for both chiral and achiral separations.

  • GC-MS is a powerful alternative for volatile and thermally stable pyrazoles, providing definitive structural information.

  • SFC presents a faster and more environmentally friendly option for chiral separations.

  • NMR is indispensable for the unambiguous structural elucidation of isomers.

In many cases, a combination of these techniques will be necessary to fully characterize and quantify the isomeric composition of a substituted pyrazole, ensuring the safety, efficacy, and regulatory compliance of these important pharmaceutical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.